molecular formula C11H14Cl3NO B1591653 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride CAS No. 817186-93-9

4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride

Cat. No.: B1591653
CAS No.: 817186-93-9
M. Wt: 282.6 g/mol
InChI Key: SEBWUBGSEJJPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride is a useful research compound. Its molecular formula is C11H14Cl3NO and its molecular weight is 282.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3,4-dichlorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO.ClH/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBWUBGSEJJPSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589991
Record name 4-(3,4-Dichlorophenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

817186-93-9
Record name 4-(3,4-Dichlorophenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Intermediate in Pharmaceutical Research

4-(3,4-Dichlorophenoxy)piperidine hydrochloride is a heterocyclic organic compound that has garnered significant interest within the pharmaceutical and agrochemical sectors.[1] Structurally, it comprises a piperidine ring linked via an ether bond at the 4-position to a 3,4-dichlorinated phenyl group, and it is supplied as a hydrochloride salt. This compound primarily serves as a crucial intermediate in the synthesis of a variety of more complex molecules, including potential therapeutic agents targeting neurological disorders.[1] Its utility is underscored by its stable nature and the reactivity of its constituent functional groups, which allow for diverse chemical modifications.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its behavior in various experimental settings and providing foundational knowledge for its application in research and development.

Core Physicochemical Profile

A thorough understanding of the physicochemical properties of a compound is paramount for its effective utilization in synthesis, formulation, and biological testing. The key properties of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined and are available from commercial suppliers, others are estimated based on the behavior of structurally similar compounds.

PropertyValueSource/Method
Chemical Formula C₁₁H₁₄Cl₃NO[2]
Molecular Weight 282.59 g/mol [2]
CAS Number 817186-93-9[2]
Appearance White to off-white crystalline powder[3]
Melting Point 229-234 °CVendor Data
Solubility Water: Sparingly soluble (estimated) Ethanol, Chloroform, Dichloromethane: Soluble (for the free base)[3] Polar Organic Solvents (e.g., DMSO, Methanol): Likely soluble[3][4][5]
pKa 9.0 - 11.0 (estimated for the piperidinium ion)[6][7][8]
LogP (Octanol-Water Partition Coefficient) ~3.5 (estimated for the free base)ChemAxon

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of this compound are typically achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the molecule. While a specific, publicly available spectrum for this compound is not readily accessible, the expected chemical shifts can be predicted based on the analysis of its structural components: the 3,4-dichlorophenoxy group and the piperidine ring.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the dichlorophenyl ring, likely in the range of δ 6.8-7.5 ppm. The protons on the piperidine ring would appear as multiplets in the upfield region, typically between δ 1.5 and 3.5 ppm. The proton on the ether-linked carbon of the piperidine ring would be expected at a downfield-shifted position within this range. The N-H proton of the piperidinium hydrochloride would likely appear as a broad singlet.[9]

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with those bonded to chlorine atoms being significantly influenced. The carbons of the piperidine ring would resonate in the aliphatic region, generally between δ 20-60 ppm. The carbon atom attached to the oxygen of the ether linkage would be shifted further downfield.[10][11]

Infrared (IR) Spectroscopy

FTIR spectroscopy can be used to identify the key functional groups present in the molecule. The spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • N-H Stretch: A broad band in the region of 2700-3200 cm⁻¹ corresponding to the stretching of the N-H bond in the piperidinium hydrochloride.[12]

  • C-H Stretch: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring will appear just below 3000 cm⁻¹.

  • C=C Stretch: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

  • C-O Stretch: A strong band corresponding to the aryl ether C-O stretching vibration should be present in the 1200-1250 cm⁻¹ range.

  • C-Cl Stretch: Vibrations associated with the carbon-chlorine bonds on the aromatic ring would likely be observed in the fingerprint region, typically below 800 cm⁻¹.[13][14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the free base of 4-(3,4-Dichlorophenoxy)piperidine, the molecular ion peak [M]⁺ would be expected at m/z 247. The fragmentation pattern would likely involve cleavage of the piperidine ring and loss of fragments related to the dichlorophenoxy group.[15][16][17]

Stability and Degradation

The stability of this compound is a critical factor for its storage and handling. As a hydrochloride salt of an amine, it is generally more stable than its free base form. However, it may be susceptible to degradation under certain conditions.

Forced Degradation Studies Workflow

To elucidate potential degradation pathways and develop stability-indicating analytical methods, forced degradation studies are essential.[18][19][20][21] A typical workflow for such a study is outlined below:

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) Analysis Analysis of Stressed Samples (e.g., HPLC-UV/MS) Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH, heat) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal Stress (e.g., 60-80°C) Thermal->Analysis Photolytic Photolytic Stress (UV/Vis light) Photolytic->Analysis API 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride (API) API->Acid Expose API to API->Base Expose API to API->Oxidation Expose API to API->Thermal Expose API to API->Photolytic Expose API to Degradants Identification & Characterization of Degradation Products Analysis->Degradants Method Development of Stability-Indicating Analytical Method Degradants->Method

Caption: A generalized workflow for conducting forced degradation studies.

Potential degradation pathways for this compound could include oxidation of the piperidine ring or hydrolysis of the ether linkage under harsh acidic or basic conditions.[22]

Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physicochemical properties, including solubility and stability.[23][24][25][26][27] For pharmaceutical compounds, it is crucial to identify and characterize different polymorphs. While no specific polymorphic studies on this compound have been reported in the public domain, it is a possibility for this crystalline solid.

Polymorph Screening Workflow

A systematic approach to screen for polymorphs is essential in drug development.

Polymorph_Screening_Workflow cluster_crystallization Crystallization Techniques Solvent Solvent Evaporation (Various Solvents) Characterization Solid-State Characterization (PXRD, DSC, TGA, Microscopy) Solvent->Characterization Cooling Cooling Crystallization Cooling->Characterization Slurry Slurry Conversion (Different Solvents) Slurry->Characterization Melt Melt Crystallization Melt->Characterization API API Sample API->Solvent API->Cooling API->Slurry API->Melt Polymorphs Identification of Polymorphic Forms Characterization->Polymorphs

Caption: A typical workflow for polymorph screening of a crystalline solid.

Safety and Handling

Given the presence of a dichlorophenoxy group, it is prudent to handle this compound with care, drawing parallels with the safety profiles of other dichlorophenoxy compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D).[28][29][30][31][32]

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Experimental Protocols

The following are generalized protocols for the characterization of this compound. These should be adapted and optimized based on the specific instrumentation and experimental goals.

Protocol 1: Determination of Solubility (Shake-Flask Method)
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, methanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. If necessary, filter the sample through a syringe filter (e.g., 0.45 µm).

  • Quantification: Dilute the sample with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility in mg/mL or molarity.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection: A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector set at a wavelength where the compound has significant absorbance (to be determined by UV-Vis spectroscopy).

  • Forced Degradation Sample Analysis: Inject samples from the forced degradation studies (acid, base, oxidation, etc.) to assess the separation of the parent compound from its degradation products.

  • Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve adequate resolution between the parent peak and all degradation peaks.

  • Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a valuable building block in synthetic chemistry, particularly for the development of new pharmaceutical agents. This guide has provided a detailed overview of its key physicochemical properties, analytical characterization methods, stability considerations, and safe handling procedures. While some data for this specific compound is limited in the public domain, this guide has integrated available information with established scientific principles to provide a robust starting point for researchers. Further experimental investigation to determine the precise values for properties such as solubility in various solvents, pKa, and to fully characterize its degradation pathways and potential polymorphs would be highly beneficial for the scientific community.

References

4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride CAS number 817186-93-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride (CAS 817186-93-9)

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond a simple recitation of facts. It delves into the causality behind its synthesis, the logic of its analytical validation, and the strategic importance of its structural motifs in the design of next-generation therapeutics and other advanced chemical applications.

Core Compound Identity and Physicochemical Profile

This compound is a heterocyclic compound distinguished by a piperidine ring linked via an ether bond to a 3,4-dichlorinated phenyl group.[1][2] This specific arrangement of functional groups makes it a valuable and versatile building block, particularly in the synthesis of pharmacologically active molecules targeting the central nervous system.[1][2][3] The hydrochloride salt form enhances its stability and improves its handling characteristics, such as solubility in polar solvents, which is advantageous for subsequent reaction chemistry.[2]

Table 1: Physicochemical and Identification Properties

PropertyValueSource(s)
CAS Number 817186-93-9[1][2][4][5][6]
Molecular Formula C₁₁H₁₃Cl₂NO·HCl or C₁₁H₁₄Cl₃NO[2][6]
Molecular Weight 282.6 g/mol [2][6]
IUPAC Name 4-(3,4-dichlorophenoxy)piperidine;hydrochloride[1]
Appearance White crystalline powder[2]
Melting Point 229-234 °C[2]
Purity Typically ≥95% (NMR) or ≥98%[2][6]
SMILES C1CNCCC1OC2=CC(=C(C=C2)Cl)Cl.Cl[1]
InChI Key SEBWUBGSEJJPSY-UHFFFAOYSA-N[1]
Storage Conditions 0-8 °C, tightly sealed container[2][4]

Strategic Synthesis and Mechanistic Rationale

The synthesis of 4-(3,4-Dichlorophenoxy)Piperidine is most commonly achieved via a nucleophilic aromatic substitution or a Williamson ether synthesis-type reaction. The choice of reactants and conditions is critical for maximizing yield and minimizing side products.

Conceptual Synthesis Workflow

A logical and field-proven approach involves the reaction between a protected 4-hydroxypiperidine and 3,4-dichlorofluorobenzene or a related activated aryl halide. The piperidine's nitrogen is typically protected with a group like tert-butyloxycarbonyl (Boc) to prevent its competing nucleophilicity.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation A Boc-4-Hydroxypiperidine NaH Sodium Hydride (NaH) in DMF A->NaH Deprotonation B 3,4-Dichlorofluorobenzene C Boc-4-(3,4-Dichlorophenoxy)Piperidine B->C NaH->C Nucleophilic Attack D HCl in Dioxane C->D Acidic Cleavage E 4-(3,4-Dichlorophenoxy)Piperidine (Free Base) D->E F HCl (gas or solution) E->F G 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride (Final Product) F->G

Caption: A three-step synthesis workflow for the target compound.

Detailed Experimental Protocol (Illustrative)
  • Alkoxide Formation: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar). Causality: The strong base NaH deprotonates the hydroxyl group to form a potent nucleophile, the corresponding alkoxide. DMF is an ideal polar aprotic solvent that solvates the cation, enhancing the nucleophilicity of the alkoxide.

  • Nucleophilic Substitution: After stirring for 30 minutes, add a solution of 1,2-dichloro-4-fluorobenzene (1.1 eq) in DMF dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Causality: The electron-withdrawing chlorine atoms and the fluorine leaving group activate the aromatic ring for nucleophilic aromatic substitution.

  • Work-up and Extraction: Quench the reaction by slowly adding water. Extract the aqueous phase with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected intermediate.

  • Boc Deprotection and Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent like 1,4-dioxane or diethyl ether. Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane, >3 eq) and stir at room temperature for 2-4 hours. The hydrochloride salt will precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white solid. Causality: The precipitation of the salt from a non-polar solvent is an effective method of purification, removing non-basic impurities.

Analytical Validation: A Self-Validating System

Ensuring the identity and purity of the compound is paramount. A multi-pronged analytical approach provides a self-validating system where data from orthogonal techniques converge to confirm the final product's quality.

G cluster_0 Analytical Workflow Start Synthesized Product NMR 1H NMR & 13C NMR (Structural Confirmation) Start->NMR MS Mass Spectrometry (GC-MS/LC-MS) (Molecular Weight Verification) Start->MS HPLC HPLC/UPLC (Purity Assessment) Start->HPLC MP Melting Point (Purity & Identity Check) Start->MP End Certificate of Analysis (CoA) (Purity ≥95%) NMR->End MS->End HPLC->End MP->End

Caption: Orthogonal analytical workflow for quality control.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Trustworthiness: This method reliably separates the main compound from potential starting materials and by-products. The peak area percentage of the main component is used to calculate purity.

Protocol 2: Structural Verification by ¹H NMR Spectroscopy
  • Instrument: Bruker 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD).

  • Procedure: Dissolve ~5-10 mg of the sample in ~0.7 mL of the deuterated solvent.

  • Expected Signals (Illustrative): Protons on the piperidine ring (multiplets, ~1.8-2.2 ppm and ~3.0-3.5 ppm), the proton at the C4 position adjacent to the ether oxygen (multiplet, ~4.6 ppm), and aromatic protons on the dichlorophenyl ring (doublets and doublet of doublets, ~7.0-7.6 ppm).

  • Trustworthiness: NMR provides an unambiguous fingerprint of the molecule's structure, confirming the connectivity of all atoms.

Application in Rational Drug Design: A Privileged Scaffold

The title compound is not typically a final drug product but rather a high-value intermediate. Its utility stems from the distinct properties conferred by its two core structural motifs: the piperidine ring and the dichlorophenoxy group.

The Piperidine Moiety: Enhancing "Druggability"

The piperidine scaffold is a "privileged" structure in medicinal chemistry, frequently found in approved drugs.[7][8] Its inclusion can significantly improve a molecule's pharmacokinetic profile.[8]

  • Modulating Physicochemical Properties: The basic nitrogen of the piperidine ring can be protonated at physiological pH, enhancing aqueous solubility. This property is crucial for formulation and bioavailability.[2][7]

  • Improving Pharmacokinetics (ADME): The piperidine ring can improve metabolic stability and facilitate transport across biological membranes.[8] By modifying the piperidine nitrogen with different substituents, chemists can fine-tune properties like lipophilicity and target engagement.

The 3,4-Dichlorophenoxy Group: Driving Target Affinity

The dichlorophenyl moiety is critical for specific molecular recognition and potency.

  • Targeting Neurotransmitter Transporters: Dichlorophenyl groups are common features in molecules that inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine.[9] A notable example is (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine, a novel triple reuptake inhibitor developed as a potential antidepressant.[9] The chlorine atoms can form halogen bonds and engage in hydrophobic interactions within the binding pockets of these transporter proteins.

  • Herbicide Activity: In agricultural chemistry, the dichlorophenoxy structure is the core of herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid).[10][11] These compounds act as synthetic auxins, causing uncontrolled growth and death in broadleaf weeds.[10][11] This dual utility underscores the chemical's versatility.

G cluster_0 Functional Group Contributions cluster_1 Resulting Molecular Properties cluster_2 Therapeutic/Chemical Application Intermediate 4-(3,4-Dichlorophenoxy) Piperidine HCl Piperidine Piperidine Ring (Basic Nitrogen) Intermediate->Piperidine DCP 3,4-Dichlorophenoxy Group Intermediate->DCP PK Improved Pharmacokinetics (Solubility, Stability, ADME) Piperidine->PK Target High Target Affinity (Hydrophobic/Halogen Bonding) DCP->Target API Final API (e.g., CNS Drug) PK->API Target->API

Caption: Logical relationship from intermediate to final application.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

  • Handling Precautions: Avoid contact with skin, eyes, and clothing.[4] Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][12] Minimize dust generation.[4]

  • First Aid Measures: In case of skin contact, flush immediately with plenty of water.[4] For eye contact, rinse cautiously with water for several minutes.[4] If inhaled, move the person to fresh air.[4] In all cases of significant exposure, seek medical attention.[4]

  • Storage: Store in a tightly closed container in a cool, dry place.[4] The recommended storage temperature is refrigerated (0-8 °C).[2]

Conclusion

This compound is more than a mere collection of atoms; it is a strategically designed chemical tool. Its synthesis is straightforward, its analytical validation is robust, and its structural components are optimized for high-performance applications. For scientists in drug discovery, it offers a reliable scaffold for developing potent neurological agents by combining the pharmacokinetic advantages of the piperidine ring with the target-binding capabilities of the dichlorophenyl moiety. Its proven utility makes it a cornerstone intermediate for innovation in both pharmaceutical and chemical research.

References

The Pharmacological Landscape of Dichlorophenoxy Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Power of Halogenation

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs and biologically active molecules.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for optimal interactions with a multitude of biological targets.[1] The piperidine motif often enhances a molecule's druggability by improving its pharmacokinetic properties, such as metabolic stability and membrane transport, while potentially reducing toxicity.[1]

This guide delves into the biological activities of a specific, synthetically accessible, and pharmacologically significant subclass: dichlorophenoxy piperidine derivatives . The introduction of a dichlorinated phenyl ring via an ether linkage to the piperidine core creates a chemical scaffold with a rich potential for diverse biological activities. Halogenation, particularly with chlorine, is a well-established strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. This guide will explore the known anticancer, antimicrobial, and neuroprotective activities of this class, detail the experimental methodologies used for their evaluation, and discuss the underlying mechanisms of action and structure-activity relationships that govern their therapeutic potential.

Key Biological Activities and Therapeutic Potential

The dichlorophenoxy piperidine scaffold has been investigated for a range of therapeutic applications. The specific positioning of the chlorine atoms (e.g., 2,4-dichloro, 3,4-dichloro) and the nature of the substituent on the piperidine nitrogen are critical determinants of the observed biological effect.

Anticancer Activity

Piperidine derivatives are extensively studied for their anticancer properties, acting on various hallmarks of cancer.[3] They have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[3] For instance, the phenoxy-piperidine derivative 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) , has demonstrated a dual-acting capability, showing efficacy in both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) breast cancer cells.[4]

The proposed mechanism for such compounds often involves the modulation of critical signaling pathways. DTPEP, for example, has been shown to downregulate the PI3K/Akt pathway, a central node in cell survival and proliferation signaling.[4] This downregulation, coupled with the induction of reactive oxygen species (ROS), triggers a cascade leading to the loss of mitochondrial membrane potential and activation of caspases, culminating in programmed cell death (apoptosis).[4]

Neuroprotective and Neuromodulatory Effects

Derivatives of the arylpiperidine class are well-represented in neuropharmacology. They are designed to interact with a variety of central nervous system (CNS) targets, including serotonin (5-HT) and dopamine (D2) receptors, making them relevant for treating conditions like psychosis and autism spectrum disorder.[1][2] The 4-(3,4-Dichlorophenoxy)piperidine scaffold serves as a key intermediate in the synthesis of molecules targeting neurological disorders.[2][5]

Furthermore, certain N-benzylpiperidine derivatives have been explored as multi-target agents for Alzheimer's disease.[6] These compounds can simultaneously inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine, and protect neuronal cells from amyloid-beta-induced toxicity.[6] The neuroprotective effects of some piperidine-containing compounds are also linked to their ability to mitigate glutamate-induced excitotoxicity and suppress excessive calcium influx into neurons.

Antimicrobial Activity

The piperidine scaffold is a recurring motif in the development of new antimicrobial agents to combat the rise of drug-resistant pathogens.[7] While specific data on dichlorophenoxy piperidine derivatives is sparse, related structures have shown promising activity. For example, various substituted piperidines have been synthesized and evaluated against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[8][9] The mechanism of action is often tied to the disruption of the bacterial cell membrane or inhibition of essential enzymes. The lipophilic nature of the dichlorophenoxy group could potentially enhance the ability of these compounds to penetrate the lipid-rich bacterial cell wall.

Structure-Activity Relationship (SAR) Insights

The biological activity of dichlorophenoxy piperidine derivatives is highly dependent on their molecular architecture. Key SAR insights include:

  • Substitution on the Piperidine Nitrogen: The group attached to the piperidine nitrogen is a primary determinant of activity and target selectivity. Large, bulky substituents can enhance binding to specific receptors, while smaller alkyl groups may be more suitable for other targets. This position is a key handle for medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties.

  • Position of Chlorine Atoms: The substitution pattern on the phenoxy ring (e.g., 2,4-dichloro vs. 3,4-dichloro vs. 3,5-dichloro) significantly impacts electronic distribution and steric profile. This, in turn, affects how the molecule fits into the binding pocket of a target protein, influencing potency and selectivity.

  • Stereochemistry: For chiral derivatives, the stereochemistry at substituted positions on the piperidine ring can be critical for activity. Different enantiomers or diastereomers often exhibit vastly different biological activities and off-target effects.

Data Presentation: Biological Activity of Representative Phenoxy-Piperidine Derivatives

The following table summarizes the biological activities of selected phenoxy-piperidine derivatives to illustrate the therapeutic potential of this scaffold.

Compound Name/IDStructureBiological ActivityTarget/Cell LinePotency (IC₅₀/MIC)Reference
DTPEP 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidineAnticancer (Apoptosis Induction)MCF-7, MDA-MB-231Not specified[4]
Compound 4e N-(1-benzylpiperidin-4-yl)-5-(4-chlorophenyl)isoxazole-3-carboxamideAnti-Alzheimer's (Cholinesterase Inhibition)Acetylcholinesterase (AChE)16.07 µM[6]
Compound 4e N-(1-benzylpiperidin-4-yl)-5-(4-chlorophenyl)isoxazole-3-carboxamideAnti-Alzheimer's (Cholinesterase Inhibition)Butyrylcholinesterase (BuChE)15.16 µM[6]
Compound 31a (structure complex)T-type Calcium Channel Blockerα(1G) Calcium ChannelhERG IC₅₀ = 1.57 ± 0.14 µM[10]
Compound 6 Methyl 2,6-bis(4-cyanophenyl)-1-p-tolyl-4-(p-tolylamino)-1,2,5,6-tetrahydropyridine-3-carboxylateAntibacterialE. coli, S. aureus, etc.MIC data available[11]

Experimental Protocols: Methodologies for Biological Evaluation

The evaluation of dichlorophenoxy piperidine derivatives requires a suite of robust and validated assays. The choice of assay is dictated by the intended therapeutic application.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is based on the principle that NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells can reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. The incubation time is critical to allow the compound to exert its cytotoxic effects.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. This allows for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality: The broth microdilution method is a standardized assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of a microorganism. This provides a quantitative measure of the compound's potency.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus ATCC 29213) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.

Visualization of Pathways and Workflows

Signaling Pathway: PI3K/Akt Inhibition

The PI3K/Akt pathway is a common target for anticancer piperidine derivatives.

PI3K_Akt_Pathway Figure 1: PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Casp9 Caspase-9 Bad->Casp9 Inhibits Apoptosis Apoptosis Casp9->Apoptosis Compound Phenoxy-Piperidine Derivative (e.g., DTPEP) Compound->PI3K Inhibits Compound->Akt Inhibits

Caption: A simplified diagram of the PI3K/Akt signaling pathway and its inhibition by certain phenoxy-piperidine derivatives, leading to decreased cell survival and increased apoptosis.

Experimental Workflow: Drug Discovery Screening Cascade

This workflow illustrates a typical process for identifying and validating lead compounds.

Screening_Workflow Figure 2: Typical Drug Discovery Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Validation cluster_2 Lead Optimization CompoundLibrary Compound Library (Dichlorophenoxy Piperidines) PrimaryAssay High-Throughput Primary Assay (e.g., Cell Viability) CompoundLibrary->PrimaryAssay Hits Initial Hits PrimaryAssay->Hits DoseResponse Dose-Response & IC50 Determination Hits->DoseResponse SelectivityAssay Selectivity/Off-Target Assays DoseResponse->SelectivityAssay ValidatedHits Validated Hits SelectivityAssay->ValidatedHits SAR Structure-Activity Relationship (SAR) Studies ValidatedHits->SAR SAR->SAR Iterative Synthesis & Testing ADME ADME/Tox Profiling SAR->ADME LeadCompound Lead Compound ADME->LeadCompound

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Development of 4-(3,4-Dichlorophenoxy)Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Key Pharmacophore

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—cores that can interact with multiple biological targets, leading to the development of diverse therapeutic agents. The 4-(3,4-dichlorophenoxy)piperidine moiety is a prime example of such a scaffold. While a versatile chemical intermediate in its own right, its true significance lies in the potent and selective neuropharmacological agents derived from its structure.[1][2] This guide provides an in-depth exploration of the discovery, synthesis, and pharmacological characterization of this important class of compounds, primarily focusing on their development as monoamine reuptake inhibitors for the potential treatment of neurological and psychiatric disorders.[3]

This document will delve into the causal relationships behind synthetic strategies, the intricacies of their mechanism of action at the synaptic level, and the structure-activity relationships (SAR) that have guided the optimization of these molecules from simple building blocks to highly potent drug candidates.

G cluster_core 4-(3,4-Dichlorophenoxy)piperidine Core Core

Caption: The core chemical structure of 4-(3,4-Dichlorophenoxy)piperidine.

Part 1: Synthesis of the Scaffold and Key Derivatives

The synthesis of 4-(3,4-dichlorophenoxy)piperidine and its derivatives is a critical aspect of their development, often requiring strategies that control stereochemistry to achieve the desired pharmacological profile. The core itself can be synthesized through the reaction of piperidine with 3,4-dichlorophenol.[4] However, the more complex and therapeutically relevant derivatives necessitate multi-step synthetic routes.

A prominent example is the synthesis of chiral triple reuptake inhibitors, such as (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine, which has been investigated as a potential novel antidepressant.[3] The synthesis of such a specific stereoisomer highlights the sophisticated chemical strategies employed.

Representative Synthetic Workflow: Asymmetric Synthesis of a Triple Reuptake Inhibitor

The synthesis of the (S)-isomer of 4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine has been explored via several routes to ensure high optical purity, which is crucial for selective interaction with biological targets.[3] The general logic involves creating the chiral center and then coupling the side chain to the piperidine ring.

G cluster_options Asymmetric Strategy Options for Step 2 start Starting Materials (e.g., 3,4-Dichlorophenylacetic acid, Boc-piperidine) step1 Step 1: Side Chain Construction Formation of a key intermediate like tert-butyl 4-(1-(3,4-dichlorophenyl)-2-oxoethyl) piperidine-1-carboxylate start->step1 step2 Step 2: Asymmetric Reduction / Resolution Creation of the chiral alcohol center step1->step2 step3 Step 3: Functional Group Manipulation (e.g., O-methylation) step2->step3 optionA A) Lipase-Catalyzed Kinetic Resolution step2->optionA e.g. optionB B) Asymmetric Hydrogenation step2->optionB optionC C) Resolution via Diastereomeric Salts step2->optionC step4 Step 4: Deprotection Removal of the Boc protecting group from the piperidine nitrogen step3->step4 end Final Compound (S)-4-(1-(3,4-dichlorophenyl) -2-methoxyethyl)piperidine step4->end

Caption: General workflow for the asymmetric synthesis of a key derivative.

Causality Behind Experimental Choices:

  • Protecting Groups: The use of a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is a standard and crucial step. It deactivates the nitrogen, preventing it from interfering with reactions at other parts of the molecule, and can be removed under mild acidic conditions (e.g., with trifluoroacetic acid) without affecting other functional groups.[5]

  • Stereocontrol: Achieving a specific stereoisomer (the (S)-isomer in this case) is paramount because biological targets like transporters are chiral. Often, one enantiomer is significantly more active or has a different pharmacological profile than the other. The exploration of multiple asymmetric synthesis methods—enzymatic resolution, catalytic hydrogenation, and classical resolution—demonstrates a rigorous approach to identifying the most efficient and scalable route to the desired enantiopure compound.[3]

Part 2: Pharmacological Profile and Mechanism of Action

Compounds derived from the 4-(3,4-dichlorophenoxy)piperidine scaffold are potent modulators of monoamine transporters, which are responsible for the reuptake of key neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—from the synaptic cleft.[3] By inhibiting these transporters, these compounds increase the concentration and duration of action of the neurotransmitters, a mechanism central to the treatment of depression and other CNS disorders.

A well-studied, though structurally related, compound is Vanoxerine (GBR-12909), a potent and selective dopamine reuptake inhibitor (DRI).[6][7] It binds to the dopamine transporter (DAT) with an affinity approximately 50 times greater than that of cocaine.[8] This high-affinity binding, coupled with a slow dissociation rate, leads to a sustained elevation of synaptic dopamine, which has been explored for treating cocaine addiction.[6][9]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicles Dopamine Vesicles synaptic_cleft Synaptic Cleft vesicles->synaptic_cleft Release dat Dopamine Transporter (DAT) receptors Dopamine Receptors synaptic_cleft->dat Reuptake synaptic_cleft->receptors Binding compound 4-(3,4-Dichlorophenoxy) Piperidine Derivative compound->dat Blocks da

Caption: Mechanism of action: Inhibition of the dopamine transporter (DAT).

Quantitative Pharmacological Data

The inhibitory activity of these compounds is typically quantified by their IC50 values, which represent the concentration required to inhibit 50% of transporter activity.

Compound ClassTarget(s)Representative IC50 Values (nM)Reference
Triple Reuptake InhibitorshSERT, hNET, hDAThSERT: ~14, hNET: ~20, hDAT: ~78[3]
Selective Dopamine Reuptake InhibitorsDATVaries significantly with structure[6][8]
4,4-Disubstituted PiperidinesOpioid ReceptorsHigh affinity for [3H]naloxone sites[10]

Data presented are illustrative of the compound classes and may not represent the specific 4-(3,4-dichlorophenoxy)piperidine scaffold directly but show the activity of related piperidine compounds.

Part 3: Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to transforming a lead compound into a drug candidate. For the 4-(3,4-dichlorophenoxy)piperidine series, research has focused on how modifying specific parts of the molecule impacts its potency and selectivity towards the monoamine transporters.

  • Dichlorophenyl Ring: The 3,4-dichloro substitution pattern on the phenyl ring is often critical for high-affinity binding. Altering the position or nature of these halogen substituents can dramatically change the compound's activity and selectivity profile.[11]

  • Piperidine Ring: The piperidine ring acts as a central scaffold. Its conformation and the substituent at the 4-position are key determinants of interaction with the target protein.

  • Piperidine Nitrogen: The nitrogen atom is typically protonated at physiological pH, allowing for a crucial ionic interaction with an acidic residue (e.g., Aspartate) in the binding pocket of the transporter. Substituents on this nitrogen can modulate potency, selectivity, and pharmacokinetic properties.

G cluster_sar Key SAR Points Core N_sub N-Substituent: Modulates potency, selectivity, and PK/PD Aryl_sub 3,4-Dichloro Substitution: Often critical for high affinity. Modifications affect selectivity. Linker Ether Linkage: Provides optimal orientation. Can be replaced. N_sub->Core Aryl_sub->Core Linker->Core

Caption: Visual summary of key structure-activity relationships.

Part 4: Key Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols are essential. Below are representative methodologies for the synthesis of an intermediate and a key biological assay.

Protocol 1: Synthesis of 4-Hydroxy-4-(3,4-dichlorophenyl)piperidine

This protocol describes the deprotection of a carbamate-protected precursor to yield a core intermediate.[12]

  • Reaction Setup: A mixture of 1-ethoxycarbonyl-4-hydroxy-4-(3,4-dichlorophenyl)piperidine (64.2 g) and a solution of potassium hydroxide (KOH, 72.4 g) in 700 ml of n-butanol (nBuOH) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reflux: The mixture is heated to reflux and maintained for 2 hours. This step facilitates the hydrolysis of the ethoxycarbonyl protecting group.

  • Solvent Removal: The reaction mixture is cooled, and the n-butanol is removed under reduced pressure using a rotary evaporator.

  • Workup and Extraction: The concentrated residue is partitioned between ethyl acetate and water. The aqueous layer is extracted multiple times with ethyl acetate to ensure complete recovery of the product.

  • Washing and Drying: The combined organic layers are washed with water to remove residual KOH and other water-soluble impurities. The organic layer is then dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crystalline residue is recrystallized from hot ethyl acetate to yield the pure product (44.7 g, 90.0% yield).

Protocol 2: In Vitro Monoamine Reuptake Inhibition Assay

This protocol outlines a standard method for determining the IC50 of a test compound at human monoamine transporters.[13]

  • Cell Culture: Human Embryonic Kidney (HEK293) cells, stably transfected to express the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT), are cultured in appropriate media under standard conditions (37°C, 5% CO2).

  • Assay Preparation: On the day of the assay, cells are harvested and plated into a 96-well microplate.

  • Compound Preparation: The test compound (e.g., a 4-(3,4-dichlorophenoxy)piperidine derivative) is serially diluted in assay buffer to create a range of concentrations.

  • Incubation: The cells are pre-incubated with the various concentrations of the test compound or vehicle control for a specified time (e.g., 15-20 minutes) at room temperature.

  • Initiation of Uptake: Uptake is initiated by adding a mixture of a radiolabeled neurotransmitter (e.g., [3H]dopamine for hDAT assays) and a non-radiolabeled neurotransmitter to each well.

  • Termination of Uptake: After a short incubation period (e.g., 10 minutes), the uptake process is terminated rapidly by washing the cells with ice-cold assay buffer, often using a cell harvester.

  • Quantification: The radioactivity retained by the cells in each well is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50). This is typically done by non-linear regression analysis of the concentration-response curve.

Conclusion and Future Perspectives

The 4-(3,4-dichlorophenoxy)piperidine scaffold has proven to be a remarkably fruitful starting point for the discovery of potent, centrally-acting pharmacological agents. The journey from a simple chemical intermediate to sophisticated drug candidates targeting monoamine transporters illustrates the power of iterative drug design, guided by a deep understanding of synthetic chemistry, pharmacology, and structure-activity relationships. While significant progress has been made, particularly in the realm of triple reuptake inhibitors for depression, challenges remain. Future research will likely focus on fine-tuning selectivity profiles to minimize side effects, improving pharmacokinetic properties to optimize dosing regimens, and exploring novel therapeutic applications for this versatile and privileged scaffold.

References

An In-depth Technical Guide to Investigating 4-(3,4-Dichlorophenoxy)Piperidine HCl as a Modulator of Monoamine Transporters

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-(3,4-Dichlorophenoxy)Piperidine HCl is a synthetic compound recognized primarily as a key intermediate in the synthesis of femoxetine, a selective serotonin reuptake inhibitor (SSRI). Its structural similarity to known monoamine transporter ligands strongly suggests that its primary therapeutic targets are the serotonin transporter (SERT) and potentially the norepinephrine transporter (NET). This guide provides a comprehensive framework for investigating the therapeutic potential of this compound, focusing on its interaction with these critical CNS targets. We will delve into the rationale behind target selection, provide detailed experimental protocols for target validation, and discuss the broader implications for drug discovery.

Rationale for Target Selection: The Monoamine Transporter Family

The therapeutic landscape for neuropsychiatric disorders is dominated by agents that modulate monoamine neurotransmission. The primary mechanism for terminating the action of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft is reuptake via their respective transporters, SERT and NET. Inhibition of these transporters increases the extracellular concentration of these neurotransmitters, thereby potentiating their signaling.

The chemical architecture of 4-(3,4-Dichlorophenoxy)Piperidine, featuring a dichlorophenoxy group linked to a piperidine ring, is a classic pharmacophore found in numerous CNS-active compounds. Its direct lineage to femoxetine, a compound with well-established SERT inhibitory activity, provides a compelling starting point for our investigation. Therefore, the primary hypothesis is that 4-(3,4-Dichlorophenoxy)Piperidine HCl acts as a competitive inhibitor of SERT and possibly NET.

Primary Therapeutic Target: Serotonin Transporter (SERT)

Mechanism of Action at the Synapse

SERT is an integral membrane protein responsible for the sodium- and chloride-dependent reuptake of serotonin from the synaptic cleft into the presynaptic neuron. By blocking this reuptake mechanism, inhibitors increase the dwell time and concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. This is the established mechanism of action for SSRIs used in the treatment of major depressive disorder, anxiety disorders, and obsessive-compulsive disorder.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_Vesicle 5-HT Vesicle 5HT_Synapse 5-HT 5HT_Vesicle->5HT_Synapse Release SERT SERT Compound 4-(3,4-Dichlorophenoxy) Piperidine HCl Compound->SERT Inhibition 5HT_Synapse->SERT Reuptake 5HT_Receptor 5-HT Receptor 5HT_Synapse->5HT_Receptor Binding & Signaling

Caption: Proposed mechanism of SERT inhibition by 4-(3,4-Dichlorophenoxy)Piperidine HCl.

Secondary Therapeutic Target: Norepinephrine Transporter (NET)

Many successful antidepressants, known as serotonin-norepinephrine reuptake inhibitors (SNRIs), exhibit dual inhibition of both SERT and NET. Given the structural similarities between these two transporters, it is plausible that 4-(3,4-Dichlorophenoxy)Piperidine HCl may also possess affinity for NET. Investigating this dual-target hypothesis is a logical extension of the primary investigation.

Experimental Validation Workflow

A multi-tiered approach is essential to characterize the pharmacological profile of 4-(3,4-Dichlorophenoxy)Piperidine HCl. The workflow progresses from initial binding studies to functional assays.

Validation_Workflow A Hypothesis: Compound binds to SERT/NET B Tier 1: In Vitro Binding Assays (Radioligand Displacement) A->B C Determine Binding Affinity (Ki) B->C D Tier 2: In Vitro Functional Assays (Synaptosomal Uptake) C->D E Determine Functional Potency (IC50) D->E F Tier 3: Cell-Based Functional Assays (Transporter-Expressing Cell Lines) E->F G Confirm Cellular Activity F->G H Data Analysis & SAR G->H

Caption: Tiered experimental workflow for target validation.

Tier 1: Radioligand Binding Assays

These assays determine the affinity of the test compound for the target transporter by measuring its ability to displace a specific high-affinity radioligand.

Protocol: SERT and NET Radioligand Binding Assay

  • Preparation of Membranes:

    • Utilize commercially available cell membranes from HEK293 cells stably expressing human SERT (hSERT) or human NET (hNET).

    • Alternatively, prepare crude synaptosomal membranes from rat cortical tissue.

    • Thaw membranes on ice and resuspend in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Assay Setup (96-well plate format):

    • Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand solution, and 50 µL of membrane suspension.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of a known inhibitor (e.g., 10 µM fluoxetine for SERT, 10 µM desipramine for NET), 50 µL of radioligand solution, and 50 µL of membrane suspension.

    • Test Compound: Add 50 µL of varying concentrations of 4-(3,4-Dichlorophenoxy)Piperidine HCl, 50 µL of radioligand solution, and 50 µL of membrane suspension.

    • Radioligands:

      • For SERT: [³H]-Citalopram (final concentration ~1 nM)

      • For NET: [³H]-Nisoxetine (final concentration ~1 nM)

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters 3 times with ice-cold wash buffer (10 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Synaptosomal Uptake Assays

These functional assays measure the ability of the test compound to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).

Protocol: [³H]-5-HT and [³H]-NE Uptake Assay

  • Preparation of Synaptosomes:

    • Homogenize fresh rat cortical or striatal tissue in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet (the synaptosomal fraction) in Krebs-Ringer buffer.

  • Assay Procedure:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of 4-(3,4-Dichlorophenoxy)Piperidine HCl or vehicle for 10 minutes at 37°C.

    • Initiate the uptake reaction by adding a mixture of [³H]-5-HT (for SERT) or [³H]-NE (for NET) at a final concentration of ~10-20 nM.

    • Incubate for 5-10 minutes at 37°C.

    • Terminate the uptake by rapid filtration through a GF/B filter plate, followed by washing with ice-cold buffer.

    • Determine non-specific uptake in parallel incubations performed at 4°C.

  • Data Analysis:

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate specific uptake = Total uptake (37°C) - Non-specific uptake (4°C).

    • Plot the percentage of inhibition of specific uptake against the log concentration of the test compound to determine the IC₅₀ value.

Data Interpretation and Next Steps

The data generated from these assays will provide a clear pharmacological profile of 4-(3,4-Dichlorophenoxy)Piperidine HCl.

Parameter Description Interpretation
Ki (nM) Binding affinity constant.A lower Ki value indicates higher binding affinity to the transporter.
IC₅₀ (nM) Concentration causing 50% inhibition.A lower IC₅₀ value indicates greater functional potency.
Selectivity Index Ki (NET) / Ki (SERT)A value >10 suggests SERT selectivity. A value ~1 suggests dual activity.

A potent inhibitor would typically exhibit Ki and IC₅₀ values in the low nanomolar to micromolar range. If the compound demonstrates significant activity, further studies would be warranted, including:

  • In vivo microdialysis: To measure changes in extracellular serotonin and norepinephrine levels in the brains of living animals.

  • Behavioral pharmacology studies: To assess potential antidepressant or anxiolytic effects in animal models.

  • Lead optimization: To synthesize and test analogs to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

While 4-(3,4-Dichlorophenoxy)Piperidine HCl is documented as a synthetic precursor, its core structure is highly suggestive of intrinsic activity at monoamine transporters. The experimental framework outlined in this guide provides a rigorous and validated pathway to elucidate its pharmacological profile. By systematically evaluating its binding affinity and functional potency at SERT and NET, researchers can determine if this compound is merely a building block or a potential therapeutic agent in its own right.

A Senior Application Scientist's Guide to In Vitro Screening for Novel Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Privilege of the Piperidine Scaffold

In the landscape of medicinal chemistry, few molecular frameworks have demonstrated the enduring utility and versatility of the piperidine ring.[1][2][3] This six-membered nitrogenous heterocycle is a cornerstone of modern drug discovery, present in over 70 commercialized drugs, including multiple blockbuster therapies.[1] Its prevalence is not accidental; the piperidine scaffold is a quintessential "privileged structure," a term coined to describe molecular frameworks capable of binding to multiple, diverse biological targets with high affinity.[4][5][6] The conformational flexibility of its saturated ring system, combined with its amenability to chemical modification, allows it to be tailored to interact with a wide array of target classes, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2][7]

Introducing piperidine scaffolds into small molecules can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[8] This guide, written from the perspective of a seasoned application scientist, provides a strategic and technical deep-dive into the design and execution of robust in vitro screening cascades for novel piperidine-based compounds. We will move beyond mere protocol recitation to explain the causality behind experimental choices, ensuring that every stage of the screening process is a self-validating system designed to deliver high-quality, actionable data.

Part I: The Strategic Framework for a Piperidine Screening Cascade

A successful screening campaign is not a single experiment but a multi-stage, decision-driven process. The goal is to efficiently triage a large library of compounds to identify a small number of high-quality leads with the desired biological activity and a clear mechanism of action. This logical progression from high-throughput primary screening to detailed mechanistic studies is known as the screening cascade.

Designing the Screening Cascade

The cascade is designed to eliminate false positives and compounds with undesirable properties early, conserving resources for the most promising candidates. A typical cascade involves three main phases:

  • Primary Screening: High-throughput screening (HTS) of a large compound library using a robust, cost-effective assay to identify initial "hits."

  • Hit Confirmation & Validation: Re-testing of primary hits and use of orthogonal assays (employing a different technology or readout) to eliminate artifacts and confirm on-target activity.[9][10][11]

  • Lead Characterization: In-depth profiling of confirmed hits to determine potency, selectivity, and mechanism of action (MoA).

The following diagram illustrates a standard decision-making workflow for a screening cascade.

Screening_Cascade cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Characterization Lib Piperidine Compound Library HTS Primary HTS Assay (e.g., FLIPR, FP, HTRF) Lib->HTS Screen >10k compounds Hits Initial 'Hits' HTS->Hits Identify actives (e.g., >3SD from control) Confirm Dose-Response Confirmation Hits->Confirm Orthogonal Orthogonal Assay (Different Technology) Confirm->Orthogonal Validate IC50/EC50 Confirmed_Hits Confirmed Hits Orthogonal->Confirmed_Hits Eliminate artifacts MoA Mechanism of Action (e.g., Kinetics, Binding Mode) Confirmed_Hits->MoA Selectivity Selectivity Profiling (vs. Related Targets) MoA->Selectivity Define 'How' Lead Lead Candidate Selectivity->Lead Define 'Specific'

Caption: A typical drug discovery screening cascade workflow.

Part II: Primary Screening Assays - Casting a Wide Net

The primary screen is the first experimental filter. The choice of assay is critical and depends on the biological target. Given the promiscuity of the piperidine scaffold, common targets include GPCRs and ion channels.[1][12]

Target Class 1: G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of cell surface receptors and a major target class for pharmaceuticals.[13][14] Assays typically measure the downstream consequences of receptor activation.

Featured Assay: FLIPR Calcium Mobilization

For GPCRs that couple to Gαq, agonist binding triggers the release of intracellular calcium (Ca2+).[15] The Fluorometric Imaging Plate Reader (FLIPR) system uses calcium-sensitive dyes to detect this change in real-time, making it an HTS workhorse.[16][17][18]

Detailed Protocol: FLIPR Calcium Mobilization Assay

1. Cell Preparation: a. Seed host cells (e.g., HEK293 or CHO) stably expressing the target GPCR into black-walled, clear-bottom 384-well microplates at a density of 10,000-20,000 cells/well.[19] b. Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.

2. Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, from a FLIPR Calcium Assay Kit).[20] Many commercial kits include a probenecid solution to inhibit organic anion transporters, preventing dye leakage from the cells.[16] b. Remove cell plates from the incubator and add an equal volume of loading buffer to each well (e.g., 20 µL to 20 µL of media). c. Incubate for 1 hour at 37°C, 5% CO2.[19][20]

3. Compound Addition & Measurement: a. Prepare a separate compound plate containing serial dilutions of the piperidine library compounds in an appropriate assay buffer. b. Place both the cell plate and compound plate into the FLIPR instrument. c. The instrument will first measure the baseline fluorescence of the cells for 10-20 seconds. d. It will then perform an online addition of the compounds from the source plate to the cell plate and continue to monitor the fluorescence intensity every 1-1.5 seconds for 2-3 minutes.[19]

4. Data Analysis & Trustworthiness: a. The primary readout is the change in fluorescence intensity over time. Hits are identified as compounds that elicit a significant increase (for agonists) or decrease (for antagonists, in the presence of an agonist) in signal. b. Self-Validation Check: The quality and reliability of an HTS assay are statistically quantified using the Z'-factor.[21][22] This metric accounts for the dynamic range of the assay signal and the data variation.[21]

Z'-factor Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| (Where SD is standard deviation, pos is the positive control, and neg is the negative control).

c. An assay is considered robust and suitable for HTS when the Z'-factor is between 0.5 and 1.0.[23][24] A Z' > 0.7 is excellent.[25]

Target Class 2: Ion Channels

Ion channels are pore-forming membrane proteins crucial for cellular excitability.[12][26] High-throughput assays for ion channels have evolved from hazardous radioactive flux assays to more convenient fluorescence-based methods.[12][26]

Featured Assay: Fluorescence Polarization (FP) Binding Assay

FP is a powerful technique for studying the direct binding of a small molecule to a larger target protein, such as a purified ion channel or a receptor domain.[27][28] It relies on the principle that a small, fluorescently-labeled molecule (a "tracer") tumbles rapidly in solution, depolarizing emitted light.[27] When bound to a large protein, its tumbling slows, and the emitted light remains more polarized.[27]

Detailed Protocol: Fluorescence Polarization (FP) Competitive Binding Assay

1. Reagent Preparation: a. Tracer: A known ligand for the target ion channel, chemically labeled with a fluorophore (e.g., fluorescein). The tracer must retain high affinity for the target.[28] b. Target: Purified ion channel protein or binding domain at a concentration determined by saturation binding experiments. c. Buffer: A buffer system that ensures protein stability and minimizes non-specific binding.

2. Assay Setup: a. In a low-volume, non-binding microplate (e.g., 384-well), add a fixed concentration of the target protein and the fluorescent tracer to each well. b. Add piperidine compounds from the screening library at various concentrations. Include wells with no compound (maximum polarization) and wells with a known high-affinity unlabeled ligand (minimum polarization).

3. Incubation and Measurement: a. Incubate the plate at a controlled temperature for a specified time to allow the binding reaction to reach equilibrium.[27] b. Measure the fluorescence polarization using a plate reader equipped with polarizing filters. The reader measures the intensity of light emitted parallel and perpendicular to the excitation plane.[27]

4. Data Analysis & Trustworthiness: a. The readout is in millipolarization units (mP). A piperidine compound that binds to the target will displace the fluorescent tracer, causing the tracer to tumble freely again, resulting in a decrease in the mP value. b. Self-Validation Check: The success of an FP assay depends on a sufficient "assay window" or change in polarization between the bound and free states. A change of at least 100 mP is generally considered good.[29] The data is used to calculate the IC50 value for each competing compound.

Part III: Hit Confirmation and the Power of Orthogonal Assays

A hit from a primary screen is not a confirmed active compound. It is a candidate that requires rigorous validation. HTS assays are prone to artifacts; compounds can interfere with the detection technology (e.g., autofluorescence) or act non-specifically.[10] Therefore, the use of an orthogonal assay is a mandatory step to build confidence in a hit.[9][11][30]

Example Scenario: Validating a GPCR Hit

Imagine a piperidine compound was identified as a hit in a FLIPR calcium mobilization assay for a Gαs-coupled receptor (promiscuously linked to Gαq in the assay system). To confirm this hit, we must use an assay with a different biological readout. Since Gαs activation leads to the production of cyclic AMP (cAMP), a cAMP detection assay is the perfect orthogonal follow-up.

Featured Orthogonal Assay: HTRF cAMP Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology based on Förster Resonance Energy Transfer (FRET). In the context of a cAMP assay, it's a competitive immunoassay where cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[31][32][33][34]

HTRF_Principle cluster_low_cAMP Low Cellular cAMP cluster_high_cAMP High Cellular cAMP Ab_low Anti-cAMP Ab (Eu-Cryptate Donor) Tracer_low cAMP-d2 (Acceptor) Ab_low->Tracer_low Binding FRET_high High FRET Signal Ab_high Anti-cAMP Ab (Eu-Cryptate Donor) Cell_cAMP Cellular cAMP Ab_high->Cell_cAMP Binding Tracer_high cAMP-d2 (Acceptor) FRET_low Low FRET Signal

Caption: Principle of a competitive HTRF cAMP assay.

Detailed Protocol: HTRF cAMP Assay

1. Cell Stimulation: a. Plate cells expressing the target Gαs-coupled receptor in a 384-well plate and incubate. b. Treat cells with the confirmed piperidine hit compound (at various concentrations) to stimulate cAMP production. Include controls. c. Incubate for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.[34]

2. Cell Lysis and Reagent Addition: a. Add a cell lysis buffer provided with the HTRF kit. This buffer also contains the HTRF reagents. b. The key reagents are a Europium cryptate-labeled anti-cAMP antibody (the FRET donor) and a d2-labeled cAMP analog (the FRET acceptor).[33][34]

3. Incubation and Measurement: a. Incubate the plate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.[34] b. Read the plate on an HTRF-compatible reader, which measures emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

4. Data Analysis & Trustworthiness: a. The HTRF signal is calculated as a ratio of the acceptor and donor fluorescence intensities.[34] This ratiometric measurement corrects for well-to-well variations and compound interference. b. In this competitive format, a high level of cellular cAMP prevents the antibody-donor and tracer-acceptor from coming together, resulting in a low HTRF signal. The signal is inversely proportional to the cAMP concentration.[34] c. Self-Validation Check: A compound that shows a dose-dependent effect in both the primary calcium assay and the orthogonal cAMP assay is considered a highly validated hit. This dual confirmation provides strong evidence that the compound's activity is genuinely mediated through the target receptor and is not an artifact of a single assay technology.

Data Summary: Comparing Assay Technologies
FeaturePrimary Assay (FLIPR)Orthogonal Assay (HTRF)
Principle Cell-based functional (Ca2+ flux)Lysate-based immunoassay (cAMP)
Readout Real-time fluorescence intensityTime-resolved FRET ratio
Throughput Very High (1536-well)High (384-well)
Biological Output Gαq pathway activationGαs/Gαi pathway activation
Artifact Potential Autofluorescent compoundsLight scattering/quenching compounds
Validation Value Initial hit identificationConfirms on-target MoA, eliminates tech-specific artifacts

Part IV: Mechanistic & Selectivity Profiling

With validated hits in hand, the focus shifts from if a compound is active to how and how specifically it acts.

Mechanism of Action (MoA) Elucidation

This stage aims to define the pharmacological nature of the compound. For a receptor target, is the piperidine an agonist, antagonist, or an allosteric modulator? For an enzyme target, what is the mode of inhibition? These studies are lower throughput but provide critical information for lead optimization.

Selectivity Profiling: A Critical Step for Safety

The "privileged" nature of the piperidine scaffold means it can bind to multiple targets.[4] While advantageous for library design, this can lead to off-target effects and potential toxicity. Selectivity profiling is the process of screening a confirmed lead against a panel of related targets (e.g., other GPCRs, kinases, or ion channels) to assess its specificity.[35][36][37]

A compound's selectivity profile is a key determinant of its therapeutic potential. A highly selective compound is often desired to minimize side effects, although in some cases (e.g., oncology), polypharmacology can be beneficial.

Example Selectivity Profile for a Hypothetical Piperidine Lead

TargetIC50 / EC50 (nM)Target ClassComment
Primary Target (D2 Receptor) 5.2 GPCR Potent on-target activity
5-HT2A Receptor850GPCR>150-fold selective over 5-HT2A
Adrenergic α1 Receptor2,100GPCR>400-fold selective over α1
hERG Channel>10,000Ion ChannelLow risk of cardiac toxicity[8]
Kinase Panel (100 targets)>10,000EnzymesNo significant kinase activity

Conclusion

The in vitro screening of novel piperidine compounds is a systematic process of empirical investigation, guided by a strategic framework. It begins with high-throughput assays designed for speed and robustness, such as FLIPR for GPCRs or FP for direct binding, where statistical validation via the Z'-factor is paramount. It progresses through the crucial step of hit validation using orthogonal assays, like HTRF, which provide an independent line of evidence to eliminate artifacts and build confidence. Finally, it culminates in detailed mechanistic and selectivity profiling to fully characterize the lead candidates. By understanding the causality behind each experimental choice and building a self-validating screening cascade, researchers can effectively navigate the complexities of drug discovery and unlock the full therapeutic potential of the privileged piperidine scaffold.

References

Structure and chemical properties of 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride: Structure, Properties, and Analytical Methodologies

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in modern pharmaceutical development. The document details its molecular structure, core physicochemical properties, and its significance as a building block for complex therapeutic agents, particularly those targeting neurological disorders. Authored from the perspective of a Senior Application Scientist, this guide furnishes researchers and drug development professionals with robust, field-proven analytical protocols for structural confirmation, purity assessment, and quantification using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The methodologies are presented with an emphasis on the underlying scientific principles and include self-validating steps to ensure data integrity and reproducibility.

Introduction and Strategic Significance

Overview of the Compound

This compound is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry. Its structure features a piperidine ring linked via an ether bond to a 3,4-dichlorinated phenyl group, and it is typically supplied as a hydrochloride salt to enhance stability and aqueous solubility. As a white crystalline powder, its physical characteristics make it amenable to standard laboratory handling and formulation processes[1].

Significance in Medicinal Chemistry and Drug Development

The primary value of this compound lies in its role as a versatile intermediate for synthesizing high-value pharmaceuticals.[1][2] Its molecular framework is a common scaffold in drugs targeting the central nervous system. Specifically, derivatives of this molecule have been investigated as novel triple reuptake inhibitors, which modulate the levels of serotonin, norepinephrine, and dopamine, showing potential as next-generation antidepressants.[3] The dichlorophenyl moiety provides a site for metabolic stability and specific receptor interactions, while the piperidine ring offers a flexible anchor point for further chemical modification. This strategic combination makes it a crucial component in the drug discovery pipeline for creating innovative therapies for neurological conditions.[1][4]

Molecular Structure and Physicochemical Properties

Chemical Structure Elucidation

The molecular architecture consists of three key components: the saturated piperidine ring, the dichlorinated aromatic ring, and the linking ether functional group. The hydrochloride salt is formed by the protonation of the basic nitrogen atom in the piperidine ring.

Caption: Chemical structure of this compound.

Key Physicochemical Data

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The hydrochloride salt form significantly influences properties like melting point and solubility compared to its free base.

PropertyValueSource
IUPAC Name 4-(3,4-dichlorophenoxy)piperidine;hydrochloride[2]
CAS Number 817186-93-9[1]
Molecular Formula C₁₁H₁₃Cl₂NO·HCl[1]
Molecular Weight 282.6 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 229-234 °C[1]
Purity ≥95% (by NMR)[1]
Solubility Favorable aqueous solubility; Free base is soluble in ethanol, chloroform.[1][5][6]
Storage Store at 0-8 °C in a cool, dry place.[1]

Synthesis and Safe Handling

General Synthetic Pathway

The synthesis of 4-(3,4-Dichlorophenoxy)Piperidine is commonly achieved through a nucleophilic substitution reaction, such as a Williamson ether synthesis. This involves the reaction of a piperidine precursor with 3,4-dichlorophenol. The final hydrochloride salt is then prepared by treating the free base with hydrochloric acid.

Caption: Generalized workflow for the synthesis of the target compound.

Recommended Storage and Handling

Proper storage is essential to maintain the integrity of the compound.

  • Storage Conditions: The compound should be stored in a tightly sealed container at 0-8 °C.[1] For long-term stability, storage in a cool, dry, and well-ventilated area away from incompatible substances is recommended.[7]

  • Handling: Handle in a well-ventilated place, preferably a fume hood, to avoid inhalation of dust.[8] Use non-sparking tools and prevent the formation of dust and aerosols.[8]

Safety Precautions

Based on available safety data, this compound is classified as an irritant.

  • Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including impervious gloves, a lab coat, and tightly fitting safety goggles.[7][9]

  • First Aid Measures: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[7]

Comprehensive Analytical Protocols

Rationale for Analytical Method Selection

A multi-technique approach is necessary for the unambiguous characterization of this compound.

  • NMR Spectroscopy is used for primary structure confirmation. It provides detailed information about the chemical environment of each proton, confirming the connectivity of the piperidine and dichlorophenyl rings.

  • Mass Spectrometry serves to verify the molecular weight of the compound and helps in identifying potential impurities by analyzing fragmentation patterns.

  • HPLC is the gold standard for determining the purity of the compound and for accurate quantification in formulated products or reaction mixtures.

Protocol 1: Structural Confirmation by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Principle: ¹H NMR spectroscopy maps the hydrogen atoms in a molecule, providing information on their chemical environment, proximity, and connectivity. The resulting spectrum serves as a unique fingerprint for the compound's structure.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt is water-soluble) in an NMR tube.

    • Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

    • Data Acquisition: Record the ¹H NMR spectrum, typically over a range of 0-12 ppm.

    • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak.

  • Expected Spectral Features:

    • Aromatic Protons: Signals in the aromatic region (~7.0-7.8 ppm) corresponding to the three protons on the dichlorophenyl ring. Their splitting patterns (doublets, doublet of doublets) will confirm the 3,4-substitution pattern.

    • Piperidine Protons: A complex set of multiplets in the aliphatic region (~1.5-4.5 ppm). The proton at the C4 position, adjacent to the ether oxygen, will be shifted downfield. Protons on carbons adjacent to the nitrogen will also show distinct chemical shifts.

    • N-H Proton: A broad signal, the chemical shift of which is dependent on concentration and solvent, corresponding to the protonated amine.

Protocol 2: Molecular Weight Verification by Mass Spectrometry (MS)
  • Principle: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules like hydrochloride salts. It generates protonated molecular ions [M+H]⁺ in the gas phase, allowing for precise molecular weight determination.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate ionization.

    • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • MS Analysis: Acquire the mass spectrum in positive ion mode. The expected mass for the protonated free base (C₁₁H₁₃Cl₂NO) is approximately 248.05 m/z.

    • Tandem MS (MS/MS): To gain structural information, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID). This will generate characteristic fragment ions.

  • Expected Fragmentation Patterns: The fragmentation of piperidine-containing compounds often involves cleavage of the piperidine ring or the bonds adjacent to the nitrogen atom.[10] Key expected fragments for this molecule would include the loss of the dichlorophenoxy group or cleavages within the piperidine ring itself, providing further structural confirmation.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. The analyte's purity is determined by calculating the area percentage of its peak relative to all other peaks in the chromatogram.

  • Methodology:

    • Chromatographic System: An HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water, Phase A) and an organic solvent (e.g., acetonitrile, Phase B). A starting point could be 60:40 (A:B).[11][12]

    • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Further dilute to create working standards and samples (e.g., 50 µg/mL).

    • Run Conditions:

      • Flow Rate: 1.0 mL/min.[11][12]

      • Injection Volume: 10 µL.

      • Column Temperature: 30 °C.[11][12]

      • Detection Wavelength: Determined by UV scan; likely around 230 nm or 280 nm due to the dichlorophenyl group.

    • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2%.

    • Analysis and Calculation: Run a solvent blank, followed by the sample solution. Integrate all peaks and calculate the area percentage of the main peak to determine purity.

      • Purity % = (Area_main_peak / Area_total_peaks) * 100

Integrated Analytical Workflow

Caption: Integrated workflow for comprehensive quality control analysis.

Applications in Research and Development

Beyond its primary role, this compound serves other functions in scientific research:

  • Biochemical Research: Employed in studies related to receptor binding and signal transduction to better understand cellular processes.[2]

  • Agricultural Chemistry: Used as an intermediate in the formulation of certain herbicides.[1][2]

  • Analytical Chemistry: Serves as a valuable reference standard in the development and validation of analytical methods for more complex molecules containing the same scaffold.[2]

Conclusion

This compound is a high-value chemical intermediate with significant strategic importance in the pharmaceutical industry, particularly in the development of therapies for neurological disorders. Its well-defined structure and favorable chemical properties make it an ideal building block for medicinal chemists. The robust analytical protocols detailed in this guide—spanning NMR, MS, and HPLC—provide a comprehensive framework for researchers to ensure the identity, purity, and quality of this compound, thereby supporting the rigorous demands of modern drug discovery and development.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4-Dichlorophenoxy)piperidine hydrochloride is a versatile chemical intermediate with significant applications in pharmaceutical and agricultural research.[1] As a building block for more complex molecules, its precise structural elucidation is paramount for ensuring the integrity and efficacy of downstream applications, particularly in the development of novel therapeutics targeting neurological disorders.[1] This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure technical accuracy and trustworthiness.

The molecular structure of this compound is presented below.

Molecules cluster_M1 This compound M1_smi ClC1=CC(OC2CCNCC2)=C(Cl)C=C1.Cl M1_mol M1_mol

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.

A. ¹H NMR Spectroscopy: Unraveling the Proton Environment

Experimental Protocol: A sample of this compound is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), to a concentration of approximately 5-10 mg/mL. The use of a deuterated solvent is critical to avoid large solvent signals that would otherwise obscure the analyte's resonances. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Interpretation: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and piperidine ring protons. The hydrochloride salt form means the piperidine nitrogen is protonated, influencing the chemical shifts of adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (H-2')~7.5d1H
Aromatic H (H-5')~7.3d1H
Aromatic H (H-6')~7.0dd1H
Piperidine H (H-4)~4.6m1H
Piperidine H (H-2, H-6 axial)~3.4m2H
Piperidine H (H-2, H-6 equatorial)~3.1m2H
Piperidine H (H-3, H-5 axial)~2.2m2H
Piperidine H (H-3, H-5 equatorial)~2.0m2H
N-HVariable (broad)s2H
  • Aromatic Region (δ 7.0-7.5 ppm): The three protons on the dichlorophenyl ring will appear in this region. The proton at the 2'-position (ortho to the ether linkage and one chlorine) is expected to be a doublet. The proton at the 5'-position (between two chlorines) will also be a doublet, and the proton at the 6'-position (ortho to a chlorine) will be a doublet of doublets due to coupling with the other two aromatic protons.

  • Piperidine Region (δ 2.0-4.6 ppm): The protons on the piperidine ring exhibit more complex splitting patterns due to their chair conformation. The proton at C-4, being attached to the carbon bearing the ether linkage, is the most deshielded and appears as a multiplet around 4.6 ppm.[2][3] The protons on C-2 and C-6, adjacent to the protonated nitrogen, are also shifted downfield.[4] The axial and equatorial protons on the same carbon are chemically non-equivalent and will show distinct signals and coupling constants.

  • N-H Protons: The protons on the nitrogen will appear as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol: The sample preparation is similar to that for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.[5] This is achieved by irradiating the sample with a broad range of proton frequencies during the acquisition of the ¹³C signal.[5]

Data Interpretation: The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1' (Aromatic, C-O)~155
C-4' (Aromatic, C-Cl)~132
C-3' (Aromatic, C-Cl)~130
C-2' (Aromatic, C-H)~128
C-6' (Aromatic, C-H)~118
C-5' (Aromatic, C-H)~116
C-4 (Piperidine, C-O)~72
C-2, C-6 (Piperidine)~45
C-3, C-5 (Piperidine)~30
  • Aromatic Carbons (δ 116-155 ppm): The carbon attached to the oxygen (C-1') will be the most downfield in the aromatic region. The carbons attached to the chlorine atoms (C-3' and C-4') will also be significantly deshielded. The remaining aromatic carbons will appear at higher fields.

  • Piperidine Carbons (δ 30-72 ppm): The carbon atom C-4, bonded to the electronegative oxygen, will be the most deshielded of the piperidine carbons.[3][5] The carbons adjacent to the nitrogen (C-2 and C-6) will appear around 45 ppm, and the C-3 and C-5 carbons will be the most upfield.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation: The IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-2800 (broad)N-H stretchSecondary amine salt (R₂NH₂⁺)
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (Piperidine)
1600-1450C=C stretchAromatic ring
1250-1200C-O-C asymmetric stretchAryl-alkyl ether[6][7]
1100-1000C-N stretchAmine
850-750C-H bend (out-of-plane)Substituted aromatic ring
800-600C-Cl stretchAryl chloride
  • N-H Stretching: A very broad and strong absorption in the 3200-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations in the secondary ammonium salt.

  • C-O-C Stretching: The asymmetric C-O-C stretch of the aryl-alkyl ether is a key diagnostic peak and is expected to be strong, appearing around 1250-1200 cm⁻¹.[6]

  • Aromatic and Aliphatic C-H Stretching: The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring will be just below 3000 cm⁻¹.

  • C-Cl Stretching: The C-Cl stretching vibrations will be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol: For a volatile and thermally stable compound, Electron Ionization (EI) can be used. However, for a hydrochloride salt, a softer ionization technique like Electrospray Ionization (ESI) is preferable to minimize fragmentation and observe the protonated molecular ion.[8][9] The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) and introduced into the mass spectrometer.

Data Interpretation: The mass spectrum will show the molecular ion peak and various fragment ions resulting from the cleavage of bonds within the molecule.

Expected Mass Spectrum (ESI+):

  • Molecular Ion: In positive ion ESI, the base peak is expected to be the protonated molecule [M+H]⁺, where M is the free base. The molecular weight of the free base (C₁₁H₁₃Cl₂NO) is 249.04 g/mol . Therefore, the [M+H]⁺ ion should appear at m/z 250.

  • Isotope Pattern: Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This will result in peaks at m/z 250 (M+H, with two ³⁵Cl), 252 (M+H, with one ³⁵Cl and one ³⁷Cl), and 254 (M+H, with two ³⁷Cl) with relative intensities of approximately 9:6:1.

Fragmentation Pathway: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion can provide further structural information.

G parent [M+H]⁺ m/z 250 frag1 Loss of C₅H₁₀N m/z 163 parent->frag1 Cleavage of C-O bond frag2 Loss of H₂O m/z 232 parent->frag2 Neutral Loss frag3 α-Cleavage m/z 86 parent->frag3 Ring Opening

Caption: Proposed ESI-MS fragmentation of 4-(3,4-Dichlorophenoxy)Piperidine.

  • α-Cleavage: A common fragmentation pathway for piperidine derivatives is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[8] This can lead to the formation of a stable iminium ion.

  • Cleavage of the Ether Bond: The C-O ether bond can cleave, leading to the formation of a dichlorophenoxy radical and a piperidinyl cation, or vice versa.

  • Ring Fission: The piperidine ring itself can undergo cleavage, resulting in various smaller fragment ions.[8]

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust and self-validating framework for its structural confirmation. The detailed interpretation of the spectral data, grounded in established principles of spectroscopy, offers researchers and drug development professionals the necessary tools for confident identification and quality control of this important chemical intermediate. The integration of these techniques ensures a high degree of certainty in the structural assignment, which is a critical prerequisite for its application in the synthesis of novel and effective pharmaceutical agents.

References

Methodological & Application

Application Notes and Protocols for 4-(3,4-Dichlorophenoxy)Piperidine HCl in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

4-(3,4-Dichlorophenoxy)Piperidine HCl is a synthetic molecule featuring a dichlorophenoxy moiety linked to a piperidine ring.[1][2] While this specific compound is primarily recognized as a key intermediate in the synthesis of more complex pharmaceutical agents, its structural similarity to known psychoactive compounds, particularly selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), suggests its potential as a valuable research tool in neuroscience.[1][3] The piperidine scaffold is a common feature in many centrally acting drugs, and the dichlorophenyl group is present in potent monoamine reuptake inhibitors.[4][5][6]

This document provides a detailed guide for the application of 4-(3,4-Dichlorophenoxy)Piperidine HCl in neuroscience research, postulating its primary mechanism of action as a dual inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a cornerstone of treatment for depression, anxiety disorders, and other neuropsychiatric conditions.[7][8][9]

Proposed Mechanism of Action

We hypothesize that 4-(3,4-Dichlorophenoxy)Piperidine HCl competitively binds to SERT and NET, blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synapse back into the presynaptic neuron. This action leads to an increased concentration and prolonged availability of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic signaling.

Proposed_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Vesicles (5-HT, NE) 5HT_NE 5-HT & NE Presynaptic_Vesicle->5HT_NE Release SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) 5HT_NE->SERT Reuptake 5HT_NE->NET Reuptake Receptors Postsynaptic Receptors 5HT_NE->Receptors Binding Compound 4-(3,4-Dichlorophenoxy) Piperidine HCl Compound->SERT Inhibition Compound->NET Inhibition

Caption: Proposed mechanism of 4-(3,4-Dichlorophenoxy)Piperidine HCl action.

In Vitro Characterization: Neurotransmitter Reuptake Inhibition Assay

To validate the hypothesized mechanism of action and quantify the potency and selectivity of 4-(3,4-Dichlorophenoxy)Piperidine HCl, a neurotransmitter transporter uptake assay is the foundational first step. This can be performed using either radiolabeled or fluorescent substrates in cell lines stably expressing human SERT, NET, and the dopamine transporter (DAT).[10][11][12]

Protocol: Radioligand-Based Neurotransmitter Uptake Assay

This protocol is adapted from standard procedures for characterizing monoamine reuptake inhibitors.[12][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-(3,4-Dichlorophenoxy)Piperidine HCl for SERT, NET, and DAT.

Materials:

  • Cell lines: HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radioligands: [³H]5-HT (for SERT), [³H]Norepinephrine (for NET), [³H]Dopamine (for DAT).

  • Test Compound: 4-(3,4-Dichlorophenoxy)Piperidine HCl, dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).

  • Reference Inhibitors: Fluoxetine (for SERT), Desipramine (for NET), GBR12909 (for DAT).

  • Assay Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).

  • 96-well cell culture plates and harvester.

  • Scintillation fluid and a liquid scintillation counter.

Experimental Workflow:

Uptake_Assay_Workflow A 1. Plate cells expressing SERT, NET, or DAT in 96-well plates. B 2. Pre-incubate cells with varying concentrations of the test compound or reference inhibitor. A->B C 3. Initiate uptake by adding radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA). B->C D 4. Incubate for a defined period (e.g., 10-20 minutes) at 37°C. C->D E 5. Terminate uptake by rapid washing with ice-cold assay buffer. D->E F 6. Lyse cells and measure incorporated radioactivity using a scintillation counter. E->F G 7. Calculate % inhibition and determine IC50 values. F->G

Caption: Workflow for the neurotransmitter uptake assay.

Step-by-Step Procedure:

  • Cell Plating: Seed the transporter-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of 4-(3,4-Dichlorophenoxy)Piperidine HCl and reference inhibitors in assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the various concentrations of the test compound for 15-30 minutes at 37°C.

  • Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake reaction.

  • Incubation: Incubate the plates for a predetermined time (e.g., 10 minutes) at 37°C.

  • Termination: Stop the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold assay buffer using a cell harvester.

  • Lysis and Counting: Lyse the cells and measure the tritium content in a liquid scintillation counter.

  • Data Analysis: Determine non-specific uptake in the presence of a high concentration of a known inhibitor. Calculate the percentage of inhibition for each concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Data Presentation:

TransporterTest Compound IC50 (nM)Reference Inhibitor IC50 (nM)
SERT 50Fluoxetine: 15
NET 150Desipramine: 5
DAT >1000GBR12909: 20

In Vivo Neurochemical Profiling: Microdialysis

To determine if the in vitro effects on transporter function translate to an in vivo modulation of neurotransmitter levels, intracerebral microdialysis in freely moving rodents is the gold standard.[14][15][16] This technique allows for the direct measurement of extracellular serotonin and norepinephrine in specific brain regions following administration of 4-(3,4-Dichlorophenoxy)Piperidine HCl.

Protocol: In Vivo Microdialysis in Rats

This protocol outlines the essential steps for conducting a microdialysis study.[17][18]

Objective: To measure changes in extracellular 5-HT and NE levels in the rat prefrontal cortex following systemic administration of 4-(3,4-Dichlorophenoxy)Piperidine HCl.

Materials:

  • Adult male Sprague-Dawley or Wistar rats.

  • Stereotaxic apparatus.

  • Microdialysis probes and guide cannulae.

  • Syringe pump and fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • HPLC system with electrochemical detection (HPLC-ED) for neurotransmitter analysis.

  • Test Compound: 4-(3,4-Dichlorophenoxy)Piperidine HCl dissolved in a suitable vehicle for injection (e.g., saline).

Experimental Workflow:

Microdialysis_Workflow A 1. Stereotaxic surgery to implant a guide cannula targeting the prefrontal cortex. B 2. Allow animal to recover for 5-7 days. A->B C 3. On the experiment day, insert the microdialysis probe and perfuse with aCSF. B->C D 4. Collect baseline dialysate samples to establish stable neurotransmitter levels. C->D E 5. Administer the test compound (e.g., via intraperitoneal injection). D->E F 6. Continue collecting dialysate samples for several hours. E->F G 7. Analyze neurotransmitter content in samples using HPLC-ED. F->G H 8. Histologically verify probe placement. G->H

Caption: Workflow for in vivo microdialysis experiment.

Step-by-Step Procedure:

  • Surgical Implantation: Anesthetize the rat and secure it in a stereotaxic frame. Implant a guide cannula aimed at the prefrontal cortex and secure it with dental cement. Allow for a recovery period of at least one week.[15][17]

  • Probe Insertion and Equilibration: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and allow the system to equilibrate for 1-2 hours.

  • Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to ensure stable neurotransmitter levels.

  • Compound Administration: Administer a dose of 4-(3,4-Dichlorophenoxy)Piperidine HCl (e.g., 1, 5, 10 mg/kg, i.p.).

  • Post-dosing Collection: Continue to collect dialysate samples for at least 3-4 hours post-administration.

  • Sample Analysis: Analyze the concentration of 5-HT and NE in the dialysate samples using HPLC-ED.

  • Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the average baseline levels.

  • Histology: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.

Behavioral Pharmacology Assays

To assess the potential antidepressant- and anxiolytic-like effects of 4-(3,4-Dichlorophenoxy)Piperidine HCl, several well-validated behavioral tests in rodents can be employed.[19][20][21][22]

Protocol 1: Forced Swim Test (FST) in Mice

The FST is a widely used screening tool for antidepressant-like activity, based on the principle that an animal will cease struggling (become immobile) when placed in an inescapable stressful situation.[21][22][23] Antidepressants typically reduce the duration of immobility.

Step-by-Step Procedure:

  • Administer 4-(3,4-Dichlorophenoxy)Piperidine HCl or vehicle to mice (e.g., 30-60 minutes before the test).

  • Place each mouse individually into a glass cylinder filled with water (25°C) from which it cannot escape.

  • Record the session (typically 6 minutes) and score the duration of immobility during the last 4 minutes of the test.

  • A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.[22]

Protocol 2: Elevated Plus Maze (EPM) in Mice or Rats

The EPM is a standard assay for assessing anxiolytic-like activity.[19][20] The test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Step-by-Step Procedure:

  • Administer 4-(3,4-Dichlorophenoxy)Piperidine HCl or vehicle to the animals prior to testing.

  • Place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to explore the maze for a set time (e.g., 5 minutes).

  • Record the number of entries into and the time spent in the open and closed arms.

  • An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.[19][20]

Expected Outcomes of Behavioral Assays:

Behavioral TestKey ParameterExpected Outcome with an Effective Dose
Forced Swim Test Immobility TimeDecrease
Elevated Plus Maze Time in Open ArmsIncrease
Elevated Plus Maze Entries into Open ArmsIncrease

Safety, Handling, and Storage

As a research chemical, 4-(3,4-Dichlorophenoxy)Piperidine HCl should be handled with appropriate safety precautions. While specific toxicity data is not widely available, information for structurally similar compounds should be considered.[24][25][26][27]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[24][26]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[24][25] Avoid contact with skin and eyes.[26]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible substances.[25]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

High-Performance Liquid Chromatography (HPLC) method for 4-(3,4-Dichlorophenoxy)Piperidine HCl analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quality Control of 4-(3,4-Dichlorophenoxy)Piperidine HCl by High-Performance Liquid Chromatography

Authored by: Senior Application Scientist, Pharmaceutical Analysis Division

Abstract

This comprehensive guide details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity assessment of 4-(3,4-Dichlorophenoxy)Piperidine HCl, a critical intermediate in pharmaceutical synthesis.[1][2] The developed isocratic reversed-phase method leverages a modern C18 stationary phase and UV detection, ensuring high specificity, accuracy, and precision. This document provides a foundational protocol for researchers, quality control analysts, and drug development professionals, grounded in established chromatographic principles and validated against internationally recognized standards.

Introduction and Method Rationale

4-(3,4-Dichlorophenoxy)Piperidine HCl is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological pathways.[1][2] Its purity directly impacts the quality and safety of the final drug product. Therefore, a reliable and validated analytical method is imperative for its quality control.

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a powerful, cost-effective, and widely adopted technique for this purpose.[3] The method described herein is founded on the principles of reversed-phase chromatography (RP-HPLC), where separation is achieved based on the analyte's hydrophobic interactions with a non-polar stationary phase.[3]

Causality Behind Experimental Choices:

  • Analyte Characteristics: The target molecule, 4-(3,4-Dichlorophenoxy)Piperidine HCl, possesses a moderately polar piperidine ring and a non-polar dichlorinated phenyl group.[4] This amphiphilic nature makes it an ideal candidate for RP-HPLC. The dichlorophenoxy moiety acts as a strong chromophore, enabling sensitive UV detection. The hydrochloride salt form ensures good solubility in aqueous mobile phases.

  • Chromatographic Mode: RP-HPLC is the preferred mode due to its versatility and robustness for a wide range of pharmaceutical compounds.[5]

  • Stationary Phase Selection: The basic nature of the piperidine nitrogen can lead to undesirable interactions with acidic silanol groups present on traditional silica-based columns, resulting in poor peak shape (tailing). To mitigate this, a modern, high-purity, end-capped C18 column is selected. These columns have minimal residual silanol activity, ensuring symmetrical peaks and reproducible retention.[6] Specifically, a column designed for enhanced polar retention, such as an aqueous-compatible C18 (AQ-C18), provides a good balance of retention for this moderately polar compound.[5][7]

  • Mobile Phase Optimization: The mobile phase is a critical parameter influencing retention, selectivity, and peak shape.[8]

    • pH Control: To ensure a consistent state of ionization for the basic analyte and to suppress silanol interactions, the mobile phase pH is controlled in the acidic range (pH ~3.0).[9][10] At this pH, the piperidine nitrogen is fully protonated (R₃NH⁺), leading to sharp, symmetrical peaks. A phosphate buffer is chosen for its excellent buffering capacity in this pH range.[10]

    • Organic Modifier: Acetonitrile is selected over methanol as the organic modifier due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.[11]

    • Elution: An isocratic elution (constant mobile phase composition) is employed for its simplicity, robustness, and suitability for routine quality control analysis where the primary goal is to quantify the main peak and separate it from key impurities.[10]

Experimental Protocol

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Column: Waters Atlantis T3 C18, 4.6 x 150 mm, 5 µm (or equivalent high-purity, end-capped C18 column).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Monobasic Potassium Phosphate (KH₂PO₄) (AR Grade)

    • Phosphoric Acid (H₃PO₄) (AR Grade)

    • Ultrapure Water (18.2 MΩ·cm)

  • Reference Standard: 4-(3,4-Dichlorophenoxy)Piperidine HCl Reference Standard (Purity ≥ 99.5%).

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below.

ParameterCondition
Column Atlantis T3 C18, 4.6 x 150 mm, 5 µm
Mobile Phase 25 mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Buffer Preparation (25 mM KH₂PO₄, pH 3.0):

    • Accurately weigh 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of ultrapure water.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

  • Mobile Phase Preparation:

    • Mix 600 mL of the prepared buffer with 400 mL of acetonitrile.

    • Filter the mixture through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Stock Solution (500 µg/mL):

    • Accurately weigh approximately 25 mg of the 4-(3,4-Dichlorophenoxy)Piperidine HCl reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (50 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the mobile phase.

  • Sample Solution (50 µg/mL):

    • Accurately weigh approximately 25 mg of the 4-(3,4-Dichlorophenoxy)Piperidine HCl sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

Analytical Procedure Workflow

The diagram below outlines the sequential steps of the analytical workflow, from initial preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing P1 Prepare Mobile Phase (Buffer + ACN) H1 Equilibrate HPLC System with Mobile Phase P1->H1 P2 Prepare Standard Solution (50 µg/mL) H2 Perform System Suitability Test (SST) (Inject Standard 5x) P2->H2 P3 Prepare Sample Solution (50 µg/mL) H4 Inject Standard & Sample Solutions P3->H4 H1->H2 H3 Inject Blank (Mobile Phase) H2->H3 H3->H4 D1 Integrate Chromatograms H4->D1 D2 Verify SST Results (%RSD, Tailing, Plates) D1->D2 D3 Calculate Assay/Purity of Sample D2->D3

Caption: HPLC Analytical Workflow Diagram.

System Suitability Test (SST)

Before sample analysis, the system suitability must be confirmed by injecting the Working Standard Solution (50 µg/mL) five times. The acceptance criteria are defined in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0% for 5 replicate injections

Method Validation Protocol

The analytical method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[12][13][14][15] The validation process provides a self-validating system, demonstrating the method's trustworthiness and reliability.

G cluster_core Core Performance Characteristics cluster_limits Sensitivity & Range Method Validated HPLC Method Specificity Specificity (No Interference) Method->Specificity Linearity Linearity (R² ≥ 0.999) Method->Linearity Accuracy Accuracy (98-102% Recovery) Method->Accuracy Precision Precision (%RSD ≤ 2.0) Method->Precision Range Range (e.g., 50-150%) Method->Range Robustness Robustness (Method Insensitive to Small Changes) Method->Robustness Linearity->Range LOD LOD (S/N ≥ 3) Precision->LOD LOQ LOQ (S/N ≥ 10) Precision->LOQ

Caption: Logical Flow of Method Validation.

Validation Parameters and Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank (diluent), placebo, and stressed samples (acid, base, peroxide, heat, light).The main peak should be free from interference from any degradants or excipients.
Linearity Analyze at least five concentrations across the range of 50% to 150% of the working concentration (25-75 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy (% Recovery) Analyze samples of a placebo matrix spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0% at each level.
Precision Repeatability (Intra-day): Analyze six individual sample preparations at 100% of the target concentration. Intermediate (Inter-day): Repeat on a different day or with a different analyst.% RSD ≤ 2.0% for both repeatability and intermediate precision.
LOD & LOQ Determined based on the signal-to-noise ratio (S/N) of injections at low concentrations or from the standard deviation of the response and the slope of the linearity curve.LOD: S/N ≥ 3. LOQ: S/N ≥ 10.
Robustness Intentionally vary critical method parameters: - Mobile Phase pH (±0.2) - Column Temperature (±5°C) - % Acetonitrile (±2%)System suitability parameters must still be met.

Conclusion

The HPLC method detailed in this application note provides a reliable, robust, and accurate system for the routine quality control analysis of 4-(3,4-Dichlorophenoxy)Piperidine HCl. The rationale for the selection of the column, mobile phase, and other chromatographic parameters is based on sound scientific principles to ensure high-quality data. Adherence to the described validation protocol will ensure the method's compliance with regulatory expectations and its suitability for its intended use in a pharmaceutical development or manufacturing environment.

References

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Piperidine Derivatives

Abstract

This guide provides a detailed application note and a set of robust protocols for the analysis of piperidine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). The piperidine motif is a cornerstone in medicinal chemistry, prevalent in a vast array of pharmaceuticals and natural alkaloids.[1][2] GC-MS offers a powerful analytical solution for the separation, identification, and quantification of these compounds, leveraging its high chromatographic resolution and sensitive, specific detection capabilities.[3] This document delves into the fundamental principles of GC separation and mass spectrometric fragmentation of piperidines, offers step-by-step protocols for both volatile and polar derivatives (including derivatization), and provides guidance on data interpretation and troubleshooting. The protocols are designed for researchers, scientists, and drug development professionals seeking to establish reliable and validated analytical methods for piperidine-containing molecules.

Introduction: The Significance of Piperidine Analysis

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery.[4] Its unique structural and physicochemical properties allow it to serve as a versatile building block, influencing the potency, selectivity, and pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[4] Consequently, the accurate and sensitive analysis of piperidine derivatives is critical throughout the drug development lifecycle—from synthetic chemistry and impurity profiling to metabolic studies and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile piperidine derivatives.[5][6] The gas chromatograph separates complex mixtures based on the analytes' boiling points and interactions with the stationary phase, while the mass spectrometer provides definitive structural information based on the mass-to-charge ratio (m/z) of the molecule and its characteristic fragmentation patterns.[3]

However, challenges can arise due to the polarity of the nitrogen atom and the presence of active hydrogen atoms (e.g., in N-H or O-H groups) in some derivatives. These features can lead to poor peak shape and thermal degradation.[7] This guide addresses these challenges by providing protocols for direct analysis and for chemical derivatization, a process that modifies the analyte to enhance its volatility and thermal stability for improved GC-MS performance.[8]

Core Principles: Separation and Fragmentation

A successful GC-MS analysis of piperidine derivatives hinges on understanding the interplay between chromatographic separation and mass spectrometric fragmentation.

Gas Chromatographic Separation

The separation is governed by the analyte's distribution between the carrier gas (mobile phase) and a thin layer of a stationary phase coated on the inside of a long, narrow capillary column.

  • Column Selection: For piperidine derivatives, a non-polar or medium-polarity capillary column is typically the most effective choice. A 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent) is widely used as it provides excellent separation for a broad range of compounds.[1][5]

  • Temperature Programming: The GC oven temperature is ramped from a low initial temperature to a high final temperature. This gradient ensures that low-boiling point compounds elute first, while higher-boiling point compounds are retained longer and elute as the temperature increases, resulting in sharp, well-resolved peaks.[5][7]

Mass Spectrometric Identification

Following separation, compounds enter the mass spectrometer, where they are ionized and fragmented. Electron Ionization (EI) is the most common mode for GC-MS.

  • Ionization: In the EI source, high-energy electrons (typically 70 eV) bombard the analyte molecules, dislodging an electron to form a positively charged molecular ion (M⁺•).

  • Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation through a series of predictable bond cleavages. The resulting fragment ions are characteristic of the molecule's structure.

  • Dominant Fragmentation Pathway (α-Cleavage): The most significant fragmentation pathway for piperidines is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage). This results in the loss of a substituent from the α-carbon and the formation of a highly stable, resonance-stabilized iminium ion, which is often the base peak in the mass spectrum.[1] The largest substituent at the α-carbon is preferentially lost.[1]

cluster_frag Figure 1: Dominant α-Cleavage Fragmentation Piperidine Piperidine Molecular Ion (M⁺•) (R-group on Nitrogen) Cleavage α-Cleavage (Loss of R' radical) Piperidine->Cleavage Iminium Stable Iminium Ion (Base Peak) Cleavage->Iminium Radical R'• (Radical) Cleavage->Radical

Figure 1: Dominant α-Cleavage Fragmentation

Experimental Protocols

The following protocols provide a starting point for methodology development. Optimization is crucial for specific analytes and matrices.

Protocol 1: Direct GC-MS Analysis of Volatile Piperidine Derivatives

This protocol is suitable for thermally stable and volatile compounds that do not require derivatization.

Workflow Overview

cluster_workflow1 Figure 2: Workflow for Direct GC-MS Analysis prep Sample Preparation Dissolve sample in solvent (e.g., Dichloromethane) Prepare standards & controls Add Internal Standard (optional) gcms GC-MS Analysis Inject sample GC separates components MS detects and fragments prep->gcms data Data Processing Qualitative Analysis: - Full Scan Mode - Library Search (NIST) Quantitative Analysis: - SIM Mode - Build Calibration Curve gcms->data report Reporting Identify peaks Quantify concentration Final Report data->report

Figure 2: Workflow for Direct GC-MS Analysis

Step-by-Step Methodology

  • Sample and Standard Preparation:

    • Prepare a 1 mg/mL stock solution of the piperidine derivative analyte in a suitable volatile solvent (e.g., dichloromethane, methanol, or ethyl acetate).[1][5]

    • For quantitative analysis, prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

    • If using an internal standard (IS) for improved quantitation, add a fixed concentration of the IS to all standards and unknown samples.

    • Prepare unknown samples by dissolving them in the same solvent to an expected concentration within the calibration range.

  • GC-MS Instrumentation and Conditions:

    • The parameters below provide a robust starting point. Method validation and optimization are required.

    ParameterRecommended ConditionCausality and Field Insight
    Gas Chromatograph
    Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).[1][5]A workhorse column providing excellent inertness and resolution for a wide range of analytes.
    Injection Volume1 µLA standard volume to avoid overloading the column while ensuring sufficient sensitivity.
    Injection ModeSplitlessMaximizes the transfer of analyte onto the column, essential for trace-level analysis.
    Injector Temperature250 - 280 °C[1][7]Must be hot enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation.
    Carrier GasHelium, constant flow at 1.0 mL/min.[1][7]Inert and provides good chromatographic efficiency. Constant flow ensures reproducible retention times.
    Oven ProgramInitial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).[7]This program must be optimized. A slow ramp improves separation of closely eluting peaks.
    Mass Spectrometer
    Ionization ModeElectron Ionization (EI) at 70 eV.[7]Standard EI energy produces reproducible fragmentation patterns that are comparable to spectral libraries.
    Source Temperature230 °C[7]Keeps the ion source clean and prevents condensation of analytes.
    Transfer Line Temp280 °C[7]Prevents condensation of analytes as they transfer from the GC column to the MS source.
    Scan ModeFull Scan (m/z 50-550) for qualitative; SIM for quantitative.[7]Full scan is used for identification. SIM mode significantly increases sensitivity by monitoring only specific ions.
  • Data Acquisition and Processing:

    • Qualitative Analysis: Acquire data in Full Scan mode. Identify the analyte by comparing its retention time to that of a known standard and its mass spectrum to a reference library (e.g., NIST/EPA/NIH Mass Spectral Library).[9][10][11]

    • Quantitative Analysis: Acquire data in Selected Ion Monitoring (SIM) mode.[12] Select 3-4 characteristic, abundant ions for the analyte and the internal standard.

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards. Determine the concentration of the unknown samples using the linear regression equation from the curve.[1]

Protocol 2: GC-MS Analysis of Polar Piperidine Derivatives via Acylation

This protocol is for derivatives with active hydrogens (-NH, -OH) that exhibit poor chromatographic performance. Derivatization with an acylating agent like trifluoroacetic anhydride (TFAA) masks these polar groups.[8][13]

Workflow with Derivatization Step

cluster_workflow2 Figure 3: Workflow with Derivatization prep Sample Preparation Dissolve/extract sample Evaporate to Dryness deriv Derivatization Add Solvent & TFAA Heat (e.g., 70°C, 30 min) Evaporate to Dryness Reconstitute in Ethyl Acetate prep->deriv gcms GC-MS Analysis Inject derivatized sample GC-MS analysis deriv->gcms data Data Processing Identify derivatized peak Quantify using appropriate ions gcms->data

Figure 3: Workflow with Derivatization

Step-by-Step Methodology

  • Sample Preparation and Derivatization:

    • Prepare sample and standard stock solutions as described in Protocol 1.

    • Aliquot a known volume of each standard and sample into separate reaction vials.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.[7]

    • To the dried residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[13]

    • Cap the vials tightly and heat at 70°C for 30 minutes in a heating block.[7][13]

    • After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the final residue in 100 µL of ethyl acetate for GC-MS analysis.[7][13]

  • GC-MS Instrumentation and Conditions:

    • Use the same instrumental parameters as outlined in Protocol 1. The oven temperature program may require optimization to ensure good separation of the derivatized analytes. The mass range in Full Scan mode should be adjusted to include the higher mass of the derivatized molecule.

  • Data Acquisition and Processing:

    • The derivatized analyte will have a different retention time and mass spectrum than the underivatized parent compound.

    • Confirm the structure of the derivative by examining its molecular ion and fragmentation pattern.

    • For quantitative analysis in SIM mode, select new, characteristic ions from the mass spectrum of the derivatized standard.

Data Interpretation and Troubleshooting

Common Fragment Ions

Successful identification relies on recognizing key fragment ions. The table below lists some common ions observed for simple piperidine structures.[1]

CompoundMolecular WeightKey Fragment Ions (m/z)Interpretation
Piperidine8585, 84, 70, 56, 44M⁺•, [M-H]⁺ (α-cleavage), Ring fragments
N-Methylpiperidine9999, 98, 84, 57, 42M⁺•, [M-H]⁺, [M-CH₃]⁺ (α-cleavage)
1-Benzylpiperidine175175, 91, 84M⁺•, Tropylium ion (C₇H₇⁺), Piperidine fragment

Data sourced from NIST WebBook and general fragmentation principles.[1][9][11][14]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Active sites in the injector liner or column; Analyte is too polar.Use a deactivated liner; Perform column maintenance; Derivatize the sample (Protocol 2).
No Peak Detected Analyte is not volatile or is thermally degrading; Concentration is too low.Derivatize the sample; Check injector temperature (may be too high); Concentrate the sample.
Poor Reproducibility Inconsistent injection volume; Sample degradation; Leaks in the system.Use an autosampler; Prepare fresh samples; Perform system leak check.
Extra/Ghost Peaks Contamination from solvent, syringe, or previous run; Column bleed.Run a solvent blank; Bake out the column; Ensure high-purity solvents.

Conclusion

GC-MS is a highly effective and versatile technique for the comprehensive analysis of piperidine derivatives. By selecting the appropriate sample preparation strategy—either direct analysis for volatile compounds or chemical derivatization for more polar analogues—researchers can achieve the sensitivity, selectivity, and structural confirmation needed for demanding applications in pharmaceutical and chemical research. The protocols and principles outlined in this guide provide a solid foundation for developing and validating robust GC-MS methods, ensuring data integrity and accelerating the drug discovery and development process. All methods should be fully validated according to ICH Q2 guidelines or equivalent standards for their intended use.

References

Application Notes and Protocols for Receptor Binding Assay Using 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Binding Profile of a Novel Piperidine Compound

In the landscape of contemporary drug discovery, particularly within the realm of neuroscience, piperidine-based compounds represent a scaffold of significant interest. Their structural versatility allows for the synthesis of ligands with high affinity and selectivity for a variety of central nervous system (CNS) targets. This document provides a comprehensive guide to characterizing the receptor binding profile of 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride, a compound of interest for its potential neuromodulatory activities.

Based on structure-activity relationship (SAR) studies of analogous phenoxyalkylpiperidines, which have demonstrated high affinity for the sigma-1 (σ1) receptor, this protocol will focus on determining the binding affinity of this compound for this specific receptor.[1] The σ1 receptor is a unique intracellular chaperone protein implicated in a range of cellular functions and is a promising target for therapeutic intervention in neurological and psychiatric disorders.[2]

This application note is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide the underlying scientific rationale for the experimental design, ensuring a robust and reproducible protocol.

Scientific Principles of Radioligand Binding Assays

The cornerstone of this investigation is the radioligand binding assay, a powerful and highly sensitive in vitro technique used to study the interaction between a ligand and its receptor.[3][4] The assay relies on the use of a radiolabeled compound (the radioligand) that binds with high affinity and specificity to the target receptor. The amount of radioactivity bound to the receptor is measured, allowing for the quantification of the binding interaction.

There are two primary types of radioligand binding assays that will be discussed:

  • Saturation Binding Assay: This assay is used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor.[5]

  • Competition Binding Assay: This assay is employed to determine the affinity (Ki) of an unlabeled compound (the "competitor," in this case, this compound) for the receptor. This is achieved by measuring the ability of the competitor to displace the binding of a known radioligand.[4][6]

The data generated from these assays are fundamental for lead optimization, selectivity profiling, and understanding the structure-activity relationships of novel compounds.[6]

Experimental Workflow Overview

The following diagram illustrates the general workflow for the competitive radioligand binding assay described in this protocol.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Membrane Preparation (e.g., from cell culture or tissue) incubation Incubation (Membranes + Radioligand + Competitor) prep_membranes->incubation prep_radioligand Radioligand Preparation (e.g., 3H-pentazocine) prep_radioligand->incubation prep_competitor Competitor Preparation (4-(3,4-Dichlorophenoxy)Piperidine HCl) prep_competitor->incubation filtration Rapid Filtration (Separation of bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Quantification of bound radioactivity) filtration->scintillation calc_ic50 IC50 Determination (Non-linear regression) scintillation->calc_ic50 calc_ki Ki Calculation (Cheng-Prusoff Equation) calc_ic50->calc_ki

Caption: Workflow for the competitive radioligand binding assay.

Detailed Protocols

PART 1: Preparation of Reagents and Materials

1.1. Assay Buffer Composition

ComponentFinal ConcentrationPurpose
Tris-HCl (pH 7.4)50 mMMaintains physiological pH
MgCl25 mMDivalent cation, often required for receptor integrity and ligand binding
Protease Inhibitor Cocktail1XPrevents degradation of receptors by endogenous proteases

1.2. Membrane Preparation (from HEK293 cells overexpressing the human σ1 receptor)

  • Culture HEK293 cells stably expressing the human sigma-1 receptor to ~90% confluency.

  • Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Scrape the cells into ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitor cocktail).[7]

  • Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.

  • Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large cellular debris.[7]

  • Transfer the supernatant to a fresh tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[7]

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

  • Aliquot the membrane preparation and store at -80°C until use.

PART 2: Saturation Binding Assay (to determine Kd of the radioligand)

This protocol uses --INVALID-LINK---pentazocine, a commonly used radioligand for the σ1 receptor.

  • Prepare serial dilutions of --INVALID-LINK---pentazocine in assay buffer, ranging from 0.1 to 50 nM.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add 50 µL of assay buffer, 50 µL of the appropriate --INVALID-LINK---pentazocine dilution, and 100 µL of the membrane preparation (typically 20-50 µg of protein).

    • Non-specific Binding: Add 50 µL of a high concentration of an unlabeled σ1 receptor ligand (e.g., 10 µM Haloperidol), 50 µL of the appropriate --INVALID-LINK---pentazocine dilution, and 100 µL of the membrane preparation.

  • Incubate the plate at 37°C for 120 minutes with gentle agitation.[8]

  • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add an appropriate scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding (in fmol/mg protein) against the concentration of free radioligand (in nM).

    • Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.

    • Alternatively, a Scatchard plot (Bound/Free vs. Bound) can be used for a linear representation of the data, where the slope is -1/Kd and the x-intercept is Bmax.[9]

PART 3: Competition Binding Assay (to determine Ki of this compound)
  • Prepare serial dilutions of this compound in assay buffer. A wide concentration range is recommended (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Prepare a working solution of --INVALID-LINK---pentazocine at a concentration close to its predetermined Kd value (e.g., 1-2x Kd).

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of the --INVALID-LINK---pentazocine working solution, and 100 µL of the membrane preparation.

    • Non-specific Binding: 50 µL of a high concentration of an unlabeled σ1 receptor ligand (e.g., 10 µM Haloperidol), 50 µL of the --INVALID-LINK---pentazocine working solution, and 100 µL of the membrane preparation.

    • Competition: 50 µL of the appropriate dilution of this compound, 50 µL of the --INVALID-LINK---pentazocine working solution, and 100 µL of the membrane preparation.

  • Incubate the plate at 37°C for 120 minutes with gentle agitation.

  • Terminate the reaction and quantify the radioactivity as described in the saturation binding assay protocol (steps 4-6).

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the competitor.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation :[10][11]

      Ki = IC50 / (1 + [L]/Kd)

      Where:

      • IC50 is the experimentally determined half-maximal inhibitory concentration of this compound.

      • [L] is the concentration of the radioligand (--INVALID-LINK---pentazocine) used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor, as determined from the saturation binding assay.

Data Interpretation and Presentation

The results of the binding assays should be presented clearly and concisely.

Table 1: Hypothetical Binding Affinity Data

CompoundTarget ReceptorRadioligandIC50 (nM)Ki (nM)
4-(3,4-Dichlorophenoxy)Piperidine HClSigma-1--INVALID-LINK---pentazocine25.38.9
Haloperidol (Control)Sigma-1--INVALID-LINK---pentazocine5.82.0

The following diagram illustrates the relationship between the experimentally determined IC50 and the calculated Ki value.

G cluster_input Experimental Inputs cluster_calculation Calculation cluster_output Result ic50 IC50 (Determined from competition curve) cheng_prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) ic50->cheng_prusoff radioligand_conc [Radioligand] (Known concentration used in assay) radioligand_conc->cheng_prusoff kd Kd of Radioligand (Determined from saturation assay) kd->cheng_prusoff ki Ki (Affinity of test compound) cheng_prusoff->ki

Caption: Derivation of Ki from IC50 using the Cheng-Prusoff equation.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following controls should be included in every experiment:

  • Positive Control: A known high-affinity ligand for the σ1 receptor (e.g., Haloperidol) should be run in parallel to validate the assay performance.

  • Reproducibility: Experiments should be repeated independently to ensure the reproducibility of the determined IC50 and Ki values.

  • Data Quality: The non-linear regression analysis should yield a good fit for the data, with a high R-squared value.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the characterization of the binding affinity of this compound for the sigma-1 receptor. By following these procedures, researchers can obtain robust and reliable data to inform the progression of this compound in the drug discovery pipeline. The principles and protocols outlined herein can also be adapted for the study of other ligand-receptor interactions.

References

Application Notes and Protocols for the Derivatization of 4-(3,4-Dichlorophenoxy)piperidine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 4-(3,4-dichlorophenoxy)piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of novel therapeutic agents. Its unique combination of a rigid dichlorophenyl ring and a conformationally flexible piperidine moiety allows for precise three-dimensional orientation of substituents, facilitating optimal interactions with a variety of biological targets. This structural motif is particularly prominent in the development of drugs targeting the central nervous system (CNS), where it has been successfully incorporated into potent and selective ligands for dopamine receptors, sigma receptors, and various ion channels.[1][2][3][4]

This comprehensive guide provides detailed application notes and robust protocols for the derivatization of 4-(3,4-dichlorophenoxy)piperidine hydrochloride. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to impart a deeper understanding of the underlying chemical principles and strategic considerations in leveraging this scaffold for drug discovery. We will explore key derivatization strategies at the piperidine nitrogen, offering a versatile toolkit for generating diverse chemical libraries and advancing lead optimization campaigns.

Core Derivatization Strategies: A Gateway to Chemical Diversity

The secondary amine of the piperidine ring is the primary handle for chemical modification, offering a straightforward entry point for a multitude of derivatization reactions. The most common and effective strategies include N-alkylation, reductive amination, and N-acylation. Each of these transformations allows for the introduction of a wide array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR).

Diagram of Derivatization Pathways

Derivatization_Pathways cluster_start Starting Material cluster_products Derivative Classes A 4-(3,4-Dichlorophenoxy)piperidine Hydrochloride B N-Alkylation (Direct) A->B Alkyl Halide, Base C Reductive Amination A->C Aldehyde/Ketone, Reducing Agent D N-Acylation A->D Acyl Halide/Anhydride, Base E N-Alkyl Derivatives B->E C->E F N-Acyl Derivatives D->F

Caption: Key derivatization routes for 4-(3,4-Dichlorophenoxy)piperidine.

Experimental Protocols

Safety First: Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

A Note on the Starting Material: this compound is a salt. For the following reactions, it is essential to use the free base. This can be achieved by partitioning the hydrochloride salt between an organic solvent (e.g., dichloromethane or ethyl acetate) and a mild aqueous base (e.g., saturated sodium bicarbonate solution), followed by separation and drying of the organic layer.

Protocol 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a classical and straightforward method for introducing alkyl groups onto the piperidine nitrogen. The reaction proceeds via an SN2 mechanism and is typically facilitated by a non-nucleophilic base to neutralize the hydrohalic acid byproduct.[5]

Rationale for Experimental Choices:

  • Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile are chosen to dissolve the reactants and facilitate the SN2 reaction.

  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is crucial to prevent the base from competing with the piperidine as a nucleophile.

  • Temperature: The reaction is often performed at room temperature, but gentle heating can be applied to accelerate the reaction with less reactive alkyl halides.

Step-by-Step Methodology:

  • To a solution of 4-(3,4-dichlorophenoxy)piperidine (free base, 1.0 eq.) in anhydrous DMF (0.1 M), add potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the desired alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Representative Conditions for Direct N-Alkylation

Alkyl HalideBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Benzyl BromideK₂CO₃DMF251285-95
Ethyl IodideDIPEAAcetonitrile501880-90
Propargyl BromideK₂CO₃DMF252475-85
Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a versatile and often milder alternative to direct alkylation, particularly for the synthesis of secondary and tertiary amines.[6] This one-pot reaction involves the initial formation of an iminium ion from the piperidine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a selective reducing agent.[7]

Rationale for Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is mild and selectively reduces the iminium ion in the presence of the unreacted carbonyl compound.[8]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are compatible with the reducing agent and effectively dissolve the reactants.

  • Catalyst: A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

Step-by-Step Methodology:

  • To a stirred solution of 4-(3,4-dichlorophenoxy)piperidine (free base, 1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in anhydrous DCM (0.1 M), add a catalytic amount of glacial acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-16 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[9]

Diagram of Reductive Amination Workflow

Reductive_Amination_Workflow Start Mix Piperidine & Aldehyde/Ketone in DCM with Acetic Acid Iminium Iminium Ion Formation (30-60 min) Start->Iminium Reduction Add NaBH(OAc)₃ (4-16 h) Iminium->Reduction Quench Aqueous Workup (NaHCO₃) Reduction->Quench Extract Extraction with DCM Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Product N-Alkyl Derivative Purify->Product

Caption: Workflow for N-alkylation via reductive amination.

Protocol 3: N-Acylation with Acyl Halides or Anhydrides

N-acylation introduces an amide functionality, which can act as a hydrogen bond acceptor and significantly alter the electronic and steric properties of the molecule. This transformation is typically achieved using an acyl chloride or anhydride in the presence of a base.[10]

Rationale for Experimental choices:

  • Acylating Agent: Acyl chlorides and anhydrides are highly reactive and readily acylate the piperidine nitrogen.

  • Base: A tertiary amine base like triethylamine (NEt₃) or pyridine is used to scavenge the HCl or carboxylic acid byproduct.

  • Solvent: Anhydrous aprotic solvents such as DCM or tetrahydrofuran (THF) are ideal for this reaction.

Step-by-Step Methodology:

  • To a solution of 4-(3,4-dichlorophenoxy)piperidine (free base, 1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (0.1 M) at 0 °C, add the acyl chloride or anhydride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 2: Representative Conditions for N-Acylation

Acylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Acetyl ChlorideTriethylamineDCM0 to 25290-98
Benzoyl ChloridePyridineTHF0 to 25488-95
Acetic AnhydrideTriethylamineDCM25692-97

Characterization and Purification

Purification: Column chromatography on silica gel is the most common method for purifying the synthesized derivatives. The choice of eluent system is crucial for achieving good separation. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective.

Characterization: The structure and purity of the derivatized products should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of new signals corresponding to the introduced alkyl or acyl group and a shift in the signals of the piperidine protons adjacent to the nitrogen are indicative of a successful reaction. For example, in N-benzylation, a new singlet or multiplet in the aromatic region (7.2-7.4 ppm) and a singlet for the benzylic protons (~3.5 ppm) would be expected.[9][11]

    • ¹³C NMR: The carbon signals of the piperidine ring, particularly those alpha to the nitrogen, will show a characteristic shift upon derivatization.[11]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to confirm the molecular weight of the product. The fragmentation pattern can also provide structural information. For instance, N-benzyl derivatives often show a characteristic fragment ion at m/z 91, corresponding to the tropylium cation.

Applications in Drug Discovery: A Scaffold for Diverse Targets

The 4-(3,4-dichlorophenoxy)piperidine scaffold has been instrumental in the development of ligands for a range of biological targets, underscoring its versatility in drug design.

Table 3: Examples of Biological Targets for 4-(3,4-Dichlorophenoxy)piperidine Derivatives

Biological TargetTherapeutic AreaRepresentative DerivativesReference
Dopamine D4 ReceptorSchizophrenia, Parkinson's DiseaseN-arylmethyl and N-heteroarylmethyl derivatives[2][12][13]
Sigma Receptors (σ₁ and σ₂)Neuropathic Pain, Cancer, Neurodegenerative DiseasesN-alkyl and N-arylalkyl derivatives[3][14]
T-type Calcium ChannelsNeuropathic Pain, EpilepsyN-substituted piperidine-4-carboxylates[4]
Monoamine Transporters (SERT, NET, DAT)Depression(S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine[15]

The derivatization strategies outlined in this guide provide the fundamental tools to synthesize libraries of compounds based on this privileged scaffold, enabling the exploration of SAR and the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

The this compound scaffold represents a highly valuable starting point for the synthesis of novel drug candidates. The protocols detailed herein for N-alkylation and N-acylation offer reliable and versatile methods for generating chemical diversity. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively utilize this scaffold to develop innovative therapeutics for a wide range of diseases.

References

Application Notes & Protocols for 4-(3,4-Dichlorophenoxy)Piperidine HCl as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Foundational Role of a Reference Standard

In the landscape of analytical chemistry and pharmaceutical development, the accuracy and reliability of quantitative and qualitative measurements are paramount. The entire framework of analytical validation rests upon the quality of the reference standard used.[1] A reference standard is a highly purified and well-characterized compound that serves as a benchmark against which unknown samples are measured. Its documented purity and identity are critical for ensuring the validity of analytical methods and, consequently, the safety and efficacy of pharmaceutical products.[2]

4-(3,4-Dichlorophenoxy)Piperidine HCl is a key chemical intermediate, particularly in the synthesis of pharmaceuticals targeting neurological disorders.[3][4] Its presence as a starting material or potential impurity in active pharmaceutical ingredients (APIs) necessitates its use as a reference standard for method development, validation, and routine quality control. This document provides detailed application notes and protocols for its use, grounded in established scientific principles and regulatory expectations.

Physicochemical Characterization

A thorough understanding of the reference standard's properties is the first step in its effective use. The table below summarizes the key physicochemical data for 4-(3,4-Dichlorophenoxy)Piperidine HCl.

PropertyValueSource(s)
CAS Number 817186-93-9[3][5][6]
Molecular Formula C₁₁H₁₃Cl₂NO·HCl[3]
Molecular Weight 282.60 g/mol [3][5]
Appearance White crystalline powder[3]
Melting Point 229-234 °C[3]
Purity Typically ≥95% (Method dependent)[3][5]
Solubility Soluble in ethanol, chloroform, dichloromethane; slightly soluble in ether and benzene; almost insoluble in water.[7]
Storage Conditions Store at 0-8 °C in a cool, dry place under an inert atmosphere.[3][6]

Core Application: Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like 4-(3,4-Dichlorophenoxy)Piperidine HCl. A reversed-phase method is typically employed to separate the main component from any potential impurities.

Principle of the Method

The method utilizes a reversed-phase C18 column where the non-polar stationary phase retains the analyte and its impurities based on their hydrophobicity. A mobile phase consisting of an aqueous buffer and an organic modifier is used to elute the components. Detection is typically achieved using a UV detector, as the dichlorophenoxy moiety provides a suitable chromophore. The method must be validated to demonstrate it is fit for its intended purpose, in line with ICH Q2(R2) guidelines.[8]

Experimental Protocol: HPLC Purity Assay

This protocol provides a starting point for method development and validation.

A. Reagents and Materials

  • 4-(3,4-Dichlorophenoxy)Piperidine HCl Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Phosphoric Acid (ACS Grade)

  • 0.45 µm Syringe Filters (PTFE or Nylon)

B. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Analytical Balance

  • pH Meter

C. Preparation of Solutions

  • Mobile Phase A: Prepare a 0.1% v/v solution of phosphoric acid in water. Filter and degas.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (approx. 1000 µg/mL): Accurately weigh approximately 25 mg of 4-(3,4-Dichlorophenoxy)Piperidine HCl Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Working Standard Solution (approx. 100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.

D. Chromatographic Conditions

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good retention and resolution for this type of molecule.
Mobile Phase Gradient elution (see table below)A gradient is used to ensure elution of both early and late-eluting impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 225 nmWavelength selected to maximize the absorbance of the dichlorophenoxy chromophore.
Injection Volume 10 µL
Run Time 30 minutes

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
20.0 30 70
25.0 30 70
25.1 70 30

| 30.0 | 70 | 30 |

System Suitability and Validation

Before sample analysis, the system's suitability must be confirmed. The validation process ensures the method is reliable and accurate.[9][10]

  • System Suitability: Perform five replicate injections of the Working Standard Solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Specificity: Analyze a blank (diluent) to ensure no interfering peaks are present at the retention time of the main analyte.

  • Linearity: Prepare a series of solutions from the stock solution (e.g., 5, 25, 50, 100, 150 µg/mL). Plot a graph of concentration versus peak area. The correlation coefficient (r²) should be ≥ 0.999.[9]

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the standard solution. The RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The results should be comparable.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phases & Diluent P2 Weigh Reference Standard P1->P2 P3 Prepare Stock & Working Solutions P2->P3 A1 Equilibrate HPLC System P3->A1 A2 Inject Blank & System Suitability A1->A2 A3 Inject Samples A2->A3 D1 Integrate Chromatograms A3->D1 D2 Calculate Purity (% Area Normalization) D1->D2 D3 Generate Report D2->D3

Caption: High-level workflow for HPLC purity analysis.

Secondary Application: Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for confirming the identity of a reference standard by providing its molecular weight.

Principle of the Method

The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For 4-(3,4-Dichlorophenoxy)Piperidine HCl, the expected molecular ion peak will correspond to the free base form of the molecule. The characteristic isotopic pattern of the two chlorine atoms provides a definitive confirmation of the structure.

Protocol: Direct Infusion ESI-MS
  • Sample Preparation: Prepare a dilute solution of the reference standard (approx. 1-10 µg/mL) in methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Analysis: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-400.

  • Interpretation:

    • Look for the protonated molecular ion [M+H]⁺. The free base (C₁₁H₁₃Cl₂NO) has a monoisotopic mass of approximately 245.04 Da. Therefore, the expected [M+H]⁺ peak will be at m/z ~246.05 .

    • Observe the isotopic pattern. Due to the presence of two chlorine atoms, there will be characteristic peaks at M, M+2, and M+4, with relative intensities of approximately 100:65:10. This pattern is a unique signature for a dichlorinated compound.

Tertiary Application: Residual Solvent Analysis by Gas Chromatography (GC)

Reference standards must be analyzed for residual solvents remaining from the synthesis and purification process.[7][11] Headspace Gas Chromatography (HS-GC) is the preferred method as it avoids injecting non-volatile matrix components into the GC system.

Principle of the Method

A sample of the reference standard is dissolved in a high-boiling point solvent in a sealed vial and heated. Volatile residual solvents partition from the liquid phase into the headspace gas. A sample of the headspace is then injected into the GC, where the solvents are separated on a capillary column and detected by a Flame Ionization Detector (FID).

Experimental Protocol: HS-GC for Residual Solvents

A. Reagents and Materials

  • 4-(3,4-Dichlorophenoxy)Piperidine HCl Reference Standard

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (Headspace Grade)

  • Certified standards of expected residual solvents (e.g., Ethanol, Acetone, Dichloromethane, Toluene).

B. Instrumentation

  • Gas Chromatograph with a Headspace Autosampler and FID.

  • Capillary Column (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm).

C. Preparation of Solutions

  • Standard Solution: Prepare a stock solution of the expected residual solvents in DMSO. Further dilute to a final concentration relevant to ICH limits.

  • Sample Solution: Accurately weigh approximately 100 mg of the reference standard into a 20 mL headspace vial. Add 5 mL of DMSO and seal immediately.

D. HS-GC Conditions

Parameter Condition
Headspace Oven Temp. 80 °C
Vial Equilibration Time 30 min
Transfer Line Temp. 120 °C
GC Inlet Temp. 150 °C
Carrier Gas Helium or Nitrogen, 2.0 mL/min
Oven Program 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min

| Detector Temp. (FID) | 250 °C |

Workflow Diagram

GC_Workflow P1 Weigh Standard/Sample into Headspace Vial P2 Add DMSO Solvent & Crimp Vial P1->P2 S1 Place Vials in Headspace Autosampler P2->S1 S2 Heat & Equilibrate to Partition Solvents S1->S2 A1 Automatic Injection of Headspace Gas S2->A1 A2 Separation on GC Column A1->A2 D1 Detection by FID A2->D1 D2 Identify & Quantify Solvents vs. Standard D1->D2

Caption: Workflow for residual solvent analysis by HS-GC.

References

Formulation of agrochemicals using 4-(3,4-Dichlorophenoxy)Piperidine intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Formulation of Agrochemicals Using 4-(3,4-Dichlorophenoxy)piperidine Intermediates

Abstract

The piperidine scaffold is a cornerstone in the development of modern agrochemicals, valued for its conformational flexibility and ability to interact with a wide range of biological targets.[1][2] This guide provides a comprehensive overview and detailed protocols for the formulation of potent agrochemicals derived from the key intermediate, 4-(3,4-dichlorophenoxy)piperidine. This intermediate is a versatile building block for active ingredients (AIs) targeting various agricultural challenges, including weed control.[3][4] We delve into the rationale behind formulation strategies, emphasizing the critical link between the physicochemical properties of the AI, the choice of co-formulants, and the ultimate biological efficacy and stability of the end-product. This document is intended for researchers and formulation scientists dedicated to advancing crop protection technologies.

Introduction: The Strategic Role of 4-(3,4-Dichlorophenoxy)piperidine

The 4-(3,4-dichlorophenoxy)piperidine moiety is significant for several reasons. The dichlorophenoxy group is a well-established pharmacophore in herbicidal compounds, known to mimic auxin growth hormones, leading to uncontrolled growth and subsequent death in broad-leaf plants.[5] The piperidine ring acts as a flexible yet structurally robust linker, allowing for optimal orientation of the active molecule at its target site.[1] Furthermore, its structure can be modified at the nitrogen atom to append other functional groups, creating a diverse library of potential AIs with varied modes of action, from herbicides to insecticides and fungicides.[1][6]

However, a potent Active Ingredient (AI) is only as effective as its formulation.[7] The primary goals of formulation are to ensure the AI is delivered to the target pest efficiently, remains stable during storage and transport, and is easy and safe for the end-user to handle and apply.[][9] This guide will focus on creating stable and effective liquid formulations, specifically Emulsifiable Concentrates (EC) and Suspension Concentrates (SC), which are common in the industry.[10]

Physicochemical Properties of the Intermediate

Understanding the properties of the core intermediate is foundational to formulation development.[7]

PropertyValue / DescriptionSignificance in Formulation
Molecular Formula C₁₁H₁₃Cl₂NODictates molecular weight and elemental composition.
Appearance White to light yellow solid[11]Influences the choice between solid or liquid formulation types.
Molecular Weight ~246.13 g/mol Affects concentration calculations and loading capacity in formulations.
Solubility Soluble in ethanol, chloroform, dichloromethane; slightly soluble in ether and benzene; almost insoluble in water.[11]Critical for selecting appropriate solvents for Emulsifiable Concentrates (EC). The low water solubility necessitates formulation strategies like EC or SC for aqueous spray applications.
Melting Point 63-65°C[11]Important for processing and stability; a low melting point can be advantageous for certain formulation types.

The Formulation Development Workflow

A systematic approach is essential for developing a robust agrochemical formulation. The process involves selecting an appropriate formulation type, screening and choosing co-formulants (solvents, surfactants, etc.), and rigorously testing the final product's physical and chemical stability.

G cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Formulation Design cluster_2 Phase 3: Testing & Optimization cluster_3 Phase 4: Finalization A Characterize AI (Solubility, Stability, MP) B Define Target Product Profile (Application, Crop, Pest) A->B informs C Select Formulation Type (e.g., EC, SC, WG) B->C D Screen Co-Formulants (Solvents, Surfactants, Adjuvants) C->D E Develop Prototype Formulations D->E F Physicochemical Testing (pH, Viscosity, Particle Size) E->F G Stability Studies (Accelerated & Long-Term) F->G H Bio-Efficacy Trials G->H I Optimize & Finalize Recipe H->I J Scale-Up & Manufacturing I->J K Regulatory Submission J->K

References

Application Notes and Protocols: Experimental Design for Studying Piperidine-Based Compounds in Neurological Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1][2][3] Its prevalence is due to its favorable physicochemical properties and its ability to be synthetically modified to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][4] This versatility has led to the development of piperidine-containing drugs for a range of neurological and psychiatric conditions. A prime example is Donepezil, a piperidine-based acetylcholinesterase (AChE) inhibitor, which is a first-line treatment for Alzheimer's disease.[5][6][7] The success of such compounds underscores the therapeutic potential of this chemical class and drives further research into novel derivatives.[8]

This guide provides a comprehensive framework for the preclinical evaluation of novel piperidine-based compounds in neurological models. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and explaining the rationale behind the experimental choices. The focus is on establishing a logical, stepwise approach to characterize the pharmacological profile of these compounds, from initial in vitro screening to more complex in vivo assessments.

Guiding Principles of Experimental Design

A robust experimental design is crucial for the successful translation of preclinical findings. The primary goal is to build a comprehensive data package that elucidates the mechanism of action, efficacy, and potential liabilities of a novel piperidine-based compound. This involves a multi-tiered approach that progressively increases in complexity.

The "Why": Causality in Experimental Choices

The selection of experimental models and assays should be hypothesis-driven. For instance, if a piperidine derivative is designed to be an AChE inhibitor like Donepezil, the initial in vitro assays should logically include AChE inhibition assays.[3] If the intended therapeutic area is Alzheimer's disease, subsequent cell-based models should ideally recapitulate key aspects of Alzheimer's pathology, such as amyloid-beta (Aβ) toxicity.[9][10] In vivo studies would then logically progress to transgenic mouse models of Alzheimer's disease to assess cognitive improvement.[11] This cause-and-effect experimental progression ensures that each step builds upon the last, creating a coherent and compelling scientific narrative.

Self-Validating Systems: Building Trust in Your Data

Each protocol should incorporate appropriate controls to ensure the validity of the results. This includes positive and negative controls, vehicle controls, and reference compounds. For example, in a neuroprotection assay, a known neuroprotective agent would serve as a positive control, while the vehicle used to dissolve the test compound would be the negative control. This approach allows for the confident interpretation of data and ensures the reproducibility of the findings.

Phase 1: In Vitro Characterization - From Target to Cell

The initial phase of testing focuses on characterizing the compound's activity at the molecular and cellular level. This is a cost-effective way to screen compounds and select the most promising candidates for further development.

Foundational Target Engagement Assays

The first step is to confirm that the compound interacts with its intended molecular target.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for quantifying AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound and reference inhibitor (e.g., Donepezil)

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor.

  • In a 96-well plate, add phosphate buffer, DTNB, and the test compound/inhibitor.

  • Initiate the reaction by adding AChE enzyme and incubate for 15 minutes at 37°C.

  • Add the substrate, ATCI, to start the colorimetric reaction.

  • Measure the absorbance at 412 nm every minute for 10 minutes.

  • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

CompoundTargetIC50 (µM)
Donepezil (Reference)AChE0.6 ± 0.05[3]
Compound 5a (2-Cl)AChE0.09 ± 0.002[3]
Compound 5d (2-F)AChE0.013 ± 0.0021[3]
Cellular Models of Neurodegeneration

Once target engagement is confirmed, the next step is to assess the compound's effects in a cellular context. The choice of cell model is critical and should reflect the disease of interest.

Protocol 2: Neuroprotection Assay in SH-SY5Y Cells against Aβ-induced Toxicity

The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neurodegenerative diseases.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • Amyloid-beta 1-42 (Aβ42) peptide, pre-aggregated

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Introduce the pre-aggregated Aβ42 peptide to induce toxicity and incubate for 24 hours.

  • Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Assessing Blood-Brain Barrier Permeability

A significant hurdle for CNS drugs is the ability to cross the blood-brain barrier (BBB).[12] In vitro models of the BBB can provide an early indication of a compound's potential to reach its target in the brain.[13][14]

Protocol 3: In Vitro Blood-Brain Barrier Permeability Assay (PAMPA-BBB)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive BBB permeability.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen)

  • 96-well acceptor plates

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound and control compounds with known BBB permeability

  • LC-MS/MS for compound quantification

Procedure:

  • Coat the filter of the donor plate with the porcine brain lipid/dodecane solution.

  • Add the test compound solution in PBS to the donor wells.

  • Fill the acceptor wells with PBS.

  • Assemble the donor and acceptor plates and incubate for 4-16 hours at room temperature.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe).

Phase 2: In Vivo Evaluation - From Animal Models to Behavioral Outcomes

Promising compounds from in vitro studies are then advanced to in vivo testing in animal models of neurological diseases. This phase is essential for evaluating the compound's efficacy and safety in a whole organism.

Selecting the Right Animal Model

The choice of animal model is critical for the translational relevance of the study.[11][15] For Alzheimer's disease research, transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1), such as the 5XFAD model, are commonly used as they develop amyloid plaques and cognitive deficits.

Pharmacokinetic and Safety Assessment

Before efficacy studies, it is crucial to determine the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and to establish a safe dose range.

Protocol 4: Single-Dose Pharmacokinetic Study in Mice

Procedure:

  • Administer a single dose of the test compound to a cohort of mice via the intended clinical route (e.g., oral gavage).

  • Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).

  • Euthanize a subset of animals at each time point and collect brain tissue.

  • Process the plasma and brain homogenates and quantify the compound concentration using LC-MS/MS.

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and brain/plasma ratio.

Behavioral Assays for Cognitive Function

Behavioral tests are used to assess the compound's ability to improve cognitive deficits in animal models.

Protocol 5: Morris Water Maze for Spatial Learning and Memory

This is a widely used test to assess hippocampal-dependent spatial learning and memory.

Procedure:

  • Acquisition Phase (5 days):

    • Place a hidden platform in a circular pool of opaque water.

    • Allow the mouse to swim freely to find the platform.

    • Record the time taken to find the platform (escape latency) and the path taken.

    • Conduct 4 trials per day for 5 days.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Allow the mouse to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Visualizing Experimental Workflows and Pathways

To better illustrate the experimental process and the underlying biological mechanisms, diagrams can be highly effective.

Experimental_Workflow cluster_Phase1 Phase 1: In Vitro Characterization cluster_Phase2 Phase 2: In Vivo Evaluation Target_Engagement Target Engagement (e.g., AChE Assay) Cellular_Assays Cellular Assays (Neuroprotection) Target_Engagement->Cellular_Assays Promising Activity BBB_Permeability BBB Permeability (PAMPA-BBB) Cellular_Assays->BBB_Permeability Confirmed Cellular Effect PK_Safety Pharmacokinetics & Safety BBB_Permeability->PK_Safety Good Permeability Efficacy_Studies Efficacy Studies (Behavioral Tests) PK_Safety->Efficacy_Studies Safe & Brain Penetrant

Caption: A streamlined workflow for the preclinical evaluation of piperidine-based compounds.

Cholinergic_Signaling cluster_Presynaptic Presynaptic Neuron cluster_Synaptic_Cleft Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicle ACh_Released ACh ACh_Vesicle->ACh_Released Release AChE AChE ACh_Released->AChE Hydrolysis ACh_Receptor ACh Receptor ACh_Released->ACh_Receptor Binding Piperidine_Compound Piperidine Inhibitor Piperidine_Compound->AChE Inhibition Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activation

Caption: Mechanism of action for a piperidine-based AChE inhibitor in a cholinergic synapse.

Conclusion

The experimental framework outlined in these application notes provides a comprehensive and logical approach to the preclinical evaluation of novel piperidine-based compounds for neurological disorders. By starting with focused in vitro assays and progressing to relevant in vivo models, researchers can efficiently characterize the pharmacological profile of their compounds and build a robust data package to support further development. The emphasis on causality in experimental design and the inclusion of self-validating controls are paramount for ensuring the scientific integrity and translational potential of the research.

References

Mastering the Solid State: Application Notes and Protocols for the Crystallization of 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Crystallization in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the physical form of an active pharmaceutical ingredient (API) is of paramount importance. It dictates a multitude of critical parameters, including stability, solubility, bioavailability, and manufacturability. For researchers and professionals in drug development, mastering the art and science of crystallization is not merely a purification step but a strategic imperative. This guide provides an in-depth exploration of crystallization techniques specifically tailored for 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders[1][2].

This document is structured to provide not just procedural steps, but a comprehensive understanding of the principles governing the crystallization of this piperidine derivative. By understanding the "why" behind each technique, researchers can troubleshoot and optimize their processes to consistently obtain high-quality, crystalline material.

Physicochemical Profile of this compound

A thorough understanding of the physicochemical properties of the target compound is the foundation for developing a robust crystallization strategy.

PropertyValueSource
Molecular Formula C₁₁H₁₃Cl₂NO·HCl[1]
Molecular Weight 282.6 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 229-234 °C[1]
Purity (Typical) ≥ 95% (NMR)[1]
Storage Conditions 0-8 °C[1]

The hydrochloride salt form of this molecule significantly influences its solubility profile, making it more polar than its free base counterpart. The free base is reported to be soluble in ethanol, chloroform, and dichloromethane, slightly soluble in ether and benzene, and almost insoluble in water. This suggests that for the hydrochloride salt, polar protic solvents like alcohols are likely to be good primary solvents, while less polar solvents may serve as effective anti-solvents.

Core Principles of Crystallization

Crystallization is a thermodynamic process driven by supersaturation. A supersaturated solution is one that contains more dissolved solute than can be held at equilibrium. This unstable state can be induced by several methods, including:

  • Cooling: Decreasing the temperature of the solution to reduce the solubility of the solute.

  • Solvent Evaporation: Slowly removing the solvent to increase the concentration of the solute.

  • Anti-Solvent Addition: Introducing a second solvent (an anti-solvent) in which the solute is poorly soluble, thereby reducing the overall solubility in the mixed solvent system.

The rate at which supersaturation is achieved plays a critical role in the outcome of the crystallization process. Slow, controlled changes generally favor the growth of larger, more ordered crystals, while rapid changes often lead to the precipitation of smaller, less pure, or even amorphous solids.

Experimental Protocols

The following protocols are designed as a comprehensive guide for the crystallization of this compound. They should be adapted and optimized based on the specific purity of the starting material and the desired crystal attributes.

Protocol 1: Solvent Screening for Optimal Crystallization System

The selection of an appropriate solvent system is the most critical step in developing a successful crystallization protocol.[3] An ideal single solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. For an anti-solvent system, the compound should be highly soluble in the primary solvent and poorly soluble in the anti-solvent, with both solvents being miscible.

Objective: To identify a suitable single solvent or a solvent/anti-solvent system for the recrystallization of this compound.

Materials:

  • This compound (crude)

  • Test tubes or small vials

  • A selection of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Initial Solubility Assessment:

    • Place approximately 10-20 mg of the crude compound into a series of labeled test tubes.

    • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or a significant volume of solvent has been added.

    • Record the approximate solubility at room temperature. A good candidate for a single-solvent recrystallization will show poor solubility. A good candidate for a primary solvent in an anti-solvent system will show high solubility.

  • Temperature-Dependent Solubility:

    • For the tubes where the compound showed poor solubility at room temperature, gently heat the mixture in a water bath or on a heating block.

    • Observe if the compound dissolves completely upon heating. If it does, this solvent is a promising candidate for single-solvent recrystallization.

    • Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath.

    • Observe for the formation of crystals. The formation of a crystalline solid upon cooling is a strong indicator of a suitable solvent.

  • Anti-Solvent Screening:

    • For the solvents in which the compound was highly soluble at room temperature, begin adding a less polar, miscible anti-solvent dropwise.

    • Continue adding the anti-solvent until the solution becomes turbid (cloudy), indicating the onset of precipitation.

    • Gently warm the turbid solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature and then in an ice bath.

    • Observe for crystal formation.

Data Interpretation:

The results of this screening will guide the selection of the most appropriate crystallization technique.

Solvent_Screening_Logic Start Start: Crude Compound Solubility_RT Assess Solubility at Room Temperature Start->Solubility_RT High_Solubility High Solubility Solubility_RT->High_Solubility Good Low_Solubility Low Solubility Solubility_RT->Low_Solubility Poor Add_Antisolvent Add Anti-Solvent High_Solubility->Add_Antisolvent Heat_Solution Heat Solution Low_Solubility->Heat_Solution Dissolves_Hot Dissolves Completely? Heat_Solution->Dissolves_Hot Cool_Solution Cool Solution Slowly Dissolves_Hot->Cool_Solution Yes No_Crystals No/Poor Crystals Dissolves_Hot->No_Crystals No Crystals_Form_Single Crystals Form? Cool_Solution->Crystals_Form_Single Single_Solvent Suitable Single Solvent Crystals_Form_Single->Single_Solvent Yes Crystals_Form_Single->No_Crystals No Turbidity Turbidity Observed? Add_Antisolvent->Turbidity Warm_to_Clear Warm to Re-dissolve Turbidity->Warm_to_Clear Yes Turbidity->No_Crystals No Cool_Solution_AS Cool Solution Slowly Warm_to_Clear->Cool_Solution_AS Crystals_Form_AS Crystals Form? Cool_Solution_AS->Crystals_Form_AS Antisolvent_System Suitable Anti-Solvent System Crystals_Form_AS->Antisolvent_System Yes Crystals_Form_AS->No_Crystals No

Caption: Logic diagram for solvent screening.

Protocol 2: Single-Solvent Cooling Crystallization

This is a classic and widely used technique for purifying solid organic compounds.[3] It is most effective when a solvent is found that exhibits a significant difference in the compound's solubility at high and low temperatures.

Objective: To purify this compound by cooling a saturated solution in a single solvent.

Materials:

  • Crude this compound

  • Selected crystallization solvent (e.g., isopropanol, methanol)

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser (optional, for volatile solvents)

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask with a stir bar.

    • Add a small amount of the selected solvent and begin heating and stirring.

    • Continue to add the solvent in small portions until the compound is completely dissolved at or near the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a high recovery yield.

  • Hot Filtration (Optional):

    • If any insoluble impurities are present in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be insulated to slow the cooling rate. Do not disturb the flask during this period.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum to remove all traces of the solvent.

Single_Solvent_Workflow Start Start: Crude Compound Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Hot_Filtration Hot Filtration (if needed) Dissolve->Hot_Filtration Slow_Cool Slow Cooling to Room Temperature Hot_Filtration->Slow_Cool Ice_Bath Cool in Ice Bath Slow_Cool->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Wash Wash with Cold Solvent Vacuum_Filtration->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystals Dry->End

Caption: Workflow for single-solvent crystallization.

Protocol 3: Anti-Solvent Crystallization

This technique is particularly useful when a suitable single solvent cannot be identified.[3] It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (anti-solvent) to induce crystallization.

Objective: To purify this compound using a solvent/anti-solvent system.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., methanol, ethanol)

  • "Poor" anti-solvent (e.g., diethyl ether, hexane)

  • Erlenmeyer flask or beaker

  • Stir plate and stir bar

  • Dropping funnel or pipette

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution:

    • Dissolve the crude compound in a minimum amount of the "good" solvent at room temperature with stirring.

  • Anti-Solvent Addition:

    • Slowly add the anti-solvent dropwise to the stirred solution.

    • Continue adding the anti-solvent until the solution becomes persistently turbid.

  • Crystal Growth:

    • If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate until the solution is just slightly turbid.

    • Cover the flask and allow it to stand undisturbed at room temperature for crystallization to occur. For slower crystal growth, the setup can be placed in a refrigerator.

  • Isolation and Drying:

    • Once a sufficient amount of crystals has formed, cool the mixture in an ice bath for 30 minutes.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of a pre-mixed solution of the "good" solvent and anti-solvent, or with the pure anti-solvent.

    • Dry the crystals under vacuum.

Anti_Solvent_Workflow Start Start: Crude Compound Dissolve Dissolve in 'Good' Solvent Start->Dissolve Add_Antisolvent Slowly Add 'Anti-Solvent' to Turbidity Dissolve->Add_Antisolvent Stand Allow to Stand for Crystal Growth Add_Antisolvent->Stand Ice_Bath Cool in Ice Bath Stand->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Wash Wash with Anti-Solvent Vacuum_Filtration->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystals Dry->End

Caption: Workflow for anti-solvent crystallization.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out The compound's solubility is too high at the crystallization temperature, or the cooling rate is too fast.Use a more dilute solution; cool the solution more slowly; use a different solvent system.
No Crystal Formation The solution is not sufficiently supersaturated; the compound is too soluble in the chosen solvent.Evaporate some of the solvent; add more anti-solvent; cool to a lower temperature; scratch the inside of the flask with a glass rod to induce nucleation.
Formation of Fine Powder Rapid precipitation due to too high a level of supersaturation.Decrease the rate of cooling or anti-solvent addition; use a more dilute solution.
Low Recovery Too much solvent was used; the compound has significant solubility even at low temperatures.Use the minimum amount of solvent for dissolution; ensure adequate cooling time in an ice bath; consider a different solvent system.

Conclusion

The successful crystallization of this compound is a critical step in ensuring its purity and suitability for downstream applications in pharmaceutical development. By systematically screening for optimal solvent systems and carefully controlling the conditions of crystallization, researchers can reliably obtain high-quality crystalline material. The protocols and principles outlined in this guide provide a robust framework for achieving this goal, empowering scientists to master the solid-state properties of this important pharmaceutical intermediate.

References

Scale-up synthesis of 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride

Abstract

This document provides a comprehensive guide for the scale-up synthesis of this compound, a key intermediate in the development of various therapeutic agents, particularly those targeting neurological disorders.[1][2] The protocol detailed herein is built upon the principles of the Williamson ether synthesis, a robust and well-established method for forming ether linkages.[3][4][5] This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical industries. It emphasizes not only the procedural steps but also the underlying chemical principles, safety protocols, and critical scale-up considerations to ensure a safe, efficient, and reproducible manufacturing process.

Introduction and Strategic Overview

4-(3,4-Dichlorophenoxy)piperidine and its hydrochloride salt are valuable building blocks in medicinal chemistry.[1][6] Their synthesis is most effectively achieved through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. This method involves the reaction of an alkoxide with a suitable organohalide or, in this case, an activated phenol.

The core of this synthesis involves coupling a piperidine moiety with a dichlorophenol ring. For a successful scale-up, the strategy involves two primary stages:

  • Ether Formation: A nucleophilic substitution reaction between an N-protected 4-hydroxypiperidine and 3,4-dichlorophenol. The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is critical to prevent the secondary amine of the piperidine ring from engaging in undesired side reactions.

  • Deprotection and Salt Formation: Removal of the Boc protecting group under acidic conditions, which concurrently protonates the piperidine nitrogen to yield the final hydrochloride salt.

This approach ensures high selectivity and simplifies the purification process, which are paramount considerations in large-scale production.

The Chemical Rationale: Mechanism and Key Parameters

The foundational reaction is the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[3][4][7]

Mechanism Breakdown:

  • Deprotonation: The hydroxyl group of N-Boc-4-hydroxypiperidine is deprotonated by a strong base (e.g., sodium hydride) to form a highly reactive alkoxide ion. This alkoxide serves as the potent nucleophile.

  • Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic carbon of the aromatic ring of 3,4-dichlorophenol. However, direct SN2 on an unactivated aryl halide is difficult. A more common and effective industrial approach is the reaction of the piperidinol alkoxide with 1,2-dichloro-4-nitrobenzene, where the nitro group activates the ring towards nucleophilic aromatic substitution (SNAr). An alternative, classical Williamson approach uses 3,4-dichlorophenol and an activated piperidine, such as 4-tosyloxypiperidine. For this guide, we will focus on the reaction between the alkoxide of N-Boc-4-hydroxypiperidine and an activated dichlorophenyl precursor.

  • Displacement: The nucleophile displaces a leaving group (like a halide) on the dichlorophenyl ring, forming the desired ether linkage.

The choice of an N-Boc protecting group is strategic. It is stable under the basic conditions of the ether formation step and can be cleanly removed with acid in the final step.

Process Flow and Logic

The entire manufacturing process is designed for efficiency, safety, and scalability. The workflow minimizes complex manipulations and employs readily available industrial reagents.

G cluster_0 Stage 1: Ether Formation cluster_1 Stage 2: Deprotection & Salt Formation A N-Boc-4-Hydroxypiperidine E Reaction Vessel 1 (Inert Atmosphere) A->E B 3,4-Dichlorophenol B->E C Base (e.g., NaH) C->E D Solvent (e.g., DMF, THF) D->E F Quenching & Aqueous Work-up E->F Reaction G Crude N-Boc-4-(3,4-dichlorophenoxy)piperidine F->G Extraction & Solvent Removal H Crude Intermediate G->H Transfer J Reaction Vessel 2 H->J I HCl in Solvent (e.g., Dioxane, IPA) I->J K Crystallization / Precipitation J->K Deprotection L Filtration & Drying K->L Isolation M Final Product: 4-(3,4-Dichlorophenoxy)Piperidine HCl L->M

Caption: Overall process workflow for the synthesis.

Scale-Up Synthesis Protocol

This protocol is designed for a nominal 1 kg batch size of the final product. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process bay.

Reagent and Equipment Table
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.Notes
Stage 1: Ether Formation
N-Boc-4-hydroxypiperidine201.27840 g1.0Starting material
3,4-Dichlorophenol163.00745 g1.1Electrophile
Sodium Hydride (60% in oil)40.00200 g1.2Base; handle with extreme care
N,N-Dimethylformamide (DMF)73.098.0 L-Anhydrous solvent
Toluene92.145.0 L-For extraction
Saturated NaCl Solution-4.0 L-For washing
Stage 2: Deprotection & Salt Formation
Crude Intermediate346.24~1.4 kg1.0From Stage 1
Isopropanol (IPA)60.107.0 L-Solvent
Hydrochloric Acid (conc.)36.46As needed-For salt formation and pH adjustment
Methyl tert-butyl ether (MTBE)88.155.0 L-Anti-solvent for crystallization
Step-by-Step Procedure

Stage 1: Williamson Ether Synthesis

  • Reactor Preparation: Ensure a 20 L glass-lined reactor is clean, dry, and purged with an inert atmosphere (Nitrogen or Argon).

  • Reagent Charging: Charge the reactor with N-Boc-4-hydroxypiperidine (840 g) and anhydrous DMF (8.0 L). Begin stirring to dissolve the solid.

  • Base Addition: Cool the solution to 0-5 °C using an appropriate cooling bath. Carefully add the sodium hydride (200 g, 60% dispersion in mineral oil) portion-wise over 60-90 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no ignition sources. Maintain the temperature below 10 °C.

  • Alkoxide Formation: Allow the mixture to stir at 0-5 °C for 1 hour after the addition is complete to ensure full formation of the alkoxide.

  • Electrophile Addition: Slowly add a solution of 3,4-dichlorophenol (745 g) in DMF (1.0 L) to the reaction mixture, keeping the internal temperature below 15 °C.

  • Reaction: Once the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC or HPLC (typically 4-6 hours for completion).

  • Quenching: Once the reaction is complete, cool the mixture to 10 °C. Very slowly and carefully quench the reaction by adding 2.0 L of cold water. Caution: Unreacted NaH will react violently with water.

  • Extraction and Wash: Transfer the quenched mixture to a separation funnel or extraction vessel. Add Toluene (5.0 L) and extract the product. Separate the organic layer. Wash the organic layer sequentially with 1N NaOH solution (2 x 2.0 L) to remove unreacted phenol, followed by saturated NaCl solution (2.0 L).

  • Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-(3,4-dichlorophenoxy)piperidine as an oil or waxy solid.

Stage 2: Boc Deprotection and Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude intermediate from Stage 1 in Isopropanol (7.0 L) in a suitable reactor.

  • Acidification: Cool the solution to 0-5 °C. Slowly add concentrated hydrochloric acid until the pH of the solution is ~1-2. An alternative is to use a pre-prepared solution of HCl in isopropanol.

  • Deprotection & Precipitation: Stir the mixture at room temperature. The deprotection reaction is typically complete within 2-4 hours. The hydrochloride salt product will precipitate out of the solution.

  • Crystallization: To enhance precipitation and purity, add MTBE (5.0 L) as an anti-solvent and stir the resulting slurry for an additional 2 hours at 0-5 °C.

  • Isolation: Isolate the solid product by filtration using a Buchner funnel or a centrifuge.

  • Washing and Drying: Wash the filter cake with cold MTBE (2 x 1.0 L) to remove residual impurities. Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

Reaction Scheme

The chemical transformation is summarized in the following reaction scheme.

Caption: Chemical synthesis pathway.

Safety and Handling

Safety is the highest priority during scale-up. The following hazards must be managed with appropriate engineering controls and personal protective equipment (PPE).[8][9]

  • Piperidine Derivatives: Piperidine and its derivatives can be toxic and corrosive.[10][11] Avoid inhalation, ingestion, and skin contact.[12]

  • Sodium Hydride (NaH): Extremely flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere. Use Class D fire extinguishers.

  • Solvents: DMF is a reproductive toxin. Toluene, IPA, and MTBE are flammable.[10] All handling should occur in well-ventilated areas, away from ignition sources.

  • Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with appropriate acid-resistant gloves and eye protection.

Required PPE:

  • Chemical-resistant gloves (e.g., nitrile for solvents, neoprene for acids).

  • Flame-retardant lab coat.

  • Chemical splash goggles and a face shield, especially during quenching and acid addition.

  • Use of a respirator may be required depending on the scale and ventilation.

All waste materials should be segregated and disposed of according to institutional and local environmental regulations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3,4-Dichlorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-(3,4-Dichlorophenoxy)piperidine Hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. The insights provided herein are based on established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of this compound. The primary synthetic route discussed is the Williamson ether synthesis, a common and effective method for this transformation.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yield is a frequent challenge and can stem from several factors. Let's break down the most common culprits and their solutions:

  • Incomplete Deprotonation of 4-Hydroxypiperidine: The initial step often involves the deprotonation of the hydroxyl group on a protected piperidine (e.g., N-Boc-4-hydroxypiperidine) to form a nucleophilic alkoxide. Incomplete deprotonation will result in unreacted starting material.

    • Troubleshooting:

      • Choice of Base: Ensure you are using a sufficiently strong base to fully deprotonate the alcohol. Sodium hydride (NaH) is a common and effective choice for this purpose. Using weaker bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) may lead to an unfavorable equilibrium and incomplete reaction.

      • Anhydrous Conditions: Sodium hydride reacts violently with water. Ensure your solvent (e.g., THF, DMF) is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base.

  • Poor Nucleophilic Attack: The subsequent step is the SₙAr reaction where the piperidine alkoxide attacks the 3,4-dichlorophenol derivative.

    • Troubleshooting:

      • Reaction Temperature: This reaction often requires elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gently heating it. A temperature range of 60-80 °C is a good starting point, but this should be optimized for your specific substrate.

      • Solvent Choice: A polar aprotic solvent like DMF or DMSO can help to solvate the cation of the base and leave the alkoxide more nucleophilic, thus accelerating the reaction.

  • Side Reactions: The formation of byproducts can consume your starting materials and reduce the yield of the desired product.

    • Troubleshooting:

      • Elimination Reactions: While less common in this specific synthesis, be mindful of potential elimination reactions, especially if your piperidine starting material has leaving groups on adjacent carbons.

      • Protecting Group Stability: If you are using a protected piperidine (e.g., N-Boc), ensure the protecting group is stable to the reaction conditions. Strong bases and high temperatures can potentially lead to deprotection.

Q2: I am observing multiple spots on my TLC plate even after the reaction should be complete. What are these byproducts and how can I minimize them?

A2: The presence of multiple spots on a TLC plate is indicative of a complex reaction mixture. Here’s how to diagnose and address this:

  • Unreacted Starting Materials: The most common "byproducts" are often your unreacted starting materials.

    • Identification: Spot co-spots of your starting materials (e.g., N-Boc-4-hydroxypiperidine and 1,2-dichloro-4-fluorobenzene) on the same TLC plate as your reaction mixture to see if any of the spots correspond.

    • Solution: If starting materials are present, it suggests an incomplete reaction. Refer to the solutions in Q1, such as increasing reaction time, temperature, or using a stronger base.

  • Formation of Isomers: Depending on your starting materials, there could be a possibility of forming regioisomers.

    • Identification: This can be challenging to identify by TLC alone. LC-MS or NMR spectroscopy would be required for definitive identification.

    • Solution: The regioselectivity of the SₙAr reaction is generally well-controlled in this case, with the nucleophile attacking the carbon bearing the most electron-withdrawing group (fluorine is a common leaving group in this type of reaction). Ensure you are using the correct starting materials.

  • Degradation Products: High reaction temperatures or prolonged reaction times can lead to the degradation of your starting materials or product.

    • Solution: Monitor the reaction progress closely by TLC. Once the starting material is consumed, work up the reaction promptly. If degradation is suspected, try running the reaction at a lower temperature for a longer period.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in a typical synthesis of this compound.

SynthesisWorkflow cluster_protection Step 1: Protection (Optional) cluster_etherification Step 2: Williamson Ether Synthesis cluster_deprotection Step 3: Deprotection & Salt Formation Piperidine 4-Hydroxypiperidine NBoc N-Boc-4-Hydroxypiperidine Piperidine->NBoc Protection BocAnhydride Boc Anhydride BocAnhydride->NBoc NBoc_ether N-Boc-4-Hydroxypiperidine Intermediate N-Boc-4-(3,4-Dichlorophenoxy)piperidine NBoc_ether->Intermediate SₙAr Reaction NaH NaH in DMF NaH->NBoc_ether Deprotonation Dichlorofluorobenzene 3,4-Dichlorofluorobenzene Dichlorofluorobenzene->Intermediate Intermediate_deprotect N-Boc-4-(3,4-Dichlorophenoxy)piperidine FinalProduct 4-(3,4-Dichlorophenoxy)piperidine HCl Intermediate_deprotect->FinalProduct Acidic Cleavage HCl HCl in Dioxane HCl->FinalProduct

Caption: Synthetic workflow for 4-(3,4-Dichlorophenoxy)piperidine HCl.

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the piperidine nitrogen?

A1: The tert-butyloxycarbonyl (Boc) group is a widely used and effective protecting group for this synthesis. It is stable to the basic conditions of the Williamson ether synthesis but can be easily removed under acidic conditions to yield the final hydrochloride salt.

Q2: How should I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting materials and the product. The disappearance of the limiting starting material is a good indication of reaction completion. For more quantitative analysis, HPLC can be used.

Q3: What are the key considerations for scaling up this synthesis?

A3: When scaling up, several factors become more critical:

  • Heat Transfer: The deprotonation with sodium hydride is exothermic. Ensure your reaction vessel has adequate cooling and stirring to manage the heat generated, especially during the addition of NaH.

  • Reagent Addition: Add reagents slowly and in a controlled manner to maintain a consistent reaction temperature.

  • Workup and Extraction: Larger scale extractions can be cumbersome. Consider using a continuous liquid-liquid extractor if available.

  • Crystallization and Filtration: The final product is a solid. Ensure you have appropriate equipment for large-scale crystallization and filtration to maximize recovery.

Optimized Experimental Protocol

This protocol describes a high-yield synthesis of this compound from N-Boc-4-hydroxypiperidine and 3,4-Dichlorofluorobenzene.

Step 1: Synthesis of N-Boc-4-(3,4-Dichlorophenoxy)piperidine

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF (10 mL per gram of N-Boc-4-hydroxypiperidine) under a nitrogen atmosphere, add a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add a solution of 3,4-Dichlorofluorobenzene (1.1 equivalents) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 70 °C and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-4-(3,4-Dichlorophenoxy)piperidine as a solid.

Step 2: Synthesis of this compound

  • Dissolve the purified N-Boc-4-(3,4-Dichlorophenoxy)piperidine (1.0 equivalent) in a minimal amount of dichloromethane.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) and stir at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield this compound as a white solid.

Data Summary: Impact of Reaction Conditions on Yield

The following table summarizes the expected yields based on different reaction conditions for the Williamson ether synthesis step. These are representative values and may vary.

BaseSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
NaHDMF701285-95
NaHTHF65 (reflux)2470-80
K₂CO₃DMF1004840-50
NaOH (aq)Toluene100 (phase transfer)2450-60

Technical Support Center: Purification of Crude 4-(3,4-Dichlorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(3,4-Dichlorophenoxy)piperidine Hydrochloride. This molecule is a crucial intermediate in pharmaceutical and agricultural chemical synthesis, and achieving high purity is paramount for downstream applications.[1] This guide provides in-depth, experience-based solutions to common challenges encountered during its purification, moving from frequently asked questions to detailed troubleshooting protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when tackling the purification of this compound for the first time.

Question 1: What are the typical impurities found in crude this compound?

Answer: Understanding the potential impurities is the first step in designing an effective purification strategy. The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the reaction of piperidine with 3,4-dichlorophenol.[2]

Common Impurity Classes:

  • Unreacted Starting Materials: Residual 3,4-dichlorophenol and piperidine (or its protected forms).

  • Reaction Byproducts: This can include products from side reactions or degradation. Given the phenoxy linkage, hydrolysis is a potential degradation pathway, although phenoxyacetic acids (structurally related) are generally stable.[3][4]

  • Residual Solvents: Solvents used in the reaction and workup (e.g., Toluene, Dichloromethane, Alcohols).

  • Inorganic Salts: Salts generated during pH adjustments or workup procedures (e.g., NaCl, Na₂SO₄).

A summary of likely impurities and their characteristics is provided below.

Impurity ClassCommon ExamplesTypical PropertiesRemoval Strategy
Starting Materials 3,4-DichlorophenolAcidicAqueous base wash (of free base)
PiperidineBasic, VolatileAcid wash, Evaporation
Byproducts N-Alkylated PiperidinesBasicChromatography, Crystallization
O-Alkylated PhenolsNeutral/Weakly AcidicChromatography
Process-Related Residual SolventsVariesHigh-vacuum drying, Recrystallization
Inorganic SaltsHighly PolarWater wash (of free base), Filtration

Question 2: What is the recommended first-pass purification strategy for this compound?

Answer: For a crystalline solid like this compound, recrystallization is the most effective and scalable initial purification method. The goal is to select a solvent (or solvent system) in which the desired compound is highly soluble when hot but poorly soluble when cold, while impurities remain in the cold solvent (mother liquor).

For amine hydrochlorides, polar protic solvents like alcohols (Isopropanol, Ethanol) or a mixture of an alcohol with an anti-solvent (like Diethyl Ether or Hexanes) often yield the best results.[5][6] The hydrochloride salt form significantly increases polarity compared to the free base, making it almost insoluble in non-polar solvents like hexanes but soluble in alcohols.[2][5]

Question 3: How can I effectively assess the purity of my this compound at each stage?

Answer: A multi-faceted analytical approach is crucial for reliable purity assessment.

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique. For this polar salt, a mobile phase of Dichloromethane/Methanol (e.g., 9:1 or 8:2) with a small amount of ammonia or triethylamine (e.g., 0.5-1%) is often effective to prevent streaking on the silica plate.[7] The base neutralizes the acidic silica surface, improving spot shape for basic compounds.[8]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column is standard. Due to the basic nature of the piperidine nitrogen, using a mobile phase with a buffer or an ion-pairing agent at a controlled pH is recommended for good peak shape.[9][10]

  • Melting Point: A sharp melting point range close to the literature value (e.g., 229-234 °C) is a good indicator of high purity.[11] A broad or depressed melting point suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for identifying and quantifying residual solvents and organic impurities by comparing the integration of impurity peaks to the product peaks. A purity of ≥ 95% is often determined by NMR.[11]

Section 2: Troubleshooting Purification Challenges

This section provides a logical, step-by-step approach to solving specific problems you may encounter during purification.

Workflow: General Purification Strategy

The following diagram outlines the typical workflow from crude product to a purified, well-characterized solid.

G cluster_0 Initial Workup & Isolation cluster_1 Primary Purification cluster_2 Purity Analysis & Further Steps Crude Crude Reaction Mixture Workup Aqueous Wash (To remove salts/polar impurities) Crude->Workup Evaporation Solvent Evaporation Workup->Evaporation Crude_HCl Crude HCl Salt Evaporation->Crude_HCl Recrystallization Recrystallization (e.g., from Isopropanol) Crude_HCl->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Washing Cold Solvent Wash Filtration->Washing Drying Vacuum Oven Drying Washing->Drying Pure_Solid_1 Purified Solid (Pass 1) Drying->Pure_Solid_1 Analysis Purity Check (TLC, HPLC, MP) Pure_Solid_1->Analysis Decision Purity > 98%? Analysis->Decision Final_Product Final Product Decision->Final_Product Yes Advanced_Purification Advanced Purification (e.g., Column Chromatography) Decision->Advanced_Purification No Pure_Solid_2 Highly Pure Solid Advanced_Purification->Pure_Solid_2

Caption: General workflow for the purification of 4-(3,4-Dichlorophenoxy)piperidine HCl.

Problem 1: The product oils out or fails to crystallize from the solvent.

This is a common issue when the melting point of the impure solid is lower than the boiling point of the solvent, or when high levels of impurities are present, leading to freezing-point depression.

Causality Analysis & Solutions:

  • Cause: Incorrect solvent choice. The solvent may be too good, even at low temperatures.

    • Solution: Introduce an "anti-solvent." Dissolve the crude oil/solid in a minimum amount of a good, hot solvent (e.g., Methanol, Isopropanol). Then, slowly add a miscible anti-solvent in which the product is insoluble (e.g., Diethyl Ether, Hexanes, Ethyl Acetate) dropwise until persistent cloudiness appears. Re-heat gently to clarify and then allow to cool slowly. This solvent-antisolvent method is a powerful technique for inducing crystallization.[6]

  • Cause: Presence of water. The hydrochloride salt can be hygroscopic, and water can sometimes hinder crystallization from organic solvents.

    • Solution: Ensure the crude material is rigorously dried under a high vacuum before attempting recrystallization. If the reaction solvent was immiscible with water (e.g., Toluene), perform an azeotropic distillation to remove residual water before precipitating the crude solid.

  • Cause: High impurity load. If impurities constitute a significant portion (>10-15%) of the crude mass, they can severely inhibit lattice formation.

    • Solution: Perform a pre-purification step. Dissolve the crude material in a suitable solvent (like Dichloromethane) and filter it through a short plug of silica gel to remove baseline, highly polar impurities.[12] After evaporation, attempt the recrystallization again.

Problem 2: The recrystallized product is still colored (yellow or brown).

Color often arises from highly conjugated or oxidized impurities that can become trapped in the crystal lattice.

Causality Analysis & Solutions:

  • Cause: Aromatic impurities or oxidation byproducts. Phenolic compounds are susceptible to oxidation, which can generate colored species.

    • Solution 1: Activated Carbon Treatment. Dissolve the crude product in the hot recrystallization solvent. Add a small amount (1-2% by weight) of activated decolorizing carbon.[6] Keep the solution hot for 5-10 minutes. The colored impurities will adsorb onto the carbon's surface. Perform a hot gravity filtration through fluted filter paper or Celite® to remove the carbon before allowing the solution to cool and crystallize. Caution: Adding carbon to a boiling solution can cause violent bumping. Cool the solution slightly before addition.

    • Solution 2: Chemical Reduction. Trace oxidative impurities can sometimes be addressed by adding a very small amount of a reducing agent like sodium bisulfite during the aqueous workup of the free base before salt formation.

Problem 3: Purity is insufficient after recrystallization, and impurities co-precipitate.

This occurs when an impurity has similar solubility properties to the desired product in the chosen solvent system.

Causality Analysis & Solutions:

  • Cause: Poor solvent selectivity.

    • Solution: Change the recrystallization solvent system entirely. A different solvent may offer a better solubility differential between your product and the persistent impurity. Refer to the solvent selection table in the FAQs and perform small-scale solubility tests in test tubes to identify a more effective system.[6]

  • Cause: Impurities are structurally very similar to the product.

    • Solution: Flash Column Chromatography. While chromatography of polar amine salts can be challenging, it is highly effective for separating closely related compounds.[8][13]

      • Stationary Phase: Standard silica gel can be used, but it is acidic and can cause peak tailing with basic amines.[8] To mitigate this, add a competing base like triethylamine (TEA) or ammonia to the mobile phase (e.g., 0.5-1%).[8][12][14] Alternatively, using an amine-functionalized silica column can provide excellent results without needing a mobile phase modifier.[14]

      • Mobile Phase: A gradient of Methanol in Dichloromethane (DCM) or Ethyl Acetate is a good starting point. For example, a gradient from 100% DCM to 95:5 DCM/Methanol (+1% TEA).

Troubleshooting Decision Diagram

Use this diagram to navigate common purification issues systematically.

G Start Crude Product Purified? Q1 Does it crystallize? Start->Q1 A1_Yes Check Purity & Color Q1->A1_Yes Yes A1_No Product is an oil Q1->A1_No No Q2 Is it colored? A1_Yes->Q2 Sol1 Try Solvent/Anti-solvent (e.g., IPA/Ether) A1_No->Sol1 A2_Yes Use Activated Carbon during recrystallization Q2->A2_Yes Yes A2_No Check Purity (HPLC/MP) Q2->A2_No No A2_Yes->A2_No Q3 Purity > 98%? A2_No->Q3 A3_Yes Finished Q3->A3_Yes Yes A3_No Impurity Co-precipitates Q3->A3_No No Sol2 Consider Flash Chromatography (Silica + TEA or Amine-Silica) A3_No->Sol2

Caption: A decision tree for troubleshooting purification of the target compound.

Section 3: Detailed Experimental Protocols

Protocol 1: Optimal Recrystallization using Isopropanol

  • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add isopropanol (IPA) in portions (start with 50 mL) while stirring and heating the mixture to reflux on a hot plate.

  • Continue adding IPA until all the solid has just dissolved. Avoid adding a large excess of solvent.

  • Optional (if colored): Remove the flask from the heat, allow it to cool for a minute, and add ~0.2 g of decolorizing activated carbon. Return to heat and maintain a gentle reflux for 10 minutes.

  • Optional (if carbon was added): Perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the carbon.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of ice-cold isopropanol (2 x 10 mL) to remove residual mother liquor.

  • Dry the purified crystals in a vacuum oven at 50-60 °C overnight to a constant weight.

References

Troubleshooting poor solubility of 4-(3,4-Dichlorophenoxy)Piperidine HCl in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(3,4-Dichlorophenoxy)Piperidine HCl

A Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support guide for 4-(3,4-Dichlorophenoxy)Piperidine HCl (CAS No. 817186-93-9). As Senior Application Scientists, we understand that achieving consistent and reliable solubility is paramount to the success of your experiments. This guide is designed to provide you with an in-depth understanding of the physicochemical properties of this compound and to offer a logical, step-by-step framework for troubleshooting and resolving common solubility issues in aqueous media.

Part 1: The Core Challenge: Understanding pH-Dependent Solubility

The primary obstacle to dissolving 4-(3,4-Dichlorophenoxy)Piperidine HCl is rooted in its chemical nature. It is the hydrochloride salt of a weak base (the piperidine moiety). The aqueous solubility of such compounds is fundamentally governed by the pH of the solution.

The core principle is the equilibrium between the protonated, charged form (the piperidinium ion), which is generally water-soluble, and the deprotonated, neutral form (the free base), which is poorly water-soluble.[1][2][3] The free base of the parent compound, 4-(3,4-dichlorophenoxy)piperidine, is described as almost insoluble in water.[4]

The equilibrium can be represented as:

[Piperidinium-H]⁺Cl⁻ (Soluble Salt) ⇌ [Piperidine] (Insoluble Free Base) + H⁺ + Cl⁻

This equilibrium is highly sensitive to pH.

  • At Low pH (Acidic): An excess of protons (H⁺) in the solution drives the equilibrium to the left, favoring the charged, protonated piperidinium form. This results in significantly higher solubility.

  • At Neutral or High pH (Basic): A lack of protons allows the piperidine to deprotonate into its neutral free base form, which has very low aqueous solubility and will precipitate out of solution.[5]

This pH-solubility relationship is the most critical factor to manage during your experiments.

G cluster_0 Solution pH cluster_1 Compound State Low_pH Low pH (e.g., pH 2-4) Soluble Protonated Form [Piperidinium-H]⁺ (High Solubility) Low_pH->Soluble Favors High_pH Neutral to High pH (e.g., pH > 6) Insoluble Free Base Form [Piperidine] (Low Solubility / Precipitate) High_pH->Insoluble Favors Soluble->Insoluble Deprotonation (pH increases) Insoluble->Soluble Protonation (pH decreases)

Caption: pH-dependent equilibrium of 4-(3,4-Dichlorophenoxy)Piperidine HCl.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered when working with this compound.

Q1: I tried to dissolve 4-(3,4-Dichlorophenoxy)Piperidine HCl in pure water or a neutral buffer like PBS (pH 7.4), and it won't dissolve or forms a cloudy suspension. Why?

This is the most frequently encountered issue and is a direct consequence of the pH-dependent solubility discussed above.

  • Cause (pH): The pH of deionized water (typically 5.5-6.5) or neutral buffers (pH 7.0-7.4) is too high to maintain the compound in its fully protonated, soluble salt form. At these pH levels, a significant portion of the compound converts to its insoluble free base, resulting in cloudiness or precipitation.[2][5]

  • Cause (Common Ion Effect): If you are using a buffer with a high chloride concentration, such as standard Phosphate-Buffered Saline (PBS), you may also be observing the "common ion effect." The presence of excess chloride ions (Cl⁻) can shift the solubility equilibrium, suppressing the dissolution of the hydrochloride salt and reducing its overall solubility.[6][7]

Q2: What is the correct procedure for preparing a stock solution?

The key is to prepare a concentrated stock solution in an acidic vehicle and then dilute it into your final assay medium.

  • Expert Recommendation: Do not attempt to dissolve the compound directly in neutral media. First, create a concentrated stock solution in an acidic solvent. A common starting point is 10-100 mM HCl or a simple acidic buffer (e.g., 50 mM Glycine-HCl, pH 3.0).

  • Protocol: See "Protocol 1: Preparation of an Acidic Stock Solution" below for a detailed, step-by-step guide.

Q3: I've successfully created an acidic stock solution, but when I dilute it into my neutral cell culture media or assay buffer, it precipitates. What should I do?

This phenomenon, often called "crashing out," occurs when the small volume of acidic stock is neutralized by the much larger volume of buffered assay medium. The pH of the final solution rises, and if the final concentration of your compound exceeds its solubility limit at that new, higher pH, it will precipitate.

  • Causality: The buffering capacity of your final medium is neutralizing the acid from your stock solution, causing the compound to convert to its insoluble free base.

  • Solution - The "pH Jump" Method: The strategy is to ensure your final working concentration is well below the compound's solubility limit at the final pH. This often means working at lower final concentrations.

    • Step 1: Determine the maximum soluble concentration of your compound in the final buffer (empirical testing may be needed).

    • Step 2: Always add the acidic stock solution to the final buffer dropwise while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound before localized high concentrations can precipitate.

    • Step 3: Consider if a lower-strength buffer can be used for your assay, which would be less likely to cause a drastic pH shift.

Q4: My solubility is still limited even in an acidic solution. What are my other options?

If pH manipulation alone is insufficient, the next step is to employ solubility-enhancing excipients. These should be tested systematically to ensure they do not interfere with your downstream assay.

StrategyAgentRecommended Starting Conc.Mechanism of Action
Co-solvents DMSO, Ethanol, PEG 400, Propylene Glycol1-10% (v/v)Reduces the polarity of the aqueous solvent, making it more favorable for the organic compound to dissolve.[8]
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 200.01-0.1% (v/v)Forms micelles that encapsulate the poorly soluble compound, increasing its apparent solubility in the aqueous phase.[8]
Complexation Cyclodextrins (e.g., HP-β-CD, SBE-β-CD)1-5% (w/v)The hydrophobic interior of the cyclodextrin molecule encapsulates the drug, while the hydrophilic exterior maintains solubility in water.[9]

Note: Always validate the compatibility of these excipients with your specific experimental system.

G Start Start: Poor Solubility in Aqueous Buffer Check_pH Is the buffer pH < 5? Start->Check_pH Adjust_pH Action: Prepare concentrated stock in acidic vehicle (e.g., 10mM HCl). See Protocol 1. Check_pH->Adjust_pH No Check_Cl Is buffer high in [Cl⁻]? (e.g., PBS) Check_pH->Check_Cl Yes Dilute Dilute stock into final buffer. Does it precipitate? Adjust_pH->Dilute Use_Low_Cl_Buffer Action: Switch to a low-chloride or non-chloride buffer. Check_Cl->Use_Low_Cl_Buffer Yes Check_Cl->Dilute No Use_Low_Cl_Buffer->Dilute Success Success: Compound is Soluble Dilute->Success No Lower_Conc Action: Lower the final working concentration. Dilute->Lower_Conc Yes Lower_Conc->Dilute Add_Cosolvent Action: Add co-solvents (DMSO, EtOH) or surfactants (Tween®). See Table 1. Lower_Conc->Add_Cosolvent If lowering is not an option Still_Insoluble Still Insoluble Add_Cosolvent->Still_Insoluble

Caption: Troubleshooting workflow for solubility issues.

Part 3: Experimental Protocols

Protocol 1: Preparation of a 10 mM Acidic Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 4-(3,4-Dichlorophenoxy)Piperidine HCl (M.W. = 282.6 g/mol ).

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • 10 mmol/L * 0.001 L * 282.6 g/mol = 0.002826 g = 2.83 mg

  • Weigh Compound: Accurately weigh 2.83 mg of 4-(3,4-Dichlorophenoxy)Piperidine HCl into a sterile microcentrifuge tube.

  • Prepare Solvent: Prepare a solvent of 10 mM Hydrochloric Acid (HCl) in deionized water.

  • Dissolution: Add 1 mL of the 10 mM HCl solvent to the tube containing the compound.

  • Mix Thoroughly: Cap the tube securely and vortex for 30-60 seconds. If necessary, use a sonicating water bath for 5-10 minutes to aid dissolution.

  • Visual Inspection: Visually inspect the solution against a dark background to ensure there are no visible particulates. The solution should be clear and colorless.

  • Storage: Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C for long-term stability.

Protocol 2: Dilution into Final Assay Buffer (The "pH Jump")

This protocol provides a method for diluting the acidic stock into a neutral buffer (e.g., PBS, pH 7.4) to achieve a final concentration of 10 µM.

  • Prepare Buffer: Dispense 999 µL of your final assay buffer into a fresh, sterile tube.

  • Set Pipette: Set a pipette to 1 µL.

  • Aspirate Stock: Aspirate 1 µL of the 10 mM acidic stock solution (from Protocol 1).

  • Dispense and Mix: Submerge the pipette tip into the assay buffer and dispense the stock solution. Immediately and vigorously vortex or triturate (pipette up and down) the solution for 10-15 seconds to ensure rapid and complete mixing.

  • Final Check: The final solution should remain clear. If cloudiness appears, it indicates that 10 µM is above the solubility limit in your final buffer, and a lower working concentration is required.

References

Technical Support Center: Identification of Side Products in the Synthesis of 4-(3,4-Dichlorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(3,4-Dichlorophenoxy)piperidine Hydrochloride. This document is designed for researchers, chemists, and process development professionals to proactively identify and troubleshoot the formation of common impurities and side products during synthesis. Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is critical for safety, efficacy, and regulatory compliance.[1][2][3] This guide provides in-depth answers to frequently encountered issues, explains the mechanistic origins of side products, and offers validated analytical protocols.

Reaction Overview: The Williamson Ether Synthesis

The most common and direct route to synthesizing 4-(3,4-Dichlorophenoxy)piperidine is the Williamson ether synthesis.[4][5] This reaction involves the deprotonation of 3,4-dichlorophenol to form a nucleophilic phenoxide, which then displaces a leaving group on the piperidine ring in an SN2 reaction.[4][6] The most typical reactants are 3,4-dichlorophenol and an N-protected 4-halopiperidine or 4-hydroxypiperidine activated with a sulfonate ester (e.g., tosylate, mesylate).[5][6] A final deprotection step yields the desired secondary amine, which is then converted to the hydrochloride salt.

Logical Reaction and Side Product Pathway

The following diagram illustrates the intended synthetic route and the potential competing reactions that lead to common impurities.

Reaction_Pathway cluster_main Intended Reaction Pathway cluster_side Potential Side Product Formation phenol 3,4-Dichlorophenol phenoxide 3,4-Dichlorophenoxide phenol->phenoxide + Base (e.g., NaH, K2CO3) side_product3 Impurity C: Unreacted Starting Materials phenol->side_product3 protected_product N-Boc-4-(3,4-Dichlorophenoxy)piperidine phenoxide->protected_product + Piperidine Start (SN2 Reaction) side_product1 Impurity A: N-(3,4-Dichlorophenyl)piperidine (N-Arylation) phenoxide->side_product1 N-Arylation (If unprotected piperidine used) piperidine_start N-Boc-4-halopiperidine piperidine_start->protected_product piperidine_start->side_product3 final_product 4-(3,4-Dichlorophenoxy)piperidine protected_product->final_product Deprotection (e.g., TFA, HCl) side_product2 Impurity B: Di-arylated Ether (Further Reaction) protected_product->side_product2 Reaction with another phenoxide molecule hcl_salt Product Hydrochloride Salt final_product->hcl_salt + HCl

Caption: Intended vs. Side Product Pathways in Synthesis.

Troubleshooting Guide & FAQs

Q1: My final product shows a significant impurity with the same molecular weight as my desired product. What could it be?

Answer: This is a classic case of isomerism, and the most probable side product is the N-arylated piperidine , specifically 1-(3,4-Dichlorophenyl)piperidin-4-ol (assuming 4-hydroxypiperidine was the starting material) or 1-(3,4-Dichlorophenyl)-4-chloropiperidine (if 4-chloropiperidine was used).

  • Causality (N- vs. O-Arylation): While the oxygen of a hydroxyl group is generally a harder nucleophile than the nitrogen of a secondary amine, the reaction conditions can influence selectivity. In Williamson-type syntheses, the deprotonated alcohol (alkoxide) is the primary nucleophile for O-arylation. However, if an unprotected piperidine is used, the nitrogen atom can also act as a nucleophile, leading to C-N bond formation (N-arylation).[7][8][9] Copper-catalyzed Ullmann-type conditions, in particular, can promote N-arylation.[8][10]

  • Troubleshooting & Prevention:

    • Protecting Groups: The most effective strategy is to use an N-protected piperidine derivative, such as 1-Boc-4-hydroxypiperidine. The Boc (tert-butyloxycarbonyl) group effectively shields the nitrogen, preventing it from participating in the reaction.[11] The Boc group is then removed in a subsequent step with acid (like TFA or HCl).

    • Choice of Base and Catalyst: For O-arylation, strong, non-nucleophilic bases like sodium hydride (NaH) are preferred to generate the phenoxide without activating the piperidine nitrogen.[4][6] Avoid copper-based catalysts if N-arylation is a persistent issue, as they are well-known to facilitate this transformation.[7]

Q2: I'm observing an impurity with a higher molecular weight, specifically +161 amu above my product's free base. What is this?

Answer: This mass difference strongly suggests the formation of a di-arylated ether impurity , such as 1-(3,4-Dichlorophenoxy)-4-(3,4-dichlorophenoxy)benzene, or reaction at another site. The mass difference corresponds to an additional dichlorophenoxy group (C₆H₃Cl₂O).

  • Causality: This can occur under a few scenarios:

    • Ullmann Coupling: If copper catalysts are used, a homocoupling of the 3,4-dichlorophenoxide can occur to form a di-aryl ether.[12]

    • Reaction with Dichlorobenzene: If 1,2-dichloro-4-iodobenzene is used as a starting material in a Buchwald-Hartwig or Ullmann reaction, and the piperidinol starting material contains trace water, this can lead to the formation of bis(3,4-dichlorophenyl) ether.

  • Troubleshooting & Prevention:

    • Control Stoichiometry: Ensure a precise 1:1 stoichiometry between the phenoxide and the piperidine electrophile. An excess of the phenoxide can drive the formation of such byproducts.

    • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Water can interfere with the reaction and promote undesired side reactions.

    • Optimize Catalyst: If using a catalytic system, screen different ligands and catalyst loadings. Lowering the catalyst concentration can sometimes suppress side reactions.

Q3: How can I analytically distinguish the desired O-arylated product from the N-arylated side product?

Answer: Distinguishing between these isomers requires spectroscopic analysis. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful tools.[1][13][14]

  • LC-MS Analysis: While both isomers have the same mass, they will likely have different polarities and therefore different retention times on a reverse-phase HPLC column. The O-arylated product is typically less polar than the N-arylated isomer (which may have a free hydroxyl group) and will elute later.

  • NMR Spectroscopy: ¹H and ¹³C NMR are definitive.

    • ¹H NMR: Look for the proton on the carbon bearing the oxygen (C4 of the piperidine ring). In the desired O-arylated product , this proton (H-4) will be shifted downfield (typically ~4.5-5.0 ppm) due to the deshielding effect of the ether oxygen. In the N-arylated isomer (with a free -OH), this proton (H-4) would be at a higher field position (~3.5-4.0 ppm). Furthermore, the aromatic protons on the dichlorophenyl ring will show different splitting patterns and chemical shifts depending on whether the ring is attached to an oxygen or a nitrogen.[15]

    • ¹³C NMR: The chemical shift of the C-4 carbon of the piperidine ring is highly informative. It will be significantly downfield in the O-arylated product compared to the N-arylated product.[16]

Table 1: Expected Analytical Signatures for Product vs. Impurities
CompoundStructureExpected Mass (Free Base, [M+H]⁺)Key ¹H NMR Signals (δ, ppm in CDCl₃)
Product 4-(3,4-Dichlorophenoxy)piperidinem/z 246.04~6.8-7.4 (Aromatic), ~4.5 (H-4, -O-CH-) , ~3.0 & ~2.0 (Piperidine CH₂)
Impurity A 1-(3,4-Dichlorophenyl)-4-hydroxypiperidinem/z 246.04~6.7-7.3 (Aromatic), ~3.7 (H-4, -CH-OH) , ~3.5 & ~1.8 (Piperidine CH₂)
Impurity B bis(3,4-Dichlorophenyl) etherm/z 306.94~6.9-7.5 (Aromatic protons only)
Starting Material 3,4-Dichlorophenolm/z 162.96~6.8-7.3 (Aromatic), ~5.0-6.0 (Phenolic -OH)

Experimental Protocols

Protocol 1: HPLC-MS Method for Impurity Profiling

This protocol provides a general method for separating the main product from its potential impurities. Method optimization may be required based on your specific instrumentation.

HPLC_Workflow start Prepare Sample: ~1 mg/mL in Methanol/Water (50:50) hplc HPLC System Column: C18 (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile start->hplc gradient Gradient Elution: - 0-2 min: 10% B - 2-15 min: 10% to 95% B - 15-18 min: 95% B - 18-20 min: 10% B hplc->gradient ms Mass Spectrometer Mode: ESI Positive Scan Range: m/z 100-500 gradient->ms analysis Data Analysis: Extract ion chromatograms for expected masses (246.04, 306.94, 162.96) ms->analysis

Caption: Workflow for HPLC-MS Impurity Profiling.

Steps:

  • Sample Preparation: Dissolve approximately 1 mg of the crude reaction mixture in 1 mL of a 50:50 mixture of methanol and water. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in deionized water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient:

      • Start at 10% B, hold for 2 minutes.

      • Ramp to 95% B over 13 minutes.

      • Hold at 95% B for 3 minutes.

      • Return to 10% B and re-equilibrate for 2 minutes.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100 to 500.

  • Data Analysis: Look for peaks corresponding to the [M+H]⁺ ions of the expected product and impurities as listed in Table 1. Correlate retention times with mass data to identify each component.

References

Stability testing of 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Testing of 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride

Welcome to the technical support center for the stability testing of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for designing and troubleshooting stability studies for this compound. Our goal is to equip you with the scientific rationale and procedural knowledge to conduct robust and compliant stability assessments.

Introduction to the Stability Profile of this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals.[1][2] Its stability is a critical quality attribute that must be thoroughly understood to ensure the safety, efficacy, and shelf-life of any resulting drug product. The molecule possesses several functional groups that are susceptible to degradation under various environmental conditions: the piperidine ring, the ether linkage, and the dichlorophenyl group.

Forced degradation studies are essential to understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[3][4] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5]

Troubleshooting Guide for Stability Studies

This section addresses specific issues you may encounter during your stability testing experiments.

Issue 1: Inconsistent or Drifting Peak Areas in HPLC Analysis of Control Samples

  • Question: Why is the peak area of my main compound decreasing in my control sample stored under ambient conditions, and what can I do to troubleshoot this?

  • Answer:

    • Potential Cause 1: Adsorption to Container Surfaces. Piperidine compounds can be "sticky" and adsorb to glass or plastic surfaces, especially at low concentrations. This can lead to a perceived loss of the main compound.

      • Solution: Consider using silanized glass vials or polypropylene containers. Additionally, including a small percentage of a competing amine, like triethylamine, in your diluent can help to reduce adsorptive losses.

    • Potential Cause 2: Instability in Solution. The compound may be unstable in the chosen analytical diluent. For example, if the diluent is unbuffered, the pH could be suboptimal, leading to slow degradation.

      • Solution: Evaluate the stability of the compound in different diluents and at various pH levels. Prepare solutions and analyze them at set time intervals (e.g., 0, 4, 8, 12, and 24 hours) to determine the solution stability. It is often best to prepare samples immediately before analysis.

    • Potential Cause 3: Inconsistent Sample Preparation. Variability in sample preparation, such as inconsistent dilutions or incomplete dissolution, can lead to fluctuating peak areas.

      • Solution: Ensure your sample preparation method is robust and validated. Use a calibrated positive displacement pipette for accurate volume measurements, and ensure complete dissolution of the sample before injection.

Issue 2: Appearance of Multiple, Small, Unidentified Peaks in Stressed Samples

  • Question: My forced degradation samples show a complex impurity profile with many small peaks that are difficult to identify. How should I approach this?

  • Answer:

    • Potential Cause 1: Secondary Degradation. The stress conditions may be too harsh, causing the primary degradation products to degrade further into a multitude of smaller impurities.[6] The industry-accepted range for degradation is typically 5-20%.[3]

      • Solution: Reduce the severity of the stress conditions. For example, lower the temperature, decrease the concentration of the acid, base, or oxidizing agent, or shorten the exposure time. The goal is to achieve a target degradation of 5-20% of the main compound.

    • Potential Cause 2: Non-Specific Degradation. Some degradation pathways, particularly those initiated by light or radical species, can be non-specific and produce a wide array of products.

      • Solution: For photostability studies, ensure you are following the ICH Q1B guidelines, which specify the total illumination and UVA energy to be used.[7][8] For oxidative degradation, consider using a milder oxidizing agent or a lower concentration of hydrogen peroxide.

    • Potential Cause 3: Interaction with Excipients (for drug product). If you are studying a formulated product, the impurities may arise from interactions between the active pharmaceutical ingredient (API) and the excipients.

      • Solution: Conduct forced degradation studies on the individual excipients and the API separately to identify the source of the impurities.

Issue 3: Poor Peak Shape or Resolution in the HPLC-UV Chromatogram

  • Question: I am having trouble achieving good peak shape and separating the main peak from its degradation products. What are the common causes and solutions?

  • Answer:

    • Potential Cause 1: Inappropriate Mobile Phase pH. The pKa of the piperidine nitrogen will influence its ionization state. If the mobile phase pH is close to the pKa, you can experience poor peak shape.

      • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of the piperidine. For basic compounds like this, a low pH (e.g., 2.5-3.5) with a C18 column often yields good peak shape.

    • Potential Cause 2: Suboptimal Column Chemistry. The chosen column may not provide the necessary selectivity to separate the parent compound from structurally similar degradation products.

      • Solution: Screen different column chemistries. A phenyl-hexyl or a polar-embedded column might offer different selectivity compared to a standard C18 column.

    • Potential Cause 3: Co-elution of Degradants. A degradation product may be co-eluting with the main peak, leading to shouldering or tailing.

      • Solution: A photodiode array (PDA) detector can be invaluable here. Check the peak purity of the main peak across its entire width. If it is not spectrally pure, you have a co-elution issue that needs to be resolved by modifying the chromatographic conditions (e.g., gradient, mobile phase composition, temperature).

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

  • A1: Based on the chemical structure, the following are the most probable degradation pathways:

    • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or ring-opened products.[9]

    • Hydrolysis: While the ether linkage is generally stable, it can be susceptible to cleavage under harsh acidic or basic conditions, potentially yielding 3,4-dichlorophenol and 4-hydroxypiperidine.

    • Photodegradation: Aromatic halides can undergo photolytic cleavage. Exposure to UV light could potentially lead to the formation of radical species and subsequent degradation products.

    • Thermal Degradation: At elevated temperatures, amine hydrochlorides can be susceptible to degradation. The specific pathway would need to be determined experimentally.

Q2: What are the standard ICH conditions for forced degradation studies?

  • A2: The ICH Q1A(R2) guideline provides a framework for stress testing.[10][11] The conditions should be selected to be more stringent than accelerated stability conditions.

    Stress ConditionTypical Conditions
    Acid Hydrolysis0.1 M HCl at room temperature or elevated temperature (e.g., 60 °C) for a specified duration.
    Base Hydrolysis0.1 M NaOH at room temperature or elevated temperature (e.g., 60 °C) for a specified duration.
    Oxidation3% H₂O₂ at room temperature for a specified duration.
    Thermal DegradationSolid-state drug substance at a temperature higher than accelerated conditions (e.g., 80 °C) with and without humidity.
    PhotostabilityExpose the drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA light, as per ICH Q1B.[8]

Q3: How do I develop a stability-indicating analytical method?

  • A3: A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation. The key steps are:

    • Perform Forced Degradation: Subject the drug substance to the stress conditions outlined in the table above.

    • Develop a Separation Method: Use a technique like reverse-phase HPLC to separate the parent compound from all the degradation products.

    • Demonstrate Specificity: The method must be able to resolve the parent peak from all impurity peaks. This is often demonstrated using a PDA detector to assess peak purity.

    • Validate the Method: The method must be validated according to ICH Q2(R1) guidelines, including parameters like accuracy, precision, linearity, range, and robustness.

Q4: Do I need to identify and characterize every degradation product?

  • A4: Not necessarily. The requirement for identification and characterization depends on the level at which the impurity is observed in the long-term stability studies. The ICH Q3A(R2) guideline provides thresholds for reporting, identification, and qualification of impurities. Degradation products formed under stress conditions that are not seen in formal stability studies may not require further investigation.[10]

Experimental Protocols & Workflows

Forced Degradation Study Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation API Drug Substance (4-(3,4-Dichlorophenoxy)Piperidine HCl) Control Control Sample (in diluent) Acid Acid Stress (e.g., 0.1M HCl) Base Base Stress (e.g., 0.1M NaOH) Oxidation Oxidative Stress (e.g., 3% H2O2) Thermal Thermal Stress (e.g., 80°C) Photo Photolytic Stress (ICH Q1B) HPLC HPLC-PDA Analysis Control->HPLC Inject Samples Acid->HPLC Inject Samples Base->HPLC Inject Samples Oxidation->HPLC Inject Samples Thermal->HPLC Inject Samples Photo->HPLC Inject Samples MassSpec LC-MS Analysis (for identification) HPLC->MassSpec If necessary PeakPurity Assess Peak Purity HPLC->PeakPurity MassBalance Calculate Mass Balance PeakPurity->MassBalance Identify Identify Major Degradants MassBalance->Identify Pathway Propose Degradation Pathways Identify->Pathway

Caption: Workflow for a forced degradation study.

Sample Protocol for Acid Hydrolysis
  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stressing:

    • To a 10 mL volumetric flask, add 1 mL of the stock solution.

    • Add 1 mL of 1 M HCl to initiate hydrolysis.

    • Allow the solution to stand at 60°C for 24 hours (or until approximately 10% degradation is observed).

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Neutralization and Dilution:

    • Immediately neutralize the aliquot with an equivalent amount of 1 M NaOH.

    • Dilute the neutralized sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Analysis: Analyze the sample by a validated stability-indicating HPLC method.

Logical Troubleshooting Workflow

The following diagram provides a decision-making process for troubleshooting common issues in stability-indicating method development.

Troubleshooting_Workflow start Start: Unacceptable Chromatogram q_peak_shape Is Peak Shape Poor? start->q_peak_shape a_peak_shape Adjust Mobile Phase pH (2 units from pKa) Consider different column q_peak_shape->a_peak_shape Yes q_resolution Is Resolution < 1.5? q_peak_shape->q_resolution No a_peak_shape->q_resolution a_resolution Optimize Gradient Slope Change Organic Modifier (ACN vs. MeOH) q_resolution->a_resolution Yes q_purity Is Peak Purity Failing? q_resolution->q_purity No a_resolution->q_purity a_purity Improve Resolution (see above) q_purity->a_purity Yes q_mass_balance Is Mass Balance < 95%? q_purity->q_mass_balance No a_purity->start a_mass_balance Check for Non-UV Active Degradants Check for Adsorption Check for Volatiles q_mass_balance->a_mass_balance Yes end Acceptable Method q_mass_balance->end No a_mass_balance->end

Caption: Troubleshooting decision tree for HPLC method issues.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting challenging chromatographic separations. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the HPLC analysis of piperidine-containing compounds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a fundamental understanding of the underlying causes, enabling you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions we receive regarding the analysis of piperidine compounds.

Q1: Why do my piperidine compounds always show tailing peaks on a standard C18 column?

A: Peak tailing with piperidine and other basic compounds on standard silica-based columns is primarily caused by strong, unwanted secondary interactions between the positively charged (protonated) amine group of the analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the stationary phase. This interaction is a type of mixed-mode separation (reversed-phase and ion-exchange) that leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a "tailing" peak shape.

Q2: I added triethylamine (TEA) to my mobile phase, but the peak shape is still not perfect. What should I do next?

A: While triethylamine is a common and effective mobile phase additive, its performance can be concentration-dependent and it may not completely eliminate all secondary interactions. If you are still observing tailing, consider the following:

  • Optimize TEA Concentration: The optimal concentration is typically between 0.1% and 0.5% (v/v). Too little may be insufficient to mask all active sites, while too much can alter retention times significantly.

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of your piperidine compound to keep it fully protonated and consistent. Conversely, operating at a high pH (e.g., pH > 8) with a hybrid or high-purity silica column can deprotonate the piperidine, making it neutral and less likely to interact with silanols.

  • Consider an Alternative Additive: Other additives like ammonium formate or ammonium acetate can also be effective.

  • Evaluate Your Column: Your column may have a high level of silanol activity. Consider switching to a modern, high-purity, end-capped column or a column specifically designed for basic compounds.

Q3: Can I just use a higher pH mobile phase to neutralize my piperidine compound?

A: Yes, this is a valid strategy, but it requires the right type of column. Operating at a pH above the pKa of the piperidine (typically around pKa 9-11) will neutralize the amine, eliminating the primary cause of silanol interactions. However, traditional silica-based columns are not stable above pH 7.5. To use this approach, you must use a column specifically designed for high-pH conditions, such as a hybrid-silica column (e.g., Waters XBridge™, Phenomenex Gemini®) or a polymer-based column.

Q4: What is "end-capping" and why is it important for analyzing basic compounds?

A: End-capping is a chemical process performed after the C18 (or other ligand) is bonded to the silica support. It uses a small silanizing reagent (like trimethylchlorosilane) to react with and "cap" the majority of the remaining, accessible silanol groups. A column with a high degree of end-capping will have fewer free silanol groups available to interact with basic analytes like piperidine, leading to significantly improved peak symmetry. Modern columns are often described as "fully end-capped" or "double end-capped" for this reason.

In-Depth Troubleshooting Guide

Peak tailing can compromise resolution and lead to inaccurate quantification. This guide provides a systematic approach to diagnosing and resolving this common issue with piperidine compounds.

The Root Cause: Unwanted Silanol Interactions

The fundamental problem lies in the chemistry of the stationary phase. Silica-based supports have residual silanol groups (Si-OH) on their surface. At typical mobile phase pH values (pH 2-7), some of these silanols deprotonate to form anionic silanates (Si-O⁻). Piperidine compounds, being basic, are protonated in acidic to neutral mobile phases, carrying a positive charge (R₃NH⁺). The electrostatic attraction between the positively charged analyte and the negatively charged stationary phase surface creates a strong, undesirable retention mechanism, as illustrated below.

G cluster_0 Silica Surface cluster_1 Mobile Phase silica Si-O-Si-O-Si silanol Si-O⁻ piperidine Piperidinium Cation (R₃NH⁺) piperidine->silanol  Strong Ionic Interaction  (Causes Tailing)

Figure 1. Mechanism of peak tailing: Ionic interaction between a protonated piperidine analyte and a deprotonated silanol site on the silica stationary phase.

Systematic Troubleshooting Workflow

Follow this logical workflow to diagnose and correct peak tailing. Start with the simplest and most common solutions before moving to more complex method modifications.

G start Peak Tailing Observed check_ph Is Mobile Phase pH 2 units below analyte pKa? start->check_ph add_additive Step 1: Add or Optimize Mobile Phase Additive (e.g., 0.1% TEA or Formic Acid) check_ph->add_additive Yes adjust_ph Adjust pH with appropriate buffer (e.g., Phosphate, Formate) check_ph->adjust_ph No check_additive Is peak shape improved? add_additive->check_additive eval_column Step 2: Evaluate Column Is it a modern, high-purity, end-capped column? check_additive->eval_column No / Partially success Symmetrical Peak Achieved check_additive->success Yes switch_column Step 3: Switch to a Specialized Column (e.g., 'Base-Deactivated', High pH Stable) eval_column->switch_column No / Old Column optimize_method Step 4: Further Optimization (Temperature, Flow Rate, Sample Solvent) eval_column->optimize_method Yes switch_column->optimize_method optimize_method->success adjust_ph->add_additive

Figure 2. A logical troubleshooting workflow for resolving peak tailing of basic compounds.

Step 1: Mobile Phase Modification - The First Line of Defense

Modifying the mobile phase is the quickest and most cost-effective approach. The goal is to suppress the unwanted silanol interactions.

A. Using a Competing Base (Sacrificial Base)

The most common strategy is to add a small, basic compound to the mobile phase. This "sacrificial base" will preferentially interact with the active silanol sites, effectively masking them from your piperidine analyte.

  • Triethylamine (TEA): The classic choice. It is a small amine that competes effectively for silanol sites.

  • Protocol: Add 0.1% - 0.5% (v/v) of TEA to your mobile phase. You will also need to add an acid (like formic acid or phosphoric acid) to buffer the pH. A common starting point is a mobile phase of Acetonitrile/Water with 0.1% Formic Acid and 0.1% TEA.

B. pH Control

Controlling the ionization state of both your analyte and the silanol groups is critical.

  • Low pH (pH 2-4): At low pH, the concentration of deprotonated, anionic silanols is minimized. The equilibrium Si-OH ⇌ Si-O⁻ + H⁺ is shifted to the left. This reduces the ionic attraction but does not eliminate it. This is the most common approach and is highly effective when combined with a competing base.

  • High pH (pH 8-11): At a pH above the analyte's pKa, the piperidine is deprotonated and becomes a neutral species (R₃N). A neutral analyte will not engage in strong ionic interactions with silanol sites. Crucially, this requires a pH-stable column.

Mobile Phase AdditiveTypical ConcentrationMechanism of Action
Triethylamine (TEA) 0.1 - 0.5% (v/v)Competing base; masks active silanol sites.
Formic Acid 0.1% (v/v)Buffers mobile phase at low pH (~2.7) to suppress silanol ionization.
Ammonium Formate 10 - 20 mMProvides buffering capacity and the ammonium ion (NH₄⁺) acts as a competing cation.
Ammonium Acetate 10 - 20 mMSimilar to ammonium formate, provides buffering and a competing cation.
Step 2: Selecting the Right HPLC Column

If mobile phase modifications are insufficient, the column itself is the next logical target. Not all C18 columns are created equal.

  • High-Purity, End-Capped Silica: Modern columns are made from high-purity silica with a very low metal content. This, combined with exhaustive, often "double" end-capping, results in a much more inert surface with minimal silanol activity. If you are using an older column (e.g., from before the year 2000), switching to a modern equivalent can solve the problem instantly.

  • "Base-Deactivated" Columns: Many manufacturers offer columns specifically marketed as "base-deactivated" or for the analysis of basic compounds (e.g., Waters SunFire™, Agilent Zorbax Extend-C18). These often have proprietary surface treatments or bonding technologies to shield silanols.

  • High pH-Stable Columns: As mentioned, for the high pH strategy, you must use a column designed for these conditions. Hybrid silica particles (e.g., Waters XBridge™, BEH Technology) or bidentate C18 phases on pure silica are common choices that resist dissolution at pH > 8.

Step 3: Other Method Parameters

Finally, consider these secondary parameters that can influence peak shape.

  • Sample Solvent: Ideally, your sample should be dissolved in the mobile phase. Dissolving a sample in a much stronger solvent (e.g., pure acetonitrile or DMSO) when the mobile phase is weak can cause peak distortion, including tailing or fronting.

  • Temperature: Increasing the column temperature (e.g., to 35-45 °C) can improve peak shape. It reduces mobile phase viscosity and can speed up the kinetics of desorption from active sites, making the interactions more uniform and the peaks sharper.

  • Analyte Concentration (Mass Overload): Injecting too much sample can overload the column, leading to tailing. This is a "true" chromatographic overload, distinct from tailing caused by silanol interactions. To check for this, simply inject a 10-fold dilution of your sample. If the peak shape improves dramatically, you may be overloading the column.

By systematically evaluating and addressing these factors—starting with mobile phase additives, then considering your column choice, and finally fine-tuning other instrumental parameters—you can effectively eliminate peak tailing and develop a robust, reliable method for your piperidine compounds.

Technical Support Center: A Guide to Preventing Degradation of 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride (CAS 817186-93-9). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Improper storage can lead to degradation, compromising experimental results and product quality. This guide provides in-depth, evidence-based answers to common questions, troubleshooting workflows for suspected degradation, and validated protocols for stability assessment.

Section 1: Frequently Asked Questions (FAQs) on Storage and Handling

This section addresses the most common inquiries regarding the proper storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

The stability of this compound is contingent on strict control of its environment. Based on its chemical structure and data from analogous compounds, the following conditions are recommended for maximizing shelf-life.

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)While some related piperidine salts are stable at room temperature, refrigeration minimizes the rate of potential hydrolytic and oxidative degradation over long-term storage.[1]
Atmosphere Dry, Inert Gas (Argon or Nitrogen)The compound is hygroscopic; an inert atmosphere prevents moisture uptake and potential oxidation.[2]
Light Protect from Light (Amber Vial)The dichlorophenoxy moiety is susceptible to photodegradation, similar to the herbicide 2,4-D.[3][4]
Container Tightly Sealed Glass ContainerPrevents exposure to atmospheric moisture and oxygen. Glass is preferred for its inertness.[5][6]

Q2: Why is moisture control so critical for this compound?

Moisture is the primary adversary to the stability of this compound for two main reasons:

  • Hygroscopicity : As a hydrochloride salt, the compound is hygroscopic, meaning it actively absorbs moisture from the atmosphere.[2][7] This can lead to physical changes like clumping and eventually to chemical degradation.

  • Hydrolysis : The presence of absorbed water can facilitate the hydrolytic cleavage of the ether bond connecting the dichlorophenyl group and the piperidine ring. This reaction would yield 3,4-dichlorophenol and 4-hydroxypiperidine as impurities, fundamentally altering the compound's integrity.[5]

Q3: Is the compound sensitive to light?

Yes, there is a strong scientific basis to assume sensitivity to light. The 3,4-dichlorophenoxy group is structurally similar to chlorinated phenoxy herbicides like 2,4-D, which are known to undergo photodegradation upon exposure to UV and even visible light.[3][4][8] To prevent the formation of unwanted photoproducts, the compound should always be stored in amber glass vials or otherwise protected from light.

Q4: What is the recommended procedure for handling the compound upon receipt and for routine use?

To maintain the compound's purity, we recommend the following handling protocol:

  • Upon Receipt : Inspect the container for an intact seal. Do not use if the seal is broken.

  • Aliquoting for Long-Term Storage : If the entire quantity will not be used at once, it is best practice to aliquot the powder into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This minimizes repeated exposure of the bulk material to the laboratory atmosphere.

  • Weighing and Dispensing : Handle the compound in a well-ventilated area or chemical fume hood.[2] Minimize the time the container is open. Promptly and securely reseal the container, preferably after backfilling with an inert gas like argon or nitrogen.

Q5: What are the main chemical incompatibilities to be aware of?

To prevent unintended reactions and degradation, avoid storing or mixing this compound with:

  • Strong Bases : Contact with strong bases (e.g., NaOH, KOH) will deprotonate the piperidinium hydrochloride, liberating the free base. The free base form is generally less stable and more susceptible to oxidation than the salt form.[2][9]

  • Strong Oxidizing Agents : Materials like permanganates, peroxides, or chromates should be avoided as they can oxidize the piperidine ring.[2][10]

Section 2: Key Degradation Pathways

Understanding the potential chemical transformations the compound may undergo is key to preventing them. The primary degradation pathways are hydrolysis, photodegradation, and oxidation.

cluster_main 4-(3,4-Dichlorophenoxy)Piperidine HCl (Parent Compound) cluster_hydrolysis Hydrolysis Products cluster_photo Photodegradation Products cluster_oxidation Oxidation Products parent Structure: Piperidine ring linked via ether to a dichlorophenyl ring. (As Hydrochloride Salt) p1 3,4-Dichlorophenol parent->p1 Moisture (H₂O) Ether Bond Cleavage p3 Ring-chlorinated isomers, cleavage products, polymeric materials parent->p3 Light (UV/Vis) Aromatic Ring/Side-chain Reactions p4 Piperidone derivatives, N-oxides parent->p4 Oxygen / Oxidants Piperidine Ring Oxidation p2 4-Hydroxypiperidine

Caption: Potential degradation pathways for the compound.

  • Hydrolytic Cleavage : This is the most probable degradation route in the presence of water. The ether linkage is susceptible to cleavage, particularly at non-neutral pH, yielding phenolic and piperidinol impurities.[5]

  • Photodegradation : Exposure to light, especially UV, can provide the energy to initiate reactions involving the dichlorophenyl ring, potentially leading to de-chlorination or other complex transformations.[4][11]

  • Oxidation : While the hydrochloride salt form provides some stability, the nitrogen and adjacent carbons in the piperidine ring can be sites for oxidation, especially if the free base is formed or if strong oxidants are present.[9][12]

Section 3: Troubleshooting Guide: Suspected Degradation

If you suspect your sample has degraded, follow this logical workflow to assess its condition.

start Start: Suspected Degradation visual Step 1: Visual Inspection (Color change, clumping, oily appearance?) start->visual solubility Step 2: Solubility Check (Dissolves clearly in specified solvent?) visual->solubility No visual issues fail Result: Compound Degraded (Quarantine and discard) visual->fail Obvious degradation hplc Step 3: Confirmatory HPLC Analysis (Check purity and peak profile) solubility->hplc Dissolves clearly solubility->fail Insoluble matter/ Cloudiness decision Decision Point hplc->decision pass Result: Compound Usable (Meets Purity Specification) decision->pass Purity > 98% No major unknown peaks decision->fail Purity < 98% Significant degradation peaks

References

Technical Support Center: Interpreting Mass Spectrometry Fragmentation of Dichlorophenoxy Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to analyze dichlorophenoxy compounds. As a Senior Application Scientist, my goal is to provide you with not just the "how," but the fundamental "why" behind the fragmentation patterns you observe, enabling you to confidently interpret your data and troubleshoot common issues.

Understanding the Fundamentals: Why Dichlorophenoxy Compounds Fragment the Way They Do

Dichlorophenoxy compounds, a class that includes widely used herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), possess a common structural motif: a dichlorinated benzene ring linked to an acetic acid moiety via an ether bond.[1] This structure dictates the fragmentation pathways we observe under Electron Ionization (EI), the most common ionization technique for these analyses when coupled with Gas Chromatography (GC-MS).

Under EI, a high-energy electron beam bombards the molecule, ejecting an electron to form a positively charged radical ion, known as the molecular ion (M⁺•).[2] This molecular ion is energetically unstable and rapidly breaks apart into smaller, more stable fragment ions. The resulting mass spectrum is a fingerprint of the original molecule, with the most abundant fragments corresponding to the most stable cationic species that can be formed.

The key to interpretation lies in understanding the competing fragmentation mechanisms:

  • Alpha (α)-Cleavage: This is a dominant mechanism where bonds adjacent to a radical site (like the oxygen in the ether linkage) are cleaved.[3]

  • Inductive Effects: The two chlorine atoms are strongly electron-withdrawing, influencing bond strengths and the stability of resulting fragments.

  • Resonance Stabilization: The aromatic ring provides a high degree of stability to fragments that retain this structure.

  • Rearrangements: Processes like the McLafferty rearrangement can occur, involving the transfer of a hydrogen atom, leading to characteristic neutral losses.[3]

Core Fragmentation Pathways of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

Let's use the common example, 2,4-D (Molar Mass: ~220 g/mol ), to illustrate the primary fragmentation events you will encounter.[4] Note that the exact mass will depend on the chlorine isotopes (³⁵Cl and ³⁷Cl), leading to characteristic isotopic patterns in your spectrum.

Key Fragmentation Events:
  • Cleavage of the Ether Bond (Side-chain Loss): The most characteristic fragmentation involves the cleavage of the C-O bond between the aromatic ring and the acetic acid side chain. This yields the highly stable dichlorophenoxy radical cation.

  • Loss of Carboxyl Group: Fragmentation of the acetic acid side chain is very common, often involving the loss of the entire carboxyl group (-COOH) or parts of it.

  • Chlorine Loss: Under certain conditions, the loss of a chlorine atom (Cl•) or hydrogen chloride (HCl) from the aromatic ring can be observed.

The following diagram illustrates the primary fragmentation pathway for 2,4-D under electron ionization.

Primary EI fragmentation pathway of 2,4-D.
Summary of Characteristic Ions for 2,4-D:

m/z (³⁵Cl)Proposed Fragment StructureFragmentation EventSignificance
220[C₈H₆Cl₂O₃]⁺•Molecular Ion (M⁺•)Confirms molecular weight. Often low intensity.
161[C₆H₃Cl₂O]⁺Loss of carboxymethyl radical (•CH₂COOH)Base Peak. Highly characteristic of the dichlorophenoxy structure.
175[M - COOH]⁺Loss of carboxyl radical (•COOH)Indicates cleavage within the side chain.
99[C₅H₃ClO]⁺Loss of Cl from the m/z 161 fragment, followed by loss of COIndicates further fragmentation of the ring.
59[CH₂COOH]⁺Cleavage retaining the side chainLess common, but confirms the acetic acid moiety.

Note: Due to the natural abundance of chlorine isotopes (³⁵Cl:~75.8%, ³⁷Cl:~24.2%), all chlorine-containing fragments will appear as clusters of peaks separated by 2 Da. For a fragment with two chlorine atoms, you will see a characteristic M, M+2, and M+4 pattern.[5][6]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific issues you might encounter during the analysis of dichlorophenoxy compounds.

Observed Problem Potential Cause(s) Recommended Action(s)
No molecular ion (M⁺•) peak, or very low intensity. Dichlorophenoxyacetic acids are thermally labile and can degrade in a hot GC injector. The molecular ion is also inherently unstable.1. Derivatization: Convert the carboxylic acid to a more stable ester (e.g., methyl or ethyl ester) prior to GC-MS analysis. This increases volatility and reduces thermal degradation.[7][8]2. Lower Injector Temperature: If derivatization is not possible, try lowering the GC inlet temperature.[9]3. Use Softer Ionization: If available, consider Chemical Ionization (CI) which results in less fragmentation and a more prominent molecular ion.
Poor peak shape (tailing). The polar carboxylic acid group is interacting with active sites in the GC liner or column.1. Derivatize the sample (as above). This is the most effective solution.2. Use an inert liner: Ensure you are using a deactivated or ultra-inert inlet liner.3. Column Choice: Use a column specifically designed for analyzing acidic compounds or a general-purpose column with low bleed and high inertness (e.g., a 5% phenyl-methylpolysiloxane phase).[10]
Fragment ions observed do not match the expected pattern. 1. Isomeric Compound: You may be analyzing an isomer (e.g., 2,5-D or 3,4-D) which can produce similar, but distinct, fragmentation patterns.2. Contamination: The sample may be contaminated with other compounds.3. In-source Fragmentation: For LC-MS, high cone voltage can cause fragmentation within the ion source, not just the collision cell.[11]1. Confirm Retention Time: Compare the retention time of your sample to a certified reference standard of the suspected isomer.2. Check Library Match: Perform a NIST library search to identify potential co-eluting contaminants.[4][12]3. Optimize MS Parameters: For LC-MS/MS, reduce the fragmentor or cone voltage to minimize in-source fragmentation and maximize the precursor ion intensity.[13]
Low Signal / Poor Sensitivity. Inefficient extraction, poor ionization, or matrix effects.1. Optimize Extraction: For aqueous samples, ensure proper pH adjustment. Acidification (pH 2-3) is critical to protonate the carboxylic acid for efficient solvent extraction.[14]2. Matrix Cleanup: For complex matrices (soil, tissue), use a cleanup step like Solid Phase Extraction (SPE) to remove interferences.[7]3. Selectivity: Use tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity in complex samples.[14][15]

Experimental Protocols

Protocol 1: Sample Derivatization for GC-MS Analysis

This protocol describes the methylation of dichlorophenoxyacetic acids to improve their chromatographic behavior and thermal stability.

Objective: To convert the polar carboxylic acid into a non-polar methyl ester.

Materials:

  • Sample extract in a suitable solvent (e.g., Toluene).

  • Derivatizing agent: Diazomethane solution or, for a safer alternative, Trimethylsilyldiazomethane (TMSD) with a methanol co-solvent.

  • GC Vials.

Procedure (using TMSD):

  • Pipette 100 µL of the sample extract into a 2 mL GC vial.

  • Add 50 µL of a 9:1 (v/v) mixture of Toluene:Methanol.

  • Add 50 µL of 2.0 M TMSD in hexane.

  • Cap the vial and vortex for 1 minute.

  • Let the reaction proceed at room temperature for 30 minutes.

  • The sample is now ready for injection into the GC-MS.

Self-Validation:

  • Run an underivatized standard to confirm a shift in retention time and the absence of peak tailing in the derivatized sample.

  • The mass spectrum of the derivatized product should show a molecular ion corresponding to the mass of the methyl ester (e.g., for 2,4-D methyl ester, m/z will be 234/236/238).

Workflow for GC-MS Analysis

The following diagram outlines a typical workflow for the analysis of dichlorophenoxy compounds in an environmental water sample.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Interpretation A 1. Sample Collection (Water Sample) B 2. Acidification (Adjust to pH 2-3) A->B C 3. Liquid-Liquid Extraction (e.g., with Dichloromethane) B->C D 4. Derivatization (e.g., Methylation) C->D E 5. GC-MS Injection D->E F 6. Chromatographic Separation E->F G 7. Ionization (EI) & Fragmentation F->G H 8. Mass Analysis (Quadrupole) G->H I 9. Spectrum Analysis (Identify Key Fragments) H->I J 10. Library Search & Confirmation (NIST Database) I->J K 11. Quantification (Using Calibration Curve) J->K

References

Technical Support Center: Method Refinement for Quantitative Analysis of 4-(3,4-Dichlorophenoxy)Piperidine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of 4-(3,4-Dichlorophenoxy)Piperidine HCl. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we address specific issues you may encounter during method development, validation, and routine analysis, providing not just solutions but also the underlying scientific rationale to empower your experimental choices.

Section 1: High-Performance Liquid Chromatography (HPLC) - Method Development & Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of pharmaceutical intermediates like 4-(3,4-Dichlorophenoxy)Piperidine HCl due to its precision, sensitivity, and specificity. However, the basic nature of the piperidine ring can introduce unique challenges.

FAQ 1: What is a robust starting point for developing a quantitative RP-HPLC method for 4-(3,4-Dichlorophenoxy)Piperidine HCl?

Answer:

A successful HPLC method begins with a logical selection of column and mobile phase to ensure good peak shape and retention. Given that 4-(3,4-Dichlorophenoxy)Piperidine is a basic compound, controlling its ionization state is critical for reproducibility.

Expertise & Experience: The primary goal is to analyze the compound in a single, protonated form ([Analyte-H]⁺). This minimizes secondary interactions with the stationary phase, which are a common cause of peak tailing. An acidic mobile phase (pH 2.5-3.5) is therefore essential.

A reversed-phase C18 column is the most versatile and recommended starting point. The combination of a C18 stationary phase with an acidic, aqueous/organic mobile phase provides excellent retention and selectivity for this type of molecule.

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, 250 x 4.6 mm, 5 µmIndustry standard for versatility and efficiency. Provides good retention for moderately polar compounds.
Mobile Phase A Water with 0.1% Phosphoric Acid or 0.1% Formic AcidPhosphoric acid provides a stable low pH. Formic acid is volatile and suitable for LC-MS applications.[1]
Mobile Phase B Acetonitrile (ACN)Provides good elution strength and is UV transparent.
Gradient Start at 5-10% B, ramp to 80-90% B over 10-15 minA gradient elution is recommended to ensure elution of the main peak and any potential impurities with good resolution.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility and can improve peak shape.[2][3]
Detection UV at ~230 nm or ~280 nmThe dichlorophenoxy group provides strong UV absorbance. A PDA detector is recommended to assess peak purity.
Injection Vol. 5-10 µLA small volume minimizes peak distortion from the injection solvent.

This setup provides a robust baseline for further optimization.

FAQ 2: My chromatogram shows significant peak tailing or splitting for the main analyte. What is the cause and how can I resolve this?

Answer:

This is the most common issue encountered when analyzing basic compounds like piperidine derivatives on silica-based columns.[4] The problem stems from unwanted secondary interactions.

Causality: The piperidine nitrogen is a Lewis base. Even at low pH, a small fraction may exist in its free base form. This free base can interact strongly with acidic silanol groups (-Si-OH) on the surface of the C18 packing material. These interactions are stronger than the primary hydrophobic retention mechanism, leading to a portion of the analyte being delayed as it passes through the column, resulting in a tailed or split peak. The hydrochloride salt form generally behaves better than the free base because it is already protonated.[4]

Troubleshooting Workflow:

A systematic approach is key to diagnosing and solving this issue.

G cluster_0 Troubleshooting Poor Peak Shape for Basic Analytes Start Observe Peak Tailing or Splitting Check_pH Is Mobile Phase pH < 3.5? Start->Check_pH Lower_pH Action: Lower pH to 2.5-3.0 using 0.1% H3PO4 or TFA Check_pH->Lower_pH No Check_Modifier Is an amine modifier being used? Check_pH->Check_Modifier Yes Re_evaluate1 Re-evaluate Peak Shape Lower_pH->Re_evaluate1 Re_evaluate1->Check_Modifier No Improvement Good_Peak Problem Solved: Good Peak Shape Achieved Re_evaluate1->Good_Peak Improved Add_Modifier Action: Add a competing base (e.g., 0.1% Triethylamine) to mobile phase Check_Modifier->Add_Modifier No Check_Column Is the column specifically designed for bases or end-capped? Check_Modifier->Check_Column Yes Re_evaluate2 Re-evaluate Peak Shape Add_Modifier->Re_evaluate2 Re_evaluate2->Check_Column No Improvement Re_evaluate2->Good_Peak Improved Change_Column Action: Switch to a modern, high-purity, end-capped column or a specialized 'base-deactivated' column Check_Column->Change_Column No Check_Column->Good_Peak Yes Change_Column->Good_Peak G cluster_1 Investigating Suspected Compound Aggregation Start Inconsistent or Non-Reproducible Results Hypothesis Suspect Compound Aggregation Start->Hypothesis Detergent_Test Action: Re-prepare sample in diluent containing a non-ionic detergent (e.g., 0.01% Triton X-100) Hypothesis->Detergent_Test Analyze Analyze original and detergent-containing samples Detergent_Test->Analyze Compare_Results Are the quantitative results now consistent and/or significantly different? Analyze->Compare_Results Aggregation_Confirmed Conclusion: Aggregation is likely the root cause. Modify sample preparation protocol. Compare_Results->Aggregation_Confirmed Yes Other_Cause Conclusion: Aggregation is unlikely. Investigate other causes (e.g., instrument error, sample degradation). Compare_Results->Other_Cause No

References

Technical Support Center: Overcoming Issues in the Asymmetric Synthesis of Chiral Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the asymmetric synthesis of chiral piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these vital heterocyclic compounds. Chiral piperidines are prevalent scaffolds in a multitude of pharmaceuticals and natural products, making their efficient and stereoselective synthesis a critical endeavor in modern medicinal chemistry.[1]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific experimental challenges. The content is structured to offer not just solutions, but also the underlying scientific principles to empower you to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the asymmetric synthesis of chiral piperidines.

Q1: What are the primary strategic approaches for synthesizing chiral piperidines?

A1: The three most successful strategies for asymmetric piperidine synthesis are:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, to introduce the desired stereochemistry.[2]

  • Catalytic Asymmetric Methods: Employing a chiral catalyst in small amounts to induce enantioselectivity in the formation of the piperidine ring.[2][3] This approach is highly atom-economical.[3]

  • Chiral Auxiliaries: Covalently attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.[2][3]

Q2: How do I select the most suitable chiral auxiliary for my synthesis?

A2: An ideal chiral auxiliary should be readily available in an enantiomerically pure form, attach to the substrate under mild conditions, effectively control stereochemistry, and be easily removable without causing racemization.[3] Commonly used auxiliaries include Evans oxazolidinones and camphor-based derivatives.[3] The choice is often dictated by the specific reaction and substrate, and a thorough literature search for similar transformations is highly recommended.[3]

Q3: What advantages do catalytic enantioselective methods have over using chiral auxiliaries?

A3: Catalytic enantioselective methods are generally more efficient and atom-economical because only a substoichiometric amount of the chiral catalyst is needed.[3] This often translates to fewer synthetic steps, as the attachment and removal of an auxiliary are not required.[3]

Q4: My reaction is yielding the piperidine with low enantiomeric excess (ee) or diastereomeric ratio (dr). What are the likely causes?

A4: Low stereoselectivity is a common hurdle. Potential causes include:

  • Suboptimal Catalyst or Ligand: The choice of chiral catalyst or ligand is paramount for achieving high stereoselectivity.[4]

  • Inappropriate Chiral Auxiliary: The auxiliary may not be providing sufficient steric hindrance to direct the reaction.[3]

  • Reaction Conditions: Temperature, solvent, and catalyst loading can all significantly impact stereoselectivity.

  • Substrate Purity: Impurities in the starting materials can interfere with the catalyst or lead to side reactions.[4]

A systematic approach to troubleshooting, starting with optimizing the catalyst and reaction conditions, is recommended.[4]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low Diastereoselectivity in Cyclization Reactions (e.g., Pictet-Spengler, Aza-Diels-Alder)

Low diastereoselectivity in ring-forming reactions can be a significant challenge. The following provides a structured approach to troubleshooting this issue.

Potential Causes & Recommended Solutions

Potential Cause Recommended Solutions
Suboptimal Reaction Temperature Higher temperatures can decrease selectivity by allowing the reaction to overcome the activation energy barrier for the formation of the undesired diastereomer. Solution: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to improve selectivity.[5]
Inappropriate Acid Catalyst The nature and concentration of the acid catalyst can influence the geometry of key intermediates, such as iminium ions, thereby affecting stereoselectivity. Solution: Evaluate a variety of Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and their concentrations.[5] In some cases, milder conditions may be beneficial.[5]
Solvent Effects The polarity and coordinating ability of the solvent can impact the stability of the transition states leading to different diastereomers. Solution: Experiment with a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile).[5]
Substrate Control Issues The steric and electronic properties of substituents on your starting materials can significantly influence the preferred direction of cyclization. Solution: If feasible, consider modifying protecting groups or other substituents to introduce greater steric hindrance that favors the formation of the desired diastereomer.[5]

Logical Workflow for Troubleshooting Low Diastereoselectivity

Caption: Troubleshooting workflow for low diastereoselectivity.

Issue 2: Catalyst Poisoning and Deactivation

Catalyst poisoning is a frequent problem, especially when working with nitrogen-containing compounds like piperidines.

Q: My catalytic reaction is sluggish or stalls completely. How can I address potential catalyst poisoning?

A: Catalyst deactivation can be caused by impurities in the starting materials, reagents, or solvents.

Solutions:

  • Purify Starting Materials: Ensure the highest purity of your substrates and reagents. If impurities are suspected, consider purification techniques like recrystallization, distillation, or chromatography.

  • Use High-Purity Solvents: Solvents can contain impurities that poison catalysts. Use freshly distilled or high-purity anhydrous solvents.

  • Employ a Guard Bed: For particularly sensitive reactions, passing starting materials or solvents through a "guard bed" of activated carbon or alumina can remove harmful impurities before they reach the reaction mixture.[4]

Issue 3: Challenges in Purification

The physical properties of piperidine derivatives can sometimes complicate their purification.

Q: I'm having difficulty separating my desired piperidine from a pyridine impurity via distillation. What is the cause and how can I overcome this?

A: Piperidine and pyridine can form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation challenging.[6] This azeotrope consists of roughly 92% piperidine and 8% pyridine by weight and boils at approximately 106.1°C at atmospheric pressure.[6]

Solutions:

  • Azeotropic Distillation with Water: This can sometimes be effective in breaking the azeotrope.[6]

  • Selective Salt Formation: A more robust method is to exploit the difference in basicity between piperidine and pyridine. Piperidine will react with CO₂ to form a solid carbonate salt, while pyridine will not. This allows for separation by filtration.[6]

Issue 4: Substrate Scope Limitations

A developed asymmetric method may work well for a specific substrate but fail or give poor results with others.

Q: My asymmetric reaction has a narrow substrate scope. How can I broaden its applicability?

A: Understanding the reaction mechanism is key to addressing substrate limitations.

Strategies for Broadening Substrate Scope:

  • Ligand Modification: In metal-catalyzed reactions, the electronic and steric properties of the ligand can be fine-tuned to accommodate a wider range of substrates.

  • Catalyst Screening: A broader screening of different types of catalysts (e.g., different metals, organocatalysts) may reveal a more versatile system.

  • Reaction Condition Optimization: A more extensive optimization of reaction parameters for each new substrate may be necessary.

Experimental Protocols

The following protocols provide general guidelines for common reactions used in the synthesis of chiral piperidines.

Protocol 1: General Procedure for Asymmetric Hydrogenation of a Substituted Pyridine

This protocol is a general guideline for the hydrogenation of substituted pyridines where chemoselectivity is a concern.[6]

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[6]

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[6] Monitor the reaction progress by techniques like GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[6]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization.[6]

Protocol 2: Biocatalytic Transamination of a Prochiral Ketone

This protocol describes the synthesis of (R)-3-amino-1-Boc-piperidine using an immobilized transaminase.[4]

  • Reaction Setup: In a suitable reaction vessel, prepare a solution of the prochiral ketone in an appropriate buffer (e.g., phosphate buffer).

  • Enzyme Addition: Add the immobilized transaminase to the reaction mixture.

  • Amine Donor: Add the amine donor (e.g., isopropylamine) and pyridoxal 5'-phosphate (PLP) cofactor.

  • Execution: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and pH. Monitor the reaction progress by chiral HPLC or GC.

  • Workup: Once the reaction reaches the desired conversion, filter off the immobilized enzyme.

  • Extraction and Purification: Extract the product from the aqueous phase with a suitable organic solvent. The crude product is then purified by column chromatography.

  • Analysis: The enantiomeric excess is determined by chiral HPLC analysis.

Visualizing Key Concepts

The following diagram illustrates a generalized catalytic cycle for an asymmetric transformation, highlighting the key steps where stereochemistry is determined.

Catalytic Cycle Catalyst Chiral Catalyst Catalyst_Substrate Catalyst-Substrate Complex Catalyst->Catalyst_Substrate Coordination Substrate Substrate Substrate->Catalyst_Substrate Transition_State Diastereomeric Transition States Catalyst_Substrate->Transition_State Stereodetermining Step Product_Complex Catalyst-Product Complex Transition_State->Product_Complex Product_Complex->Catalyst Release Product Chiral Product Product_Complex->Product

Caption: Generalized catalytic cycle for asymmetric synthesis.

This technical support center aims to be a valuable resource in your efforts to synthesize chiral piperidine derivatives. By understanding the potential pitfalls and having a systematic approach to troubleshooting, you can significantly improve the efficiency and success of your synthetic endeavors.

References

Technical Support Center: Managing Hygroscopicity of Hydrochloride Salt Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing the hygroscopicity of hydrochloride (HCl) salt compounds. This resource is designed to offer practical, scientifically grounded solutions to the challenges posed by moisture-sensitive APIs.

Introduction to Hygroscopicity in HCl Salts

Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding environment.[1][2] Hydrochloride salts, a common salt form for many active pharmaceutical ingredients (APIs) due to their potential for improved solubility and stability, can often exhibit hygroscopic behavior.[3] This moisture uptake can lead to a cascade of undesirable physicochemical changes, including alterations in crystal structure, degradation through hydrolysis, and compromised powder flow and compressibility during manufacturing.[2][4][5][6] Ultimately, these changes can impact the stability, dissolution, and bioavailability of the final drug product.[4][7]

This guide provides a structured approach to understanding, characterizing, and mitigating the challenges associated with the hygroscopicity of hydrochloride salt compounds.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers encounter when working with potentially hygroscopic HCl salts.

Q1: What makes hydrochloride salts prone to hygroscopicity?

A1: The hygroscopic nature of a substance is often linked to the presence of polar functional groups that can form hydrogen bonds with water molecules.[1] While forming an HCl salt can improve a drug's solubility, the introduction of the chloride ion and the protonated functional group can increase the compound's affinity for water, leading to moisture absorption from the atmosphere.

Q2: At what point is the hygroscopicity of an HCl salt considered a significant problem?

A2: The significance of hygroscopicity depends on the extent and rate of moisture uptake and its impact on the critical quality attributes (CQAs) of the drug substance and product. A common classification system, such as the one found in the European Pharmacopoeia, can provide a starting point for assessing the degree of hygroscopicity.[8] Significant problems arise when moisture uptake leads to:

  • Physical Instability: Changes in solid-state form (e.g., from anhydrous to a hydrate), deliquescence (dissolving in absorbed water), or particle agglomeration affecting powder flow.[4]

  • Chemical Instability: Hydrolytic degradation of the API, leading to loss of potency and the formation of impurities.[2][4]

  • Processing Difficulties: Issues such as sticking to manufacturing equipment, and variations in tablet hardness and weight.[5][6]

Q3: What are the first steps I should take if I suspect my HCl salt is hygroscopic?

A3: The initial step is to quantify the material's hygroscopic behavior. This is typically done using Dynamic Vapor Sorption (DVS) analysis.[8][9] DVS measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[8][9][10] The resulting sorption/desorption isotherm provides critical information about the moisture uptake profile of your compound.[9][11]

Q4: Can I just store the compound in a desiccator? Is that a sufficient long-term solution?

A4: While storage in a desiccator is a good short-term laboratory practice, it is not a comprehensive long-term solution for drug development and manufacturing. A robust strategy involves a multi-faceted approach including formulation design, process controls, and appropriate packaging to ensure product quality throughout its shelf life.[4][12]

Troubleshooting Guides

This section provides systematic approaches to address specific issues encountered during the handling and formulation of hygroscopic HCl salts.

Guide 1: Unexpected Physical Changes in the API During Storage

Problem: You observe that your crystalline HCl salt has become sticky, clumpy, or has even liquefied after being stored under what you believed were controlled conditions.

Root Cause Analysis:

G Problem API shows physical changes (clumping, stickiness, deliquescence) Cause1 High Ambient Humidity Problem->Cause1 Cause2 Inadequate Packaging Problem->Cause2 Cause3 Temperature Fluctuations Problem->Cause3 Cause4 Intrinsic High Hygroscopicity Problem->Cause4 Solution1 Monitor and control RH in storage and processing areas. Cause1->Solution1 Investigate Solution2 Select packaging with low water vapor permeability. Cause2->Solution2 Investigate Solution3 Ensure stable storage temperatures to prevent condensation. Cause3->Solution3 Investigate Solution4 Characterize with DVS and consider formulation strategies. Cause4->Solution4 Investigate

Troubleshooting Steps:

  • Quantify the Problem:

    • Dynamic Vapor Sorption (DVS): Perform DVS analysis to determine the critical relative humidity (CRH) at which the material starts to absorb significant amounts of moisture. This will define the safe handling and storage humidity range.[11]

    • Karl Fischer Titration: Measure the water content of the affected sample to quantify the extent of moisture uptake.[13][14] This technique is highly selective for water and can determine trace amounts.[15]

  • Environmental Control:

    • Humidity Monitoring: Implement continuous monitoring of temperature and relative humidity in all storage and handling areas.

    • Dehumidification: For manufacturing areas, consider the use of industrial dehumidifiers to maintain RH below the critical threshold identified by DVS.[16]

  • Packaging Solutions:

    • High-Barrier Packaging: Select primary packaging with a low water vapor transmission rate (WVTR). Materials like aluminum foil blisters or high-density polyethylene (HDPE) bottles with induction seals are often suitable.

    • Desiccants: Incorporate desiccants, such as silica gel sachets or desiccant-lined caps, into the packaging to absorb any headspace moisture and moisture that permeates the packaging over time.[17]

Guide 2: Poor Powder Flow and Compressibility During Tableting

Problem: During tablet manufacturing, the powder blend containing the HCl salt exhibits poor flowability, leading to weight variation, and sticks to the punches and dies of the tablet press.

Root Cause Analysis:

G Problem Poor Powder Flow & Sticking During Tableting Cause1 Moisture-Induced Particle Agglomeration Problem->Cause1 Cause2 Inadequate Formulation Problem->Cause2 Cause3 High Humidity in Compression Suite Problem->Cause3 Solution1 Dry Granulation or Controlled Humidity Processing Cause1->Solution1 Address with Solution2 Incorporate Glidants/Lubricants & Moisture-Scavenging Excipients Cause2->Solution2 Address with Solution3 Implement Environmental Controls (Dehumidification) Cause3->Solution3 Address with

Troubleshooting Steps:

  • Formulation Optimization:

    • Excipient Selection: Co-process the hygroscopic API with excipients that can mitigate moisture effects.[4][18]

      • Moisture Scavengers: Incorporate excipients like colloidal silicon dioxide or certain starches that preferentially adsorb moisture, protecting the API.[19][20]

      • Hydrophobic Excipients: Use water-insoluble excipients like microcrystalline cellulose or mannitol (which is non-hygroscopic) as fillers.[20]

    • Glidants and Lubricants: Add glidants (e.g., colloidal silicon dioxide) to improve powder flow and lubricants (e.g., magnesium stearate) to reduce sticking to tablet press tooling.

  • Process Modifications:

    • Granulation Method: If wet granulation is used, ensure granules are adequately dried. Consider switching to a dry granulation method like roller compaction or slugging, which avoids the addition of water and can improve the flow properties of the blend.[5]

    • Controlled Manufacturing Environment: Maintain a low relative humidity environment in the processing suites, especially during blending and compression, to minimize moisture exposure.[2]

Guide 3: API Degradation and Reduced Shelf-Life in the Final Dosage Form

Problem: Stability studies reveal a significant decrease in the assay of the HCl salt API and an increase in degradation products over time, particularly under accelerated stability conditions (e.g., 40°C / 75% RH).[21][22]

Root Cause Analysis:

G Problem API Degradation on Stability Cause1 Hydrolytic Degradation (Moisture-Mediated) Problem->Cause1 Cause2 Excipient Incompatibility Problem->Cause2 Cause3 Inadequate Packaging Protection Problem->Cause3 Solution1 Formulation Strategies (Coating, Encapsulation) Cause1->Solution1 Mitigate via Solution2 Screen for API-Excipient Compatibility Cause2->Solution2 Mitigate via Solution3 Select High-Barrier Packaging with Desiccants Cause3->Solution3 Mitigate via

Troubleshooting Steps:

  • Advanced Formulation Strategies:

    • Film Coating: Apply a polymer-based film coating to the solid dosage form (e.g., tablets). This acts as a physical barrier, reducing the rate of moisture ingress to the core where the API is located.[4][19]

    • Encapsulation: For highly sensitive APIs, encapsulation within a less permeable shell can provide protection. Low-moisture hard capsules (e.g., HPMC capsules) can be a good option.[23]

  • Stability Study Design:

    • ICH Guidelines: Ensure your stability studies are designed according to ICH Q1A(R2) guidelines, which specify conditions for long-term, intermediate, and accelerated testing.[21][24] This provides a standardized framework for assessing stability.

    • Packaging Evaluation: Conduct stability studies on the drug product in the final proposed packaging to accurately assess its protective capabilities over the intended shelf life.

  • Packaging and Storage:

    • Optimized Packaging: Utilize high-barrier packaging systems, potentially including desiccants, as determined by stability data.[17][25]

    • Storage Conditions: Clearly define and label the required storage conditions on the product packaging (e.g., "Store in a dry place").[26]

Experimental Protocols

Protocol 1: Characterization of Hygroscopicity using Dynamic Vapor Sorption (DVS)

Objective: To determine the moisture sorption-desorption profile of an HCl salt compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the HCl salt powder into a DVS sample pan.

  • Instrument Setup: Place the sample in the DVS instrument. Set the analysis temperature to 25°C.

  • Drying Step: Equilibrate the sample at 0% RH until a stable mass is achieved ( dm/dt ≤ 0.002%/min). This establishes the dry mass baseline.

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable mass is recorded.

  • Desorption Phase: Decrease the RH in a stepwise manner from 90% back down to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass against the RH to generate the sorption-desorption isotherm. Analyze the isotherm to determine the extent of moisture uptake and identify any hysteresis or phase transitions.[8][11]

Protocol 2: Water Content Determination by Karl Fischer Titration

Objective: To accurately measure the water content of an HCl salt sample.

Methodology (Volumetric Method):

  • Instrument Preparation: Standardize the Karl Fischer titrator using a certified water standard.

  • Sample Preparation: Accurately weigh a sufficient amount of the HCl salt sample (to contain an appropriate amount of water for the titrator's range) and introduce it into the titration vessel containing a suitable solvent (e.g., methanol).[14] The sample must fully dissolve or the water must be fully extracted.

  • Titration: Start the titration. The Karl Fischer reagent, containing iodine, is added and reacts stoichiometrically with the water in the sample.[14][15]

  • Endpoint Detection: The endpoint is reached when all the water has been consumed, and an excess of iodine is detected by a bipotentiometric sensor.[13][14]

  • Calculation: The instrument's software calculates the water content based on the volume of titrant used and the known concentration of the reagent.

Note: For samples with very low water content (<0.1%), coulometric Karl Fischer titration is the more appropriate method.[13][27]

Data Summary Table

Hygroscopicity Classification (Based on European Pharmacopoeia)
Classification% Mass Increase at 25°C / 80% RHDescription
Non-hygroscopic< 0.2%No significant moisture uptake.
Slightly hygroscopic≥ 0.2% and < 2%Minor moisture uptake.
Hygroscopic≥ 2% and < 15%Significant moisture uptake.
Very hygroscopic≥ 15%High affinity for moisture.
DeliquescentSufficient water is absorbed to form a liquidDissolves in absorbed moisture.

This table provides a general classification. The acceptable level of hygroscopicity is specific to the product and its formulation.[8]

References

Validation & Comparative

A Comparative Guide to the Pharmacological Characterization of 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride and Other Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the pharmacological evaluation of 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride, a compound identified as a potential key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1][2] Given the absence of extensive public data on its specific reuptake inhibition profile, this document serves as a methodological guide. It outlines the essential in vitro experiments required to characterize its potency and selectivity at monoamine transporters, using well-established reuptake inhibitors as benchmarks.

The principles and protocols detailed herein are designed to empower researchers to generate robust, comparative data, thereby elucidating the compound's potential as a novel monoamine reuptake inhibitor (MRI).

Introduction to Monoamine Reuptake Inhibition

Monoamine transporters—comprising the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—are crucial for regulating neurotransmission.[3] These transporters terminate synaptic signaling by clearing their respective neurotransmitters from the synaptic cleft.[4] Inhibition of this reuptake process increases the synaptic concentration of monoamines, a mechanism central to the action of many antidepressants and psychostimulants.[5]

The pharmacological profile of a reuptake inhibitor is defined by its relative affinity (Kᵢ) and potency (IC₅₀) for each of these transporters. Compounds are classified based on their selectivity:

  • Selective Serotonin Reuptake Inhibitors (SSRIs) , like Fluoxetine, primarily target SERT.

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) , such as Venlafaxine, target both SERT and NET.[6]

  • Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) , like Bupropion, primarily target NET and DAT.[7]

  • Triple Reuptake Inhibitors (TRIs) target SERT, NET, and DAT.[8]

Characterizing a novel compound like this compound requires a systematic comparison against these established classes to determine its unique pharmacological signature.

Mechanism of Action: The Synaptic Cleft

Monoamine reuptake inhibitors exert their effects at the presynaptic terminal. By binding to the monoamine transporter, the inhibitor physically obstructs the re-entry of the neurotransmitter, leading to its prolonged presence in the synaptic cleft and enhanced signaling at postsynaptic receptors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicle with Neurotransmitters (NT) transporter Monoamine Transporter (SERT/NET/DAT) NT Neurotransmitter (5-HT, NE, or DA) vesicle->NT Release NT->transporter Reuptake receptor Postsynaptic Receptor NT->receptor Binding & Activation inhibitor Reuptake Inhibitor inhibitor->transporter Blockade cluster_workflow Experimental Workflow cluster_binding Radioligand Binding Assay (Affinity) cluster_uptake Neurotransmitter Uptake Assay (Potency) start Prepare Transporter Source (Cell Membranes or Synaptosomes) binding_incubation Incubate: Membranes + Radioligand + Test Compound (Varying Conc.) start->binding_incubation uptake_incubation Incubate: Cells/Synaptosomes + Test Compound + Radiolabeled Neurotransmitter start->uptake_incubation binding_filtration Filtration to Separate Bound/Unbound Ligand binding_incubation->binding_filtration binding_count Scintillation Counting binding_filtration->binding_count binding_analysis Calculate Kᵢ binding_count->binding_analysis uptake_stop Stop Uptake (Ice-cold Buffer) uptake_incubation->uptake_stop uptake_filtration Filtration & Wash uptake_stop->uptake_filtration uptake_count Scintillation Counting uptake_filtration->uptake_count uptake_analysis Calculate IC₅₀ uptake_count->uptake_analysis

References

Validating the Biological Activity of Synthesized 4-(3,4-Dichlorophenoxy)Piperidine HCl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of newly synthesized 4-(3,4-Dichlorophenoxy)Piperidine HCl. We will explore a series of experimental workflows designed to characterize its biological profile, compare its performance against established alternatives, and provide the foundational data necessary for further development. The structure of this guide is designed to follow a logical progression, from initial safety and toxicity assessments to specific target engagement and functional activity assays.

Introduction to 4-(3,4-Dichlorophenoxy)Piperidine HCl and Its Therapeutic Potential

4-(3,4-Dichlorophenoxy)piperidine hydrochloride is a synthetic compound that serves as a crucial intermediate in the development of various therapeutic agents, particularly those targeting neurological disorders.[1][2] The piperidine moiety is a common scaffold in many biologically active compounds and is a key component in numerous pharmaceuticals.[3][4] The dichlorophenoxy group suggests potential interactions with biological systems, making this compound a person of interest for medicinal chemists.[1]

Given its structural motifs, 4-(3,4-Dichlorophenoxy)Piperidine HCl is hypothesized to interact with monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—as well as sigma receptors. These targets are implicated in a wide range of neurological and psychiatric conditions, making our synthesized compound a candidate for further investigation. This guide will outline the necessary steps to validate these hypotheses and compare the compound's activity to known modulators of these targets.

Foundational Assessment: Cytotoxicity Profiling

Before investigating specific biological targets, it is imperative to determine the cytotoxic profile of the synthesized compound. Cytotoxicity assays are essential in early-stage drug development to identify and eliminate compounds that are toxic to cells, thereby focusing resources on candidates with higher safety profiles.[5][6] These assays measure the degree to which a substance can cause cell damage or death.[7]

Rationale for Cytotoxicity Testing

A compound's therapeutic window is the range between the concentration at which it elicits a therapeutic effect and the concentration at which it becomes toxic. Establishing the cytotoxic concentration is the first step in defining this window. We will employ a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, as an indicator of cell viability.

Experimental Protocol: MTT Assay
  • Cell Culture: Seed a human cell line (e.g., HEK293 or SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of synthesized 4-(3,4-Dichlorophenoxy)Piperidine HCl and a known cytotoxic agent (e.g., Doxorubicin) in the appropriate cell culture medium.

  • Incubation: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).

Comparative Data: Cytotoxicity
CompoundCell LineCC50 (µM)
Synthesized Compound HEK29355.3
Comparator A (Doxorubicin) HEK2931.2
Synthesized Compound SH-SY5Y48.9
Comparator A (Doxorubicin) SH-SY5Y0.8

Table 1: Hypothetical cytotoxicity data for the synthesized compound compared to a known cytotoxic agent.

Primary Target Validation: Monoamine Transporter Binding Affinity

The structural similarity of our compound to known monoamine reuptake inhibitors suggests that it may bind to DAT, NET, and SERT. Radioligand binding assays are a fundamental tool to quantify the affinity of a compound for its target receptor or transporter.[8] These assays measure the ability of a test compound to displace a specific radioligand with high affinity for the target.[8]

Rationale for Radioligand Binding Assays

Determining the binding affinity (Ki) for each transporter is crucial for understanding the compound's potency and selectivity. This information helps to predict its potential pharmacological effects and off-target liabilities. We will perform competitive radioligand binding assays for each of the three monoamine transporters.

Experimental Workflow: Radioligand Binding

Caption: General workflow for a competitive radioligand binding assay.

Detailed Protocols

3.3.1. Dopamine Transporter (DAT) Binding Assay

  • Target Source: Cell membranes from HEK293 cells stably expressing human DAT.

  • Radioligand: [³H]WIN 35,428.[9]

  • Reference Compound: GBR 12909.[10]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Protocol:

    • In a 96-well plate, add binding buffer, varying concentrations of the synthesized compound, [³H]WIN 35,428, and the cell membrane suspension.[9]

    • For non-specific binding, use a high concentration of GBR 12909.[9]

    • Incubate at 4°C for 2-3 hours.[9]

    • Filter through a glass fiber filter pre-soaked in 0.5% polyethyleneimine.

    • Wash the filter with ice-cold wash buffer.

    • Quantify radioactivity using a scintillation counter.

    • Calculate the IC50 and Ki using the Cheng-Prusoff equation.[8]

3.3.2. Norepinephrine Transporter (NET) Binding Assay

  • Target Source: Cell membranes from a stable cell line expressing human NET.[8]

  • Radioligand: [³H]nisoxetine.[8]

  • Reference Compound: Desipramine.[8]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[8]

  • Protocol:

    • Follow a similar procedure to the DAT binding assay, using [³H]nisoxetine as the radioligand and Desipramine as the reference compound.[8]

    • Incubate at room temperature for 60-90 minutes.[8]

3.3.3. Serotonin Transporter (SERT) Binding Assay

  • Target Source: Membrane preparation from HEK293 cells stably transfected with human SERT.[11]

  • Radioligand: [³H]Citalopram or [³H]Imipramine.

  • Reference Compound: Imipramine.[12]

  • Protocol:

    • Follow a similar procedure to the DAT and NET binding assays, using the appropriate radioligand and reference compound for SERT.

Comparative Data: Monoamine Transporter Binding Affinity
CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
Synthesized Compound 12545350
Comparator B (Cocaine) 250500300
Comparator C (Desipramine) >10001.5150
Comparator D (Sertraline) 253500.3

Table 2: Hypothetical binding affinities of the synthesized compound and known monoamine transporter inhibitors.

Functional Validation: Neurotransmitter Uptake Inhibition

While binding assays confirm target engagement, functional assays are necessary to determine if this binding translates into a biological effect, such as the inhibition of neurotransmitter reuptake. We will use a fluorescence-based neurotransmitter transporter uptake assay.

Rationale for Uptake Assays

These assays measure the ability of the synthesized compound to inhibit the transport of a fluorescent substrate that mimics the natural neurotransmitters into cells expressing the respective transporters.[13] This provides a direct measure of the compound's functional potency (IC50).

Experimental Protocol: Fluorescence-Based Uptake Assay
  • Cell Plating: Plate cells stably expressing DAT, NET, or SERT in a 96- or 384-well plate.

  • Compound Incubation: Add varying concentrations of the synthesized compound or a reference inhibitor to the cells.

  • Substrate Addition: Add a fluorescent neurotransmitter analog.

  • Signal Quenching: A masking dye is used to extinguish extracellular fluorescence.[13]

  • Data Acquisition: Measure the increase in intracellular fluorescence over time using a bottom-read fluorescent microplate reader.[13]

  • Data Analysis: Determine the IC50 value for the inhibition of substrate uptake.

Comparative Data: Functional Potency
CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Synthesized Compound 21088550
Comparator B (Cocaine) 300600400
Comparator C (Desipramine) >10003.2200
Comparator D (Sertraline) 354200.5

Table 3: Hypothetical functional potencies of the synthesized compound and known monoamine transporter inhibitors.

Secondary Target Exploration: Sigma Receptor Binding

The piperidine scaffold is also prevalent in ligands for sigma receptors.[14][15][16] Therefore, it is prudent to assess the binding affinity of our synthesized compound for both sigma-1 (σ1) and sigma-2 (σ2) receptors.

Rationale for Sigma Receptor Binding Assays

Determining the affinity for sigma receptors will help to build a more complete pharmacological profile of the compound and may reveal polypharmacology that could be therapeutically beneficial or a source of side effects.

Experimental Protocol: Sigma Receptor Binding
  • Target Source: Cell membranes from a cell line expressing either σ1 or σ2 receptors.

  • Radioligands: --INVALID-LINK---pentazocine for σ1 and [³H]DTG for σ2.

  • Reference Compound: Haloperidol.[14]

  • Protocol: Follow a similar competitive radioligand binding assay protocol as described for the monoamine transporters.

Comparative Data: Sigma Receptor Affinity
Compoundσ1 Ki (nM)σ2 Ki (nM)
Synthesized Compound 95450
Comparator E (Haloperidol) 3.5500
Comparator F ((+)-Pentazocine) 2.8>1000

Table 4: Hypothetical binding affinities for sigma receptors.

Safety Pharmacology: hERG Channel Inhibition Assay

A critical step in preclinical drug development is the assessment of cardiovascular safety. Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[17][18]

Rationale for hERG Assay

Regulatory agencies require hERG liability assessment for new chemical entities.[18] Identifying hERG inhibition early in development can prevent costly late-stage failures. We will use an automated patch-clamp electrophysiology assay to assess the compound's effect on the hERG channel.[17]

Experimental Workflow: Automated Patch-Clamp

Caption: Workflow for an automated patch-clamp hERG assay.

Comparative Data: hERG Inhibition
CompoundhERG IC50 (µM)
Synthesized Compound > 30
Comparator G (Astemizole) 0.009
Comparator H (Terfenadine) 0.05

Table 5: Hypothetical hERG inhibition data.

In Vivo Proof-of-Concept (Exploratory)

Based on the in vitro profile, exploratory in vivo studies can be designed. For a compound with NET inhibitory activity, a model of antidepressant-like activity, such as the forced swim test or tail suspension test in rodents, could be employed. For compounds with significant DAT occupancy, models of stimulant-like activity or cognitive enhancement could be considered. Piperidine derivatives have also been evaluated in in vivo models of pain.[19]

Conclusion and Future Directions

This guide has outlined a systematic approach to validating the biological activity of synthesized 4-(3,4-Dichlorophenoxy)Piperidine HCl. The proposed experiments will establish its cytotoxic profile, primary target engagement and functional activity at monoamine transporters, potential off-target effects at sigma receptors, and critical cardiovascular safety liability via hERG channel inhibition.

The hypothetical data presented suggests that our synthesized compound is a moderately potent inhibitor of NET and DAT with weaker activity at SERT and a favorable cytotoxicity and hERG safety profile. Based on these results, further optimization of the structure to improve potency and selectivity for NET and DAT would be a logical next step. Subsequent in vivo studies would then be warranted to establish a pharmacokinetic/pharmacodynamic relationship and to evaluate its efficacy in relevant animal models of neurological disorders.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(3,4-Dichlorophenoxy)piperidine Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(3,4-dichlorophenoxy)piperidine analogs, a class of compounds with significant potential as monoamine reuptake inhibitors. By objectively comparing the performance of various structural modifications with supporting experimental data, this document serves as a valuable resource for the rational design of novel therapeutics targeting the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Introduction: The 4-(3,4-Dichlorophenoxy)piperidine Scaffold - A Privileged Motif for CNS Drug Discovery

The 4-aryloxypiperidine scaffold is a well-established pharmacophore in the development of centrally acting agents. Its structural rigidity and the ability to orient a key aromatic moiety in a specific vector have made it a cornerstone in the design of ligands for various G-protein coupled receptors and neurotransmitter transporters. The introduction of a 3,4-dichloro substitution on the phenoxy ring has been a particularly fruitful strategy in the quest for potent and selective monoamine reuptake inhibitors (MRIs). These compounds hold therapeutic promise for a range of neurological and psychiatric disorders, including depression, anxiety, and attention-deficit hyperactivity disorder (ADHD), by modulating the synaptic concentrations of dopamine, serotonin, and norepinephrine.

This guide will dissect the intricate relationship between the chemical structure of 4-(3,4-dichlorophenoxy)piperidine analogs and their biological activity. We will explore how subtle modifications to the piperidine nitrogen, the piperidine ring itself, and the dichlorophenoxy moiety can profoundly influence potency and selectivity for DAT, SERT, and NET. Furthermore, we will provide a comparative analysis with alternative scaffolds and detail the experimental methodologies crucial for the evaluation of these compounds.

Decoding the Structure-Activity Relationship: A Positional Analysis

The biological activity of 4-(3,4-dichlorophenoxy)piperidine analogs is exquisitely sensitive to structural alterations. The following sections systematically explore the SAR at each key position of the molecule.

The Piperidine Nitrogen (N1-Position): A Gateway to Modulating Potency and Selectivity

The nitrogen atom of the piperidine ring is a critical handle for modifying the pharmacological profile of these analogs. N-demethylation of related piperidine-based monoamine reuptake inhibitors has been shown to enhance activity at SERT and NET with only modest changes at DAT[1]. The nature of the substituent at this position dictates not only the affinity for the monoamine transporters but also the selectivity profile.

Key Observations:

  • Small Alkyl Groups: Substitution with small alkyl groups, such as methyl, is a common starting point in SAR studies.

  • Arylalkyl and Arylalkenyl Groups: Introduction of larger arylalkyl or arylalkenyl moieties can significantly impact potency and selectivity. The length and nature of the linker between the piperidine nitrogen and the aryl group are crucial parameters to optimize.

  • Polar Substituents: The incorporation of polar groups in the N-alkyl substituent generally leads to a decrease in activity at all three monoamine transporters[1].

  • Acyl and Sulfonyl Groups: N-acylation and N-sulfonylation can be tolerated, offering opportunities to fine-tune physicochemical properties and explore different binding interactions within the transporter proteins. For instance, N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamides have been successfully developed as GlyT-1 inhibitors, demonstrating the versatility of N-acylation in related piperidine scaffolds[2].

Table 1: Influence of N-Substitution on Monoamine Transporter Inhibition (Hypothetical Data Based on General SAR Principles)

CompoundN-Substituent (R)DAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)SERT/DAT SelectivityNET/DAT Selectivity
1a -H15025506.03.0
1b -CH₃12030454.02.7
1c -CH₂CH₂Ph5015203.32.5
1d -C(O)Ph3501002003.51.8
1e -SO₂Ph4001202503.31.6

Note: The data presented in this table is illustrative and intended to represent general trends observed in the SAR of N-substituted piperidines. Actual values would need to be determined experimentally.

The Piperidine Ring: Conformational Constraints and Stereochemical Considerations

Modifications to the piperidine ring itself can introduce conformational constraints that may favor binding to a specific transporter. The stereochemistry of substituents on the piperidine ring is also a critical determinant of activity.

Key Considerations:

  • Substitution at C3 and C4: The introduction of substituents at the 3 and 4 positions of the piperidine ring can significantly alter the pharmacological profile. For example, in a series of trans-3,4-dimethyl-4-arylpiperidine derivatives, the position of a hydroxyl group on the aryl ring was found to be optimal at the 3-position for opioid receptor activity[3]. While a different target, this highlights the importance of substituent placement.

  • Ring Conformation: The chair conformation of the piperidine ring places substituents in either axial or equatorial positions. The preferred orientation for optimal binding can vary between the different monoamine transporters.

The 3,4-Dichlorophenoxy Moiety: The Key to High Affinity

The 3,4-dichlorophenoxy group is a key pharmacophoric element responsible for the high affinity of these analogs for monoamine transporters. The chlorine atoms are believed to engage in specific interactions within the binding pockets of the transporters.

Key Insights:

  • Halogen Substitution Pattern: The 3,4-dichloro substitution pattern is often optimal for potent monoamine reuptake inhibition. Other halogen substitution patterns on the phenyl ring can lead to variations in potency and selectivity.

  • Bioisosteric Replacements: Replacing the dichlorophenoxy moiety with other bioisosteric groups can be a strategy to modulate properties such as metabolic stability and pharmacokinetic profiles[4][5][6]. For example, replacing a phenyl ring with a pyridyl or thiophene ring can alter the electronic and steric properties of the molecule, potentially leading to a different selectivity profile[4].

Comparative Analysis with Alternative Scaffolds

While the 4-(3,4-dichlorophenoxy)piperidine scaffold is highly effective, it is important to consider alternative chemical series that have also demonstrated potent monoamine reuptake inhibitory activity.

Table 2: Comparison of 4-(3,4-Dichlorophenoxy)piperidine with Alternative Scaffolds

ScaffoldRepresentative CompoundPrimary Target(s)Key AdvantagesKey Disadvantages
4-(3,4-Dichlorophenoxy)piperidine Analog 1cDAT, SERT, NETHigh potency, well-defined SARPotential for off-target effects, metabolic liabilities
Azetidine 3-Aminoazetidine derivativesDAT, SERT, NETReduced molecular weight, potential for improved physicochemical propertiesMay have lower potency compared to piperidines
Tropane Cocaine, BenztropineDAT, SERTHigh affinity for DATHigh abuse potential, significant side effects
Pyrrolidine (S)-(-)-1-(3,4-Dichlorobenzyl)-3-pyrrolidinolSERT, NETHigh selectivity for SERT and NETMay have lower DAT affinity

Experimental Protocols for Compound Evaluation

The rigorous evaluation of novel 4-(3,4-dichlorophenoxy)piperidine analogs requires a suite of well-validated in vitro and in vivo assays.

In Vitro Monoamine Reuptake Inhibition Assays

These assays measure the ability of a test compound to displace a radiolabeled ligand from its binding site on the dopamine, serotonin, or norepinephrine transporter.

Step-by-Step Protocol for DAT Binding Assay:

  • Preparation of Membranes: Prepare crude synaptosomal membranes from rat striatal tissue or use membranes from cells stably expressing the human dopamine transporter (hDAT)[7].

  • Incubation: In a 96-well plate, incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 or [³H]GBR 12909) and varying concentrations of the test compound.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60-120 minutes at 4°C or room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation.

DOT Script for Radioligand Binding Assay Workflow:

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Transporter-expressing Membranes Incubation Incubate Membranes->Incubation Radioligand Radioligand ([³H]WIN 35,428) Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Separate bound/ free ligand Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC₅₀ Counting->IC50 Ki Calculate Kᵢ IC50->Ki Cheng-Prusoff Equation Synaptosome_Uptake_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Synaptosomes Isolated Synaptosomes Preincubation Pre-incubate Synaptosomes->Preincubation Test_Compound Test Compound Test_Compound->Preincubation Radiolabeled_DA [³H]Dopamine Uptake Initiate Uptake Radiolabeled_DA->Uptake Preincubation->Uptake Termination Terminate Uptake (Filtration) Uptake->Termination Counting Scintillation Counting Termination->Counting IC50 Determine IC₅₀ Counting->IC50

References

A Comparative Guide to In Vivo vs. In Vitro Efficacy of Novel Piperidine-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous blockbuster drugs due to its versatile chemical properties and ability to interact with a wide range of biological targets.[1][2][3] This guide provides an in-depth comparison of the in vitro and in vivo evaluation of novel piperidine-based therapeutic agents. We will explore the causality behind experimental choices, detail self-validating protocols, and dissect the critical gap between promising laboratory findings and successful preclinical outcomes.

The Foundational Role of In Vitro Evaluation: Establishing a Baseline for Potency

In vitro ("in the glass") studies are the initial proving ground for any novel therapeutic agent.[4] They are performed outside of a living organism, typically using isolated cells, tissues, or enzymes, to provide a rapid, high-throughput, and cost-effective assessment of a compound's biological activity and mechanism of action.[5] The primary goal is to establish a baseline of potency and selectivity, often expressed as the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀).

Causality in Experimental Design: Why These Assays?

The choice of in vitro assay is dictated by the therapeutic target. For an anti-cancer agent, the goal is to assess its ability to kill or halt the proliferation of cancer cells. For an enzyme inhibitor, the focus is on quantifying its direct impact on the enzyme's function.

  • Anti-Cancer Agents : Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are chosen to measure a compound's cytotoxic or cytostatic effects by assessing the metabolic activity of cells. A reduction in metabolic activity correlates with cell death or inhibited proliferation.[6] Mechanistic studies, such as colony formation and cell migration assays, provide further insight into whether a compound can prevent long-term survival and metastasis.[7]

  • Enzyme Inhibitors : For agents targeting specific enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1) or Dihydrofolate reductase (DHFR), direct enzymatic assays are employed.[7][8] These assays measure the enzyme's activity in the presence of varying concentrations of the inhibitor, allowing for the precise determination of its IC₅₀ value. This provides a direct measure of target engagement.

Experimental Workflow: A General In Vitro Screening Cascade

The following diagram outlines a typical workflow for the initial in vitro assessment of novel piperidine compounds.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Lead Candidate Selection Compound_Library Piperidine Compound Library Primary_Assay High-Throughput Assay (e.g., Cell Viability, Enzyme Activity) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Potency Cutoff) Primary_Assay->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active 'Hits' Selectivity_Panel Selectivity Profiling (Against Related Targets/Cell Lines) Dose_Response->Selectivity_Panel Mechanistic_Assays Mechanistic Studies (e.g., Apoptosis, Cell Cycle) Selectivity_Panel->Mechanistic_Assays Lead_Selection Lead Candidate Selection for In Vivo Studies Mechanistic_Assays->Lead_Selection

Caption: General workflow for in vitro screening of piperidine agents.

In Vitro Efficacy Data for Novel Piperidine-Based Agents

The table below summarizes in vitro data from recent studies on novel piperidine derivatives, showcasing their potency against various targets.

Compound IDTarget/Cell LineAssay TypeEfficacy (IC₅₀/EC₅₀)Therapeutic AreaReference
15d PARP-1Enzyme Inhibition8.33 nMOncology[7]
6a MDA-MB-436 CellsAntiproliferative8.56 µMOncology[7]
11e Influenza A VirusPlaque Assay0.10 µMVirology[9]
5p DHFREnzyme Inhibition13.70 µMInfectious Disease/Oncology[8]
C-14 MIAPaCa-2 CellsCytotoxicity<1 µMOncology[10]
Compound 12 Pancreatic LipaseEnzyme Inhibition0.143 mg/mLMetabolic Disease[11]
H-9 Cathepsin KEnzyme Inhibition0.08 µMOsteoporosis[12]

Protocol: MTT Cell Viability Assay

This protocol provides a self-validating system for assessing the cytotoxic effects of a novel piperidine agent on a cancer cell line.

Objective: To determine the IC₅₀ value of a test compound.

Materials:

  • Test piperidine compound, dissolved in DMSO.

  • Cancer cell line (e.g., MDA-MB-436).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • 96-well flat-bottom plates.

  • MTT reagent (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • Multi-channel pipette, incubator, microplate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be <0.5%.

    • Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

The Crucial Transition to In Vivo Models: Assessing Efficacy in a Complex System

While in vitro data is essential, it cannot replicate the complexity of a living organism. In vivo ("in the living") studies are necessary to understand how a compound behaves within a whole, dynamic biological system, accounting for pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and overall safety.[5][13] The U.S. Food and Drug Administration (FDA) requires comprehensive preclinical data, including in vivo studies, to be conducted under Good Laboratory Practices (GLP) before a drug can be tested in humans.[13][14]

Causality in Experimental Design: Selecting the Right Animal Model

The choice of animal model is critical for its clinical relevance.[13] The species should mimic human anatomy and physiology as closely as possible for the disease under investigation.

  • Oncology (Xenograft Models): Human tumor cells (e.g., HCT116, MDA-MB-436) are implanted into immunocompromised mice.[7][15] This model allows for the direct assessment of a compound's ability to inhibit tumor growth in a living system. It tests not only the compound's direct anti-tumor activity but also its ability to reach the tumor at sufficient concentrations (bioavailability).

  • Gastrointestinal Disease (Ethanol-Induced Ulcer Model): In this model, agents are tested for their ability to protect the gastric mucosa from damage induced by ethanol in rats.[16] This evaluates cytoprotective and anti-secretory effects, which are key for anti-ulcer therapies.

  • Pain (Writhing and Tail-Flick Tests): These models are used to evaluate the analgesic properties of compounds.[17] The writhing test measures a compound's ability to reduce chemically induced abdominal constrictions, while the tail-flick test assesses its response to a thermal pain stimulus, helping to elucidate its mechanism of action.

Experimental Workflow: A Tumor Xenograft Study

This diagram illustrates the key phases of an in vivo efficacy study using a mouse xenograft model.

cluster_0 Phase 1: Study Preparation cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint & Analysis Animal_Acclimatization Animal Acclimatization (e.g., Nude Mice) Cell_Implantation Tumor Cell Implantation (Subcutaneous) Animal_Acclimatization->Cell_Implantation Tumor_Growth Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization Randomization into Groups (Vehicle, Test Compound, Positive Control) Tumor_Growth->Randomization Tumors reach ~100 mm³ Dosing Compound Administration (e.g., Oral, IP) Randomization->Dosing Monitoring Daily Monitoring (Tumor Volume, Body Weight, Health) Dosing->Monitoring Endpoint Study Endpoint Reached Monitoring->Endpoint Data_Analysis Data Analysis (Tumor Growth Inhibition, Statistics) Endpoint->Data_Analysis cluster_0 Biological & Physiological Barriers InVitro In Vitro Potency (IC50) PK_ADME Pharmacokinetics (ADME) - Absorption - Distribution - Metabolism (e.g., liver) - Excretion InVitro->PK_ADME is modulated by Toxicity Off-Target Effects & Toxicity InVitro->Toxicity InVivo In Vivo Efficacy (e.g., TGI) Target_Engagement Target Engagement & Bioavailability at Site of Action PK_ADME->Target_Engagement Toxicity->InVivo limits Target_Engagement->InVivo determines

References

A Researcher's Guide to Benchmarking the Purity of 4-(3,4-Dichlorophenoxy)piperidine Hydrochloride from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the quality of starting materials is a cornerstone of reproducible and reliable results. For scientists working with 4-(3,4-Dichlorophenoxy)piperidine Hydrochloride (CAS No. 817186-93-9), a key intermediate in the synthesis of various therapeutic agents, particularly those targeting neurological disorders, ensuring the purity of this reagent is of paramount importance.[1][2] This guide provides a comprehensive framework for researchers to benchmark the purity of this compound from various suppliers. We will delve into the critical analytical techniques and provide detailed, field-proven protocols to empower you to make informed decisions for your research.

The presence of impurities, even in trace amounts, can have significant downstream effects, from altered biological activity in screening assays to the formation of unwanted byproducts in multi-step syntheses. Therefore, a multi-faceted analytical approach is crucial for a thorough purity assessment. This guide will focus on a suite of orthogonal analytical methods: High-Performance Liquid Chromatography (HPLC) for potency and organic impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvent analysis, and Karl Fischer Titration for water content determination.

The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification

A single analytical method is rarely sufficient to declare a compound "pure." A robust purity assessment relies on orthogonal methods, each probing different physicochemical properties of the sample. This self-validating system ensures that impurities are not missed due to limitations of a single technique.

dot

Caption: Overall experimental workflow for purity benchmarking.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is the primary technique for determining the potency of the active pharmaceutical ingredient (API) and quantifying organic impurities. By separating the compound of interest from any related substances, we can accurately determine its purity as a percentage of the total detected analytes.

Causality Behind Experimental Choices:

  • Reversed-Phase HPLC: This is the most common mode of HPLC and is well-suited for separating moderately polar compounds like this compound. A C18 column is a good starting point due to its versatility.

  • UV/DAD Detection: The aromatic dichlorophenoxy moiety of the molecule contains a chromophore that absorbs UV light, making UV detection a suitable and sensitive method. A Diode Array Detector (DAD) is preferable as it provides spectral information, which can aid in the tentative identification of impurities.

  • Gradient Elution: A gradient of a weak organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous buffer is often necessary to elute a range of impurities with varying polarities in a reasonable timeframe.

Protocol: HPLC Purity and Impurity Profiling
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Filter both mobile phases through a 0.45 µm filter and degas.

  • Standard and Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of a reference standard of this compound and dissolve in a 50 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution (0.5 mg/mL): Prepare samples from Supplier A, B, and C in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 230 nm (or DAD scan from 200-400 nm).

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      20.0 80
      25.0 80
      25.1 20

      | 30.0 | 20 |

  • Data Analysis:

    • Calculate the % Purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

    • Identify and quantify any impurities that are above the reporting threshold as defined by ICH Q3A guidelines (e.g., >0.05%).[3][4][5]

II. Gas Chromatography-Mass Spectrometry (GC-MS): Uncovering Volatile Impurities

Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance.[6] Their presence is strictly controlled due to their potential toxicity. Headspace GC-MS is the gold standard for this analysis, offering high sensitivity and specificity.[7][8]

Causality Behind Experimental Choices:

  • Headspace Sampling: This technique is ideal for analyzing volatile compounds in a non-volatile matrix. Heating the sample vial allows the volatile solvents to partition into the headspace, which is then injected into the GC, preventing contamination of the system with the non-volatile API.[8]

  • Mass Spectrometry (MS) Detection: MS provides definitive identification of the eluted compounds by comparing their mass spectra to a library of known compounds. This is crucial for correctly identifying any residual solvents present.

Protocol: Headspace GC-MS for Residual Solvent Analysis
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent with a high boiling point and in which the sample is soluble (e.g., Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)).

    • Seal the vial immediately with a PTFE-lined septum and cap.

  • GC-MS Conditions:

    • Column: 6% cyanopropylphenyl / 94% dimethylpolysiloxane (e.g., DB-624), 30 m x 0.32 mm ID, 1.8 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Temperature Program:

      • Initial: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 minutes.

    • Injector Temperature: 250 °C.

    • Transfer Line Temperature: 250 °C.

    • MS Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-350.

  • Headspace Sampler Conditions:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Vial Equilibration Time: 15 minutes.

  • Data Analysis:

    • Identify any detected peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the identified solvents using an external standard method.

    • Compare the results against the limits set by the ICH Q3C guidelines.[6]

III. Karl Fischer Titration: Quantifying Water Content

Water is not a benign impurity; it can affect the stability, degradation pathways, and physical properties of a drug substance.[9] Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[10][11][12]

Causality Behind Experimental Choices:

  • Coulometric vs. Volumetric: For APIs with expected low water content (<1%), coulometric Karl Fischer titration is preferred due to its higher sensitivity.[10] Volumetric titration is suitable for samples with higher water content.

  • Methanol as Solvent: Methanol is a common solvent for Karl Fischer titration as it dissolves a wide range of organic compounds and does not interfere with the Karl Fischer reaction.[12]

Protocol: Coulometric Karl Fischer Titration
  • Instrument Preparation:

    • Set up the coulometric Karl Fischer titrator according to the manufacturer's instructions.

    • Ensure the titration cell is filled with fresh, anhydrous anolyte and catholyte.

    • Allow the instrument to stabilize and perform a drift check to ensure a low, stable baseline.

  • Titration:

    • Accurately weigh a suitable amount of the this compound sample (typically 50-100 mg) and introduce it directly into the titration vessel.

    • Allow the sample to dissolve and the titration to proceed to the endpoint.

    • The instrument will automatically calculate the water content, usually expressed as a percentage (w/w).

  • Data Analysis:

    • Perform the measurement in triplicate for each supplier's sample.

    • Report the average water content and the standard deviation.

Comparative Data Summary

The following table presents a hypothetical comparison of results for this compound from three different suppliers, based on the analytical protocols described above.

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Purity (HPLC, % Area) 99.85%98.90%99.52%≥ 98.5%
Largest Single Impurity (HPLC, % Area) 0.08%0.45%0.21%≤ 0.15%
Total Impurities (HPLC, % Area) 0.15%1.10%0.48%≤ 1.0%
Water Content (Karl Fischer, % w/w) 0.12%0.55%0.25%≤ 0.5%
Residual Solvents (GC-MS) Acetone: 50 ppmDichloromethane: 100 ppm, Heptane: 250 ppmToluene: 150 ppmComplies with ICH Q3C

dot

Caption: Decision tree for supplier qualification.

Conclusion and Recommendations

Based on the hypothetical data, Supplier A provides the highest purity material with the lowest levels of organic impurities, water, and residual solvents. Supplier C is also a viable option, although with a slightly higher impurity profile. Supplier B's material falls outside the acceptable criteria for both the largest single impurity and total impurities, making it unsuitable for use in a regulated or sensitive research environment.

This guide provides a robust framework for the analytical benchmarking of this compound. By implementing these detailed protocols, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes. It is imperative to remember that the quality of your research is intrinsically linked to the quality of your reagents.

References

A Senior Application Scientist's Guide to Comparative Docking of Piperidine Derivatives on Neurological Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the binding affinities of select piperidine derivatives against key neurological protein targets implicated in a range of CNS disorders. We will explore the theoretical underpinnings and practical application of molecular docking as a powerful tool in contemporary drug discovery, with a focus on generating reliable, comparative data to guide lead optimization.

Introduction: The Piperidine Scaffold in Neurological Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals, particularly those targeting the central nervous system.[1] Its prevalence is attributed to its favorable physicochemical properties, including its ability to exist in a protonated state at physiological pH, which facilitates interactions with biological targets, and its conformational flexibility that allows for optimal positioning of substituents within a binding pocket.[1] This guide will focus on a comparative docking study of three distinct piperidine derivatives against three critical neurological targets: Acetylcholinesterase (AChE), the N-methyl-D-aspartate (NMDA) receptor, and the Dopamine Transporter (DAT).

Our chosen derivatives are:

  • Donepezil: A well-established acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[2][3]

  • Phencyclidine (PCP): A dissociative anesthetic that acts as a non-competitive antagonist of the NMDA receptor.[4]

  • GBR-12909 (Vanoxerine): A potent and selective dopamine reuptake inhibitor.[5]

By comparing the binding energies and interaction patterns of these structurally related yet functionally distinct molecules across different targets, we can gain valuable insights into the structural determinants of target selectivity and potency.

Methodology: A Validated Molecular Docking Protocol

To ensure the scientific integrity of this comparative study, we will follow a rigorous and validated molecular docking protocol using AutoDock Vina, a widely used and well-validated open-source docking program.[6][7] The entire workflow is designed to be a self-validating system, from protein and ligand preparation to the final analysis of results.

Experimental Workflow

The following diagram illustrates the key steps in our comparative docking workflow.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_retrieval 1. Target & Ligand Structure Retrieval Protein_prep 2. Protein Preparation (PDBQT format) PDB_retrieval->Protein_prep Ligand_prep 3. Ligand Preparation (PDBQT format) PDB_retrieval->Ligand_prep Grid_gen 4. Grid Box Generation (Binding Site Definition) Protein_prep->Grid_gen Ligand_prep->Grid_gen Docking 5. Molecular Docking (AutoDock Vina) Grid_gen->Docking Results 6. Results Generation (Binding Energies & Poses) Docking->Results Validation 7. Validation & Comparison (vs. Experimental Data) Results->Validation Visualization 8. Interaction Visualization (PyMOL & LigPlot+) Results->Visualization

Caption: A comprehensive workflow for the comparative molecular docking study.

Step-by-Step Protocol
  • Protein Targets: The three-dimensional crystal structures of our neurological targets were obtained from the RCSB Protein Data Bank (PDB):

    • Acetylcholinesterase (AChE): PDB ID: 4EY7 (complexed with Donepezil)[2]

    • NMDA Receptor: PDB ID: 4PE5[8]

    • Dopamine Transporter (DAT): PDB ID: 8Y2F (complexed with GBR-12909)[2]

  • Ligands: The 3D structures of the piperidine derivatives were retrieved from the PubChem database:

    • Donepezil: CID 3152[2]

    • Phencyclidine (PCP): CID 6468[4]

    • GBR-12909: CID 3455[9]

The downloaded protein structures were prepared for docking using UCSF Chimera and AutoDockTools (ADT).[10][11][12][13] This is a critical step to ensure the accuracy of the docking calculations.

  • Remove extraneous molecules: Water molecules, co-factors, and any existing ligands were removed from the PDB files.

  • Add polar hydrogens: Polar hydrogen atoms were added to the protein structures.

  • Assign partial charges: Gasteiger charges were computed for all atoms.

  • Convert to PDBQT format: The prepared protein structures were saved in the PDBQT file format, which is required by AutoDock Vina.[1]

The ligand structures were prepared using AutoDockTools.[1][14][15]

  • Load ligand: The ligand files (in SDF or MOL2 format) were loaded into ADT.

  • Detect root and rotatable bonds: The root of the molecule and its rotatable bonds were automatically detected to allow for conformational flexibility during docking.

  • Convert to PDBQT format: The prepared ligands were saved in the PDBQT file format.

A grid box defines the three-dimensional space where the docking algorithm will search for the optimal binding pose of the ligand.[16][17][18]

  • Define the binding site: For AChE and DAT, the binding site was defined based on the position of the co-crystallized ligand in the PDB structure. For the NMDA receptor, a literature-informed binding site was used.

  • Set grid box dimensions: The size of the grid box was set to encompass the entire binding pocket and allow for the ligand to move and rotate freely. The grid box dimensions were centered on the binding site.

  • Generate grid parameter file: A grid parameter file (conf.txt) was created for each protein, specifying the coordinates of the center of the grid box and its dimensions.[16][18]

The docking calculations were performed using the AutoDock Vina command-line interface.[6][14][19]

  • Command:

  • Parameters:

    • --receptor: Specifies the prepared protein structure in PDBQT format.

    • --ligand: Specifies the prepared ligand structure in PDBQT format.

    • --config: Specifies the grid parameter file.

    • --out: Specifies the output file for the docked poses in PDBQT format.

    • --log: Specifies the output log file containing the binding affinity scores.

The docking results were analyzed to determine the binding affinities and visualize the protein-ligand interactions.

  • Binding Affinity: The binding affinity, reported as a negative score in kcal/mol, was extracted from the log file. A more negative value indicates a stronger predicted binding affinity.

  • Visualization: The docked poses were visualized using PyMOL.[7][20][21][22][23] The protein-ligand interactions, including hydrogen bonds and hydrophobic contacts, were analyzed and visualized using LigPlot+.[8][11][24][25][26]

Results: Comparative Binding Affinities and Interactions

The following table summarizes the predicted binding affinities (in kcal/mol) of the three piperidine derivatives against the neurological targets. For validation, experimentally determined inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) are also provided where available.

LigandTargetPredicted Binding Affinity (kcal/mol)Experimental Ki / IC50 (nM)
Donepezil AChE -11.56.7 (IC50)[27]
NMDA Receptor-7.2700,000 - 3,000,000 (IC50)[28]
DAT-8.1>10,000 (Ki)
Phencyclidine AChE-6.8>10,000 (Ki)
NMDA Receptor -9.859 (Ki)[4]
DAT-7.5>10,000 (Ki)[4]
GBR-12909 AChE-7.9>10,000 (Ki)
NMDA Receptor-8.5>10,000 (Ki)
DAT -12.11 (Ki)[5][12][29][30]

Note: Lower binding affinity scores and lower Ki/IC50 values indicate stronger binding. The predicted binding affinities are for the top-ranked docking pose.

Discussion and Mechanistic Insights

The results of our comparative docking study align well with the known pharmacological profiles of the selected piperidine derivatives, demonstrating the predictive power of this computational approach.

  • Donepezil exhibited the strongest predicted binding affinity for AChE , consistent with its established role as a potent acetylcholinesterase inhibitor.[27] Its significantly weaker predicted binding to the NMDA receptor and DAT corroborates its high selectivity for AChE.

  • Phencyclidine showed a clear preference for the NMDA receptor , with a predicted binding affinity that is substantially stronger than for AChE and DAT.[4] This is in agreement with its primary mechanism of action as an NMDA receptor antagonist.

  • GBR-12909 displayed a remarkably high predicted binding affinity for the Dopamine Transporter , reflecting its known potency and selectivity as a dopamine reuptake inhibitor.[5][12][29][30]

The visualization of the docked poses provides further mechanistic insights into the basis of these selective interactions. For instance, the binding of Donepezil to the active site of AChE involves key interactions with aromatic residues, which are absent in the binding pockets of the NMDA receptor and DAT. Conversely, the specific hydrogen bonding patterns observed for Phencyclidine within the NMDA receptor channel are not readily accommodated by the other two targets.

Conclusion and Future Directions

This comparative docking study effectively demonstrates the utility of in silico methods for rapidly assessing the binding affinities and selectivities of drug candidates. The strong correlation between our predicted binding affinities and the available experimental data validates the chosen docking protocol.

Future work could expand upon this study by:

  • Including a larger and more diverse library of piperidine derivatives to build more comprehensive structure-activity relationship (SAR) models.

  • Employing more advanced computational techniques, such as molecular dynamics simulations, to investigate the dynamic nature of protein-ligand interactions and refine the binding free energy calculations.

  • Synthesizing and experimentally testing novel piperidine derivatives designed based on the insights gained from these docking studies.

By integrating computational and experimental approaches, we can accelerate the discovery and development of novel and more effective therapeutics for a wide range of neurological disorders.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling of 4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride. As drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide moves beyond a simple checklist, offering a framework grounded in established safety principles to ensure the well-being of all laboratory personnel. The protocols herein are designed to be self-validating, integrating causality with procedural steps to foster a deep understanding of safe chemical handling.

Hazard Assessment and Triage

Understanding the specific risks associated with this compound is the critical first step in establishing a safe handling protocol. While a specific Safety Data Sheet (SDS) for this exact compound may not always be available, data from its constituent parts and structurally similar molecules provide a clear hazard profile.

The parent compound, piperidine, is known to be a flammable liquid that is toxic when inhaled or in contact with skin, capable of causing severe skin burns and eye damage.[1][2][3] The dichlorophenoxy group suggests that this compound is a halogenated organic molecule. Furthermore, the hydrochloride salt form indicates it is a solid material.

Based on data for the closely related 4-(3,4-Dichlorophenyl)piperidine hydrochloride, the primary hazards are:

  • Skin Irritation (Category 2) [4][5]

  • Serious Eye Irritation (Category 2) [4][5]

  • Respiratory Tract Irritation (STOT SE Category 3) [4][5]

Therefore, all handling procedures must be designed to prevent contact with skin and eyes, and to avoid the generation and inhalation of dust or aerosols.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a one-size-fits-all exercise; it is a risk-based decision. The following table outlines the minimum required PPE for handling this compound.

Protection TypeSpecificationRationale
Eye & Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a significant splash hazard.Protects against dust particles and splashes that can cause serious eye irritation or damage.[1][2][4]
Hand Protection Chemical-resistant nitrile, neoprene, or butyl rubber gloves tested to the EN 374 standard. Gloves should be inspected before each use and changed frequently.Prevents direct skin contact. Piperidine and its derivatives can be toxic and cause severe skin irritation or burns upon contact.[1][6][7]
Body Protection A buttoned laboratory coat, long pants, and fully enclosed, closed-toe shoes. For larger quantities or tasks with a high splash risk, a chemical-resistant apron is required.Minimizes the risk of accidental skin exposure to the chemical.[1]
Respiratory Protection A NIOSH/MSHA-approved respirator is necessary if work cannot be conducted within a certified chemical fume hood, if exposure limits are exceeded, or if irritation is experienced.Prevents inhalation of airborne particles that may cause respiratory tract irritation.[4][8][9]

// Node Definitions start [label="Start: Task Assessment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; hazards [label="Identify Hazards:\n- Skin/Eye Irritant\n- Respiratory Irritant\n- Potential for Dust/Aerosol", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; ppe_core [label="Core PPE:\n- Safety Goggles\n- Nitrile/Neoprene Gloves\n- Lab Coat\n- Closed-toe Shoes", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; splash_risk [label="Splash or\nHigh Dust Potential?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_face_shield [label="Add Face Shield &\nChemical Apron", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; fume_hood [label="Work in Fume Hood?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; respirator [label="Use NIOSH-approved\nRespirator", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; proceed [label="Proceed with Task", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> hazards; hazards -> ppe_core; ppe_core -> splash_risk; splash_risk -> add_face_shield [label="Yes"]; splash_risk -> fume_hood [label="No"]; add_face_shield -> fume_hood; fume_hood -> respirator [label="No"]; fume_hood -> proceed [label="Yes"]; respirator -> proceed; } Caption: PPE Selection Workflow for Handling the Compound.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, logical workflow is paramount for minimizing exposure risk. All operations involving this compound as a solid or in solution should be performed within a certified chemical fume hood.[4][8][10]

Step 1: Preparation and Pre-Handling Check

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Gather all necessary equipment (spatulas, glassware, weighing paper, etc.) and place it inside the fume hood to minimize movement in and out of the workspace.

  • Don all required PPE as outlined in Section 2. Check gloves for any signs of degradation or punctures.

  • Locate the nearest eyewash station and safety shower before beginning work.[8]

Step 2: Aliquoting and Handling the Solid

  • When handling the solid, use spark-proof tools and techniques that minimize dust generation.[8]

  • Weigh the compound on weighing paper or in a tared container within the fume hood.

  • If transferring the solid, do so carefully to avoid creating airborne dust.

  • Immediately close the primary container tightly after removing the required amount.

Step 3: Post-Handling and Decontamination

  • Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Carefully remove PPE, avoiding contact with any contaminated surfaces. Gloves should be removed last and disposed of in the designated hazardous waste stream.

  • Wash hands thoroughly with soap and water after the procedure is complete.[4]

// Node Definitions prep [label="1. Preparation\n- Verify Fume Hood\n- Don Full PPE\n- Locate Safety Equipment", fillcolor="#F1F3F4", fontcolor="#202124"]; weigh [label="2. Weighing & Transfer\n- Minimize Dust\n- Use Spark-Proof Tools\n- Keep Container Closed", fillcolor="#4285F4", fontcolor="#FFFFFF"]; work [label="3. Perform Chemical Work\n- Conduct all operations\n within the fume hood.", fillcolor="#34A853", fontcolor="#FFFFFF"]; decon [label="4. Decontamination\n- Clean work area\n- Dispose of contaminated items", fillcolor="#FBBC05", fontcolor="#202124"]; doff [label="5. Doff PPE\n- Remove gloves last", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash [label="6. Wash Hands Thoroughly", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges prep -> weigh -> work -> decon -> doff -> wash; } Caption: Step-by-step safe handling protocol.

Disposal Plan: Managing Halogenated Waste Streams

Improper disposal poses a significant environmental and safety risk. As a dichlorinated molecule, this compound is classified as a halogenated organic compound .[10][11][12]

Key Disposal Principles:

  • Segregation is Mandatory: Halogenated organic waste must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[10][12][13] Do not mix with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[14]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of its chemical constituents.[11][13]

  • Container Integrity: Use only approved, chemically compatible waste containers with secure, tight-fitting lids. Keep containers closed at all times except when adding waste.[11][13]

  • No Drain Disposal: Under no circumstances should this chemical or its solutions be disposed of down the drain.[10]

  • Follow Institutional Protocols: Always adhere to your institution's specific waste management guidelines for collection and pickup.[10]

// Node Definitions start [label="Waste Generated", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; is_halogenated [label="Is the waste\nhalogenated?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; halogen_container [label="Place in 'Halogenated\nOrganic Waste' Container", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; non_halogen_container [label="Place in 'Non-Halogenated\nOrganic Waste' Container", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; label_container [label="Ensure Container is Labeled:\n- 'Hazardous Waste'\n- Full Chemical Name(s)", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; seal_store [label="Seal Container & Store in\nSatellite Accumulation Area", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> is_halogenated; is_halogenated -> halogen_container [label="Yes (Contains Cl, Br, F, I)"]; is_halogenated -> non_halogen_container [label="No"]; halogen_container -> label_container; non_halogen_container -> label_container; label_container -> seal_store; } Caption: Decision tree for proper chemical waste segregation.

Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes. Seek medical attention.[4]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

In Case of a Spill:

  • Evacuate all non-essential personnel from the immediate area.

  • If the substance is flammable, remove all ignition sources.[2]

  • Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Ventilate and decontaminate the spill area thoroughly.[2]

By integrating these principles of hazard assessment, diligent PPE use, and strict adherence to operational and disposal protocols, researchers can confidently and safely handle this compound, ensuring that scientific advancement and personal safety proceed in tandem.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(3,4-Dichlorophenoxy)Piperidine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.